molecular formula C11H16OS B1580670 2-(n-Heptanoyl)thiophene CAS No. 30711-40-1

2-(n-Heptanoyl)thiophene

Cat. No.: B1580670
CAS No.: 30711-40-1
M. Wt: 196.31 g/mol
InChI Key: BDNFJEMAAFFMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thienyl)-1-heptanone, also known as 2-(n-heptanoyl)thiophene, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 1-(2-Thienyl)-1-heptanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2-thienyl)-1-heptanone is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFJEMAAFFMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184737
Record name 2-(n-Heptanoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30711-40-1
Record name 1-(2-Thienyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30711-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(n-Heptanoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTANOYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95SA3Y3JSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Thienyl)-1-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(n-Heptanoyl)thiophene, a key heterocyclic ketone intermediate. The document details the prevalent synthetic methodologies, with a primary focus on the robust and widely utilized Friedel-Crafts acylation. It offers in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. Furthermore, this guide explores alternative synthetic strategies and discusses the significance of 2-acylthiophenes in the landscape of medicinal chemistry and drug development. The content is structured to equip researchers and professionals with the necessary knowledge for the successful synthesis, optimization, and application of this valuable compound.

Introduction: The Significance of 2-Acylthiophenes

Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse applications in medicinal chemistry, materials science, and fine chemicals.[1] Specifically, 2-acylthiophenes serve as versatile precursors for the synthesis of a wide array of more complex molecules with significant biological activities.[2][3] These activities span a broad therapeutic spectrum, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3] The presence of the acyl group provides a reactive handle for further molecular elaboration, making the efficient synthesis of compounds like this compound a critical endeavor for drug discovery and development programs.[4][5]

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[6][7][8]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), interacts with the acylating agent (heptanoyl chloride) to generate a highly electrophilic acylium ion.[7][8] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position.[9][10]

  • Intermediate Stabilization and Regioselectivity: The preference for substitution at the 2-position is a critical aspect of thiophene chemistry. The intermediate carbocation (sigma complex) formed by attack at C2 is more stable than the one formed by attack at C3 because it can be described by more resonance structures, leading to greater delocalization of the positive charge.[9][10] Attack at the 2-position results in a linearly conjugated intermediate, which is energetically more favorable than the cross-conjugated intermediate from C3 attack.[9]

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the 2-heptanoylthiophene product.[7][11] The Lewis acid catalyst is regenerated in this step.[7] However, it's important to note that the ketone product can form a complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[11]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Thiophene + Heptanoyl Chloride + Solvent cooling Cool to < 0°C reagents->cooling catalyst Slow addition of SnCl4 cooling->catalyst stir_cold Stir at < 0°C catalyst->stir_cold stir_rt Warm to RT & Stir stir_cold->stir_rt quench Quench with 10% HCl stir_rt->quench extract Separate Organic Layer quench->extract wash Wash with HCl, H2O, Na2CO3 extract->wash dry Dry over CaCl2 wash->dry distill Vacuum Distillation dry->distill product product distill->product Pure this compound

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of 2-hexanoylthiophene and is applicable for the synthesis of this compound with appropriate molar adjustments for heptanoyl chloride.[12][13]

Materials and Reagents:

  • Thiophene

  • n-Heptanoyl chloride

  • Stannic chloride (SnCl₄)

  • Benzene (or a suitable alternative solvent like dichloromethane)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine thiophene, n-heptanoyl chloride, and the solvent.

  • Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.

  • Catalyst Addition: While maintaining the temperature below 0°C, add stannic chloride dropwise to the stirred solution over a period of one hour.

  • Reaction Progression: Stir the mixture for an additional 30 minutes at a temperature below 0°C. Subsequently, allow the reaction to gradually warm to room temperature and continue stirring for another 3.5 hours.

  • Quenching: Upon completion of the reaction, carefully add 10% hydrochloric acid to the mixture to decompose the catalyst-product complex. Stir for 10 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[12]

Quantitative Data Summary
ParameterValueReference
Thiophene (molar equivalent)1.0[12]
n-Heptanoyl chloride (molar equivalent)1.0[12]
Stannic chloride (molar equivalent)~0.4[12]
Reaction Temperature0°C to Room Temp.[12]
Reaction Time~4.5 hours[12]
Expected Yield ~77% [12]

Alternative Synthetic Routes

While Friedel-Crafts acylation is the predominant method, alternative strategies exist, particularly those aiming for milder conditions or avoiding traditional Lewis acids.

Acylation with Acetic Anhydride and Solid Acid Catalysts

Recent research has focused on replacing corrosive and moisture-sensitive Lewis acids with recyclable solid acid catalysts like zeolites (e.g., Hβ, HZSM-5). The acylation of thiophene with acetic anhydride over Hβ zeolite has shown excellent conversion rates (up to 99%) and high selectivity for the 2-acetylthiophene product. This approach offers significant environmental and practical advantages, including easier catalyst separation and regeneration. A similar approach could be adapted for longer-chain anhydrides.

Iodine-Catalyzed Acylation

Thiophene can be acetylated under mild conditions using acetic anhydride with iodine as a catalyst.[14] This method avoids strong Lewis acids and provides a more environmentally benign alternative. While reported for acetylation, the principle could be extended to heptanoylation.

Solvent-Free and Catalyst-Recycling Methods

Innovations in process chemistry have led to the development of solvent-free methods for the synthesis of 2-acetylthiophene using acetic anhydride, with the potential for catalyst recycling.[15][16] These methods reduce production costs and minimize waste, aligning with the principles of green chemistry.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Physical Properties:

PropertyValue
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol [17][18]
CAS Number 30711-40-1[19][20]
Appearance (Expected) Pale yellow oil

Spectroscopic Data:

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include peaks corresponding to the acylium ion and fragments of the thiophene ring.[19][21]

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1660-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the protons on the thiophene ring (in the aromatic region) and the aliphatic protons of the heptanoyl chain.

    • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon (downfield, ~190-200 ppm) in addition to the signals for the carbons of the thiophene ring and the heptanoyl group.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Friedel-Crafts acylation of thiophene. This method, particularly with stannic chloride as a catalyst, offers high yields and excellent regioselectivity for the desired 2-substituted product. The mechanistic underpinnings of this reaction, driven by the superior stability of the C2-attack intermediate, are well-understood. For applications demanding greener and more sustainable processes, alternative methods utilizing solid acid catalysts or iodine are promising. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate in their scientific pursuits.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(n-Heptanoyl)thiophene, a member of the 2-acylthiophene family, is a heterocyclic ketone characterized by a thiophene ring acylated at the second position with a seven-carbon linear chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic a benzene ring (bioisosterism) while offering distinct electronic and steric properties.[1][2] The incorporation of a heptanoyl group introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, spectral characteristics, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems.

Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₆OS[3]
Molecular Weight 196.31 g/mol [3]
CAS Number 30711-40-1[4]
IUPAC Name 1-(thiophen-2-yl)heptan-1-one[3]
Boiling Point 154-156 °C at 15 mmHg[5]
Estimated Boiling Point 295-296 °C at 760 mmHg[5]
Melting Point Data not available
Density 1.026 g/cm³[5]
Refractive Index 1.521[5]
Estimated logP (XLogP3) 3.7[3]
Estimated Water Solubility 19.37 mg/L at 25 °C[5]
Appearance Colorless to pale yellow clear liquid (estimated)[5]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with heptanoyl chloride. This electrophilic aromatic substitution reaction offers high regioselectivity for the 2-position of the thiophene ring.[2]

Reaction Scheme

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Thiophene Thiophene HeptanoylChloride Heptanoyl Chloride LewisAcid Lewis Acid (e.g., SnCl4, AlCl3) Product This compound Thiophene->Product + HeptanoylChloride->Product HeptanoylChloride->Product HCl HCl Product->HCl +

Caption: General reaction scheme for the Friedel-Crafts acylation of thiophene.

Causality of Experimental Choices

The choice of a Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) are commonly used to activate the acyl chloride, generating a highly electrophilic acylium ion. The reaction is typically carried out in an inert solvent, such as dichloromethane or benzene, to ensure proper mixing and temperature control. The high regioselectivity for the 2-position is a result of the superior resonance stabilization of the carbocation intermediate formed upon electrophilic attack at this position compared to the 3-position.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the homologous 2-Hexanoylthiophene and is expected to yield this compound with minor modifications.[2]

Materials:

  • Thiophene

  • Heptanoyl chloride

  • Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • Acyl Chloride Addition: Add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow start Start reactants Dissolve Thiophene in DCM start->reactants cooling Cool to 0°C reactants->cooling catalyst Add Lewis Acid cooling->catalyst acyl_chloride Add Heptanoyl Chloride catalyst->acyl_chloride reaction Stir at 0°C then RT acyl_chloride->reaction quench Quench with Ice/HCl reaction->quench workup Separate and Extract quench->workup wash Wash Organic Layer workup->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected Spectral Data
TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) Thiophene Protons: δ 7.6-7.8 ppm (dd, 1H, H5), δ 7.0-7.2 ppm (t, 1H, H4), δ 7.5-7.7 ppm (dd, 1H, H3). Heptanoyl Chain: δ 2.8-3.0 ppm (t, 2H, -CH₂-CO-), δ 1.6-1.8 ppm (quintet, 2H, -CH₂-CH₂-CO-), δ 1.2-1.4 ppm (m, 6H, -(CH₂)₃-), δ 0.8-1.0 ppm (t, 3H, -CH₃).
¹³C NMR (CDCl₃) Carbonyl Carbon: δ ~190-200 ppm. Thiophene Carbons: δ ~144 ppm (C2), δ ~132 ppm (C5), δ ~133 ppm (C3), δ ~128 ppm (C4). Heptanoyl Chain: Various signals in the aliphatic region (δ ~14-40 ppm).
FT-IR (neat) C=O Stretch: ~1660-1680 cm⁻¹ (strong). C-H Stretch (aromatic): ~3100 cm⁻¹. C-H Stretch (aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (thiophene ring): ~1400-1550 cm⁻¹. C-S Stretch: ~600-800 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 196. Key Fragments: m/z 111 (thienoyl cation), m/z 125, m/z 43 (acyl fragment).

Disclaimer: The spectral data presented above are estimations based on analogous structures and should be confirmed by experimental analysis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing acyl group.

Reactivity of the Thiophene Ring

The thiophene ring is susceptible to further electrophilic aromatic substitution reactions. However, the presence of the deactivating acyl group will direct subsequent electrophiles primarily to the 5-position. The carbonyl group can also influence the reactivity of the thiophene ring towards nucleophilic attack under certain conditions.

Reactivity of the Acyl Group

The carbonyl group of the heptanoyl chain can undergo a variety of reactions typical of ketones. These include:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction to the corresponding alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

  • Condensation Reactions: The α-protons of the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations.

Reactivity Molecule This compound Thiophene_Ring Thiophene Ring (Electron-rich) Molecule->Thiophene_Ring Acyl_Group Acyl Group (Electron-withdrawing) Molecule->Acyl_Group Electrophilic_Subst Electrophilic Aromatic Substitution (at C5 position) Thiophene_Ring->Electrophilic_Subst Nucleophilic_Add Nucleophilic Addition (at carbonyl carbon) Acyl_Group->Nucleophilic_Add Reduction Reduction of Ketone Acyl_Group->Reduction Condensation Condensation Reactions (at α-carbon) Acyl_Group->Condensation

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery

Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[7][8] The 2-acylthiophene scaffold, in particular, serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic value.

The heptanoyl chain in this compound increases its lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. This makes it an interesting candidate for derivatization in drug discovery programs aimed at developing novel therapeutics. For example, 2-acylthiophenes are precursors to 2-aminothiophenes, which are known to be allosteric enhancers of the A1-adenosine receptor and have potential applications in treating various neurological and cardiovascular disorders.[9][10][11]

Conclusion

This compound is a valuable heterocyclic ketone with a well-defined set of physicochemical properties that make it a useful building block in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and regioselective process. While specific experimental spectral data for this compound are not widely published, its structure can be confidently characterized based on the established spectral patterns of related 2-acylthiophenes. The dual reactivity of the thiophene ring and the acyl group provides multiple avenues for further chemical modification, enabling the synthesis of a diverse array of derivatives. The established biological significance of the thiophene scaffold suggests that this compound and its derivatives hold considerable promise for the development of new therapeutic agents. This guide provides a solid foundation of its core properties for researchers and scientists working in the field of drug discovery and development.

References

Introduction: Situating 2-(n-Heptanoyl)thiophene in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(n-Heptanoyl)thiophene (CAS 30711-40-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS Number 30711-40-1, is an aromatic ketone featuring a five-membered thiophene ring acylated at the second position with a seven-carbon heptanoyl group.[1][2][3][4][] As a member of the acylthiophene family, this molecule serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its contribution to a wide spectrum of biological activities.[6][7][8] Thiophene derivatives are integral to the development of novel therapeutic agents, exhibiting properties that range from antimicrobial and antiviral to anti-inflammatory and anticancer.[8][9][10][11]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and potential applications. The methodologies described are designed to be self-validating, empowering researchers to confidently utilize this versatile building block in their drug discovery and development pipelines.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. This compound is typically a colorless to pale yellow liquid under standard conditions.[12] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 30711-40-1[1][2][3]
Molecular Formula C₁₁H₁₆OS[1][2][4]
Molecular Weight 196.31 g/mol [1][2][3][4]
IUPAC Name 1-(thiophen-2-yl)heptan-1-one[1]
Boiling Point 154-156 °C at 15 mmHg[12]
Flash Point 132.7 °C (271.0 °F)[12]
logP (o/w) 3.7 - 3.817 (estimated)[1][12]
Solubility Soluble in alcohol; Insoluble in water[12]
Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure and data from close analogs like 2-acetylthiophene, the following spectral characteristics are expected for this compound:[13][14]

  • ¹H NMR: Protons on the thiophene ring would appear as multiplets in the aromatic region (~7.0-7.8 ppm). The α-methylene protons (adjacent to the carbonyl) would be a triplet at approximately 2.9 ppm. The other methylene protons of the heptanoyl chain would appear as multiplets between ~1.3-1.7 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.

  • ¹³C NMR: The carbonyl carbon would be significantly downfield (~190-200 ppm). The carbons of the thiophene ring would appear in the aromatic region (~128-145 ppm). The carbons of the alkyl chain would be found in the upfield region (~14-40 ppm).

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. C-H stretching from the alkyl chain and aromatic ring, as well as C=C stretching from the thiophene ring, would also be observable.[15]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 196. Key fragmentation patterns would likely involve the cleavage of the acyl group, yielding a characteristic thienoyl cation at m/z = 111 and fragments corresponding to the heptanoyl chain.[1][15]

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.[16]

The Causality of Regioselectivity

The inherent electronic properties of the thiophene ring dictate the outcome of the acylation. The sulfur atom, through its lone pairs, can stabilize an adjacent positive charge via resonance more effectively than it can a charge further away. Consequently, electrophilic attack occurs preferentially at the C2 (or C5) position. The carbocation intermediate formed by attack at C2 is stabilized by three significant resonance structures, whereas the intermediate from attack at the C3 position is less stable, with only two major resonance contributors.[17][18] This superior stabilization of the C2-attack intermediate decisively lowers the activation energy for that pathway, leading to the 2-acylthiophene as the major product.

G cluster_0 Mechanism: Friedel-Crafts Acylation of Thiophene reagents Thiophene + Heptanoyl Chloride + Lewis Acid (SnCl₄) acylium Formation of Electrophilic Acylium Ion [C₆H₁₃CO]⁺ reagents->acylium Step 1 attack Electrophilic Attack by Thiophene Ring acylium->attack Step 2 intermediate Resonance-Stabilized Carbocation Intermediate (Attack at C2) attack->intermediate Highly Favored Pathway deprotonation Deprotonation to Restore Aromaticity intermediate->deprotonation Step 3 product This compound deprotonation->product

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a homologous compound, 2-hexanoylthiophene, ensuring its reliability and reproducibility.[16][19]

Materials:

  • Thiophene

  • Heptanoyl chloride

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Anhydrous Benzene (or a less toxic solvent like dichloromethane)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, charge the thiophene and anhydrous benzene. Cool the flask to below 0 °C using an ice-salt bath.

  • Reagent Addition: While stirring vigorously, add the heptanoyl chloride to the flask. Subsequently, add the Tin(IV) chloride (SnCl₄) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature remains below 0 °C. The choice of SnCl₄ as the Lewis acid is strategic; while AlCl₃ can be used, it sometimes leads to side reactions or polymerization with sensitive heterocycles like thiophene.[20] SnCl₄ is often a milder and more selective catalyst for this transformation.[19]

  • Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at <0 °C. Then, allow the reaction to gradually warm to room temperature and continue stirring for another 3.5-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 10% HCl to the flask while cooling in an ice bath. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash it successively with 10% HCl, water, 5% Na₂CO₃ solution, and finally with brine. The acidic wash removes residual catalyst, and the basic wash removes any unreacted heptanoyl chloride or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[19]

G start Reaction Mixture: Thiophene, Heptanoyl Chloride, SnCl₄, Benzene quench Quench with 10% HCl start->quench extract Separate Organic Layer quench->extract wash_acid Wash: 10% HCl extract->wash_acid wash_water Wash: Water wash_acid->wash_water wash_base Wash: 5% Na₂CO₃ wash_water->wash_base wash_brine Wash: Brine wash_base->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Solvent Removal (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential for robust characterization.

G cluster_0 Analytical Workflow sample Synthesized This compound gcms Purity & MW Confirmation (GC-MS) sample->gcms nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ir Functional Group ID (FTIR) sample->ir final Verified Structure & Purity >95% gcms->final nmr->final ir->final

Caption: Logical workflow for the analytical verification of this compound.

This workflow ensures that the final product not only has the correct molecular weight and fragmentation pattern (from GC-MS) but also the precise atomic connectivity and functional groups (from NMR and IR) corresponding to this compound.[15][21]

Potential Applications in Drug Discovery

While specific biological activity data for this compound itself is not extensively documented in public literature, its value lies in its identity as a thiophene derivative and a versatile chemical intermediate.

  • Scaffold for Library Synthesis: The thiophene ring is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties. This makes it an attractive scaffold for creating analogs of existing drugs to improve efficacy, alter metabolic profiles, or enhance pharmacokinetic properties.[6] this compound is an ideal starting point for building a library of diverse molecules for high-throughput screening.

  • Precursor for Complex Heterocycles: The ketone functional group is a synthetic linchpin, ready for a multitude of subsequent reactions. For example:

    • It can be used to synthesize Schiff bases by reacting with various amines, a class of compounds known for a wide range of biological activities.[22]

    • It can undergo Gewald reactions to form substituted 2-aminothiophenes, which are themselves potent pharmacophores.[23]

    • The carbonyl can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor.

    • The α-protons can be functionalized to build more complex carbon skeletons.

Given the broad biological activities reported for thiophene-containing molecules—including antimicrobial, anti-inflammatory, and anticancer effects—derivatives synthesized from this compound represent a promising avenue for discovering novel therapeutic leads.[9][23][24]

Conclusion

This compound (CAS 30711-40-1) is more than a catalog chemical; it is a foundational building block for innovation in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the inherent electronic stability of the thiophene ring, which directs the reaction with high regioselectivity. The detailed protocols for its synthesis and characterization provided in this guide offer a reliable framework for its preparation and validation. For drug development professionals, the true potential of this compound lies in its utility as a versatile intermediate, providing a gateway to vast libraries of novel thiophene derivatives poised for biological screening and the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to 2-(n-Heptanoyl)thiophene: Molecular Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(n-Heptanoyl)thiophene, a key heterocyclic ketone with significant applications in organic synthesis and as a building block for pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a detailed synthesis protocol via Friedel-Crafts acylation, and its role as a crucial intermediate in the synthesis of therapeutic agents.

Introduction to this compound: A Versatile Thiophene Derivative

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their utility stems from the thiophene ring's ability to act as a bioisostere for a benzene ring, while also offering unique electronic properties and metabolic pathways. 2-Acylthiophenes, in particular, are valuable intermediates due to the reactivity of the carbonyl group, which allows for a wide range of subsequent chemical transformations.[3]

This compound, with its seven-carbon acyl chain, represents a lipophilic building block that can be strategically employed in the design of molecules targeting biological membranes or hydrophobic protein pockets. Understanding its molecular structure and chemical properties is paramount for its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its molecular structure, which consists of a thiophene ring acylated at the second position with a heptanoyl group.

  • Molecular Formula: C₁₁H₁₆OS[3]

  • Molecular Weight: 196.31 g/mol [3]

  • IUPAC Name: 1-(thiophen-2-yl)heptan-1-one[3]

  • CAS Number: 30711-40-1[3]

The structure is characterized by a planar, aromatic thiophene ring attached to a flexible heptanoyl chain. This combination of a rigid aromatic core and a flexible aliphatic tail imparts specific physicochemical properties to the molecule.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. The following table summarizes key computed and experimental data.

PropertyValueReference
Molecular Weight 196.31 g/mol [3]
Boiling Point 118-120 °C at 5 mmHg[4]
Density 1.034 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.529[4]
XLogP3 3.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for structural elucidation. The following are predicted values, which may vary slightly based on the solvent and experimental conditions.[5][6][7]

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.68 (dd, 1H, J = 3.8, 1.1 Hz): Proton on the thiophene ring (C5-H).

  • δ 7.62 (dd, 1H, J = 5.0, 1.1 Hz): Proton on the thiophene ring (C3-H).

  • δ 7.11 (dd, 1H, J = 5.0, 3.8 Hz): Proton on the thiophene ring (C4-H).

  • δ 2.95 (t, 2H, J = 7.4 Hz): Methylene group adjacent to the carbonyl (α-CH₂).

  • δ 1.75 (quint, 2H, J = 7.4 Hz): Methylene group (β-CH₂).

  • δ 1.33 (m, 6H): Methylene groups (γ, δ, ε-CH₂).

  • δ 0.90 (t, 3H, J = 7.0 Hz): Terminal methyl group (ζ-CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 199.5: Carbonyl carbon (C=O).

  • δ 144.8: Thiophene ring carbon (C2).

  • δ 133.5: Thiophene ring carbon (C5).

  • δ 131.8: Thiophene ring carbon (C3).

  • δ 128.2: Thiophene ring carbon (C4).

  • δ 38.8: Methylene carbon (α-CH₂).

  • δ 31.6: Methylene carbon (CH₂).

  • δ 29.1: Methylene carbon (CH₂).

  • δ 24.5: Methylene carbon (CH₂).

  • δ 22.5: Methylene carbon (CH₂).

  • δ 14.0: Terminal methyl carbon (CH₃).

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.[8][9]

  • ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

  • 2955-2855 cm⁻¹: C-H stretching of the aliphatic heptanoyl chain.

  • ~1665 cm⁻¹: Strong C=O stretching of the ketone, conjugated with the thiophene ring.[10]

  • 1520-1410 cm⁻¹: C=C stretching vibrations within the thiophene ring.

3.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the cleavage of the acyl group.[3]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with heptanoyl chloride, using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction is highly regioselective for the 2-position of the thiophene ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Heptanoyl Chloride Heptanoyl Chloride Acylium Ion Complex Acylium Ion Complex Heptanoyl Chloride->Acylium Ion Complex + SnCl₄ SnCl4 SnCl₄ (Lewis Acid) Acylium Ion Acylium Ion (Electrophile) Acylium Ion Complex->Acylium Ion Cleavage Sigma Complex Sigma Complex (Resonance Stabilized) Acylium Ion->Sigma Complex Attack by Thiophene Thiophene Thiophene Thiophene->Sigma Complex Deprotonation Deprotonation Sigma Complex->Deprotonation Loss of H⁺ Product Complex Product-Catalyst Complex Deprotonation->Product Complex Regeneration of Aromaticity This compound This compound Product Complex->this compound Aqueous Workup (e.g., HCl)

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

The high regioselectivity for the 2-position is attributed to the greater stabilization of the positive charge in the sigma complex intermediate when the electrophile attacks this position, allowing for resonance delocalization involving the sulfur atom's lone pair.[7]

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-hexanoylthiophene.[4]

Materials:

  • Thiophene

  • Heptanoyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Benzene (or a less toxic solvent like dichloromethane)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser with a drying tube, add thiophene (1.0 eq) and the solvent (e.g., benzene). Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Reactants: Add heptanoyl chloride (1.0 eq) to the cooled thiophene solution.

  • Catalyst Addition: Slowly add tin(IV) chloride (0.4 eq) dropwise via the dropping funnel to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding 10% hydrochloric acid to the flask while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Start Reaction Setup (Thiophene, Solvent) Addition Add Heptanoyl Chloride Add SnCl₄ (catalyst) Start->Addition Reaction Stir at 0°C then RT Addition->Reaction Quench Quench with 10% HCl Reaction->Quench Workup Separatory Funnel Workup (Wash with HCl, H₂O, Na₂CO₃, Brine) Quench->Workup Drying Dry with CaCl₂/MgSO₄ Workup->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations
  • Heptanoyl chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Tin(IV) chloride is a corrosive Lewis acid that is sensitive to moisture. Handle in a fume hood with appropriate PPE.[12]

  • Thiophene is flammable and has a strong odor. Work in a well-ventilated area.

  • The reaction is exothermic, especially during the addition of the catalyst. Maintain proper temperature control.

Applications in Drug Development

2-Acylthiophenes are valuable intermediates in the synthesis of a variety of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][13] The thiophene ring serves as a scaffold, and the acyl group provides a handle for further molecular elaboration.

Intermediate in the Synthesis of Tiaprofenic Acid

Tiaprofenic acid is an NSAID used to treat pain and inflammation in rheumatic diseases.[14] Its synthesis can be achieved from a 2-acylthiophene precursor. While the commercial synthesis may vary, a plausible route involves the benzoylation of a thiophene derivative. The synthesis of this compound provides a model for the acylation step crucial for creating such drug intermediates.

A key step in several reported syntheses of tiaprofenic acid is the Friedel-Crafts acylation of a thiophene derivative to introduce a benzoyl group.[14][15] For instance, 2-thiopheneacetic acid derivatives can be acylated at the 5-position.

Tiaprofenic Acid Synthesis Thiophene_Derivative 2-Thiopheneacetic acid derivative Tiaprofenic_Acid Tiaprofenic Acid Thiophene_Derivative->Tiaprofenic_Acid Friedel-Crafts Acylation (Lewis Acid) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Tiaprofenic_Acid

Caption: General synthetic route to Tiaprofenic Acid.

The knowledge of synthesizing this compound is directly transferable to the synthesis of such drug intermediates, where heptanoyl chloride is replaced by another acyl chloride, such as benzoyl chloride.

Precursor for other Biologically Active Molecules

The ketone functionality in this compound can be further modified to create a diverse range of molecules. For example, it can undergo reduction to the corresponding alcohol, reductive amination to form amines, or be used in condensation reactions to build more complex heterocyclic systems. This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery screening.

Conclusion

This compound is a structurally well-defined heterocyclic ketone with significant potential in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and efficient method, providing a valuable building block for further chemical exploration. The demonstrated utility of similar 2-acylthiophenes as key intermediates in the synthesis of established drugs like tiaprofenic acid underscores the importance of this class of compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this compound in their scientific endeavors.

References

A Comprehensive Spectroscopic Analysis of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-(n-Heptanoyl)thiophene (CAS No: 30711-40-1), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers an in-depth analysis of the spectral data, explains the underlying principles of each technique, and presents detailed experimental workflows. By correlating the spectral features with the molecular structure, this guide serves as an authoritative reference for the identification, verification, and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise in Practice: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is paramount for unambiguous structural elucidation. The choice of solvent and internal standard are critical first steps. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound due to its excellent solubilizing properties and minimal spectral interference. Tetramethylsilane (TMS) is universally used as an internal standard (0 ppm) for both ¹H and ¹³C NMR because its signal is a sharp singlet that appears upfield from most organic signals and it is chemically inert.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Standard Addition: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum (typically 16-32 scans) and the ¹³C NMR spectrum (typically 1024 or more scans due to the lower natural abundance of ¹³C).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl₃ add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shim Magnetic Field transfer->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform (FID -> Spectrum) acquire_c13->ft phasing Phase & Baseline Correction ft->phasing analysis Spectral Interpretation phasing->analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a proton map of the molecule. The spectrum of this compound is characterized by signals from the thiophene ring protons and the aliphatic heptanoyl chain protons. Based on established chemical shift principles and data from analogous compounds like 2-acetylthiophene, the expected chemical shifts are detailed below.[3][4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (Thiophene)~7.70Doublet of doublets (dd)1HDeshielded by the adjacent sulfur atom and the carbonyl group's electron-withdrawing effect.
H-3 (Thiophene)~7.65Doublet of doublets (dd)1HDeshielded by proximity to the electron-withdrawing carbonyl group.
H-4 (Thiophene)~7.15Triplet (t) or dd1HLocated between H-3 and H-5, showing coupling to both.
-CH₂- (α to C=O)~2.95Triplet (t)2HDirectly attached to the electron-withdrawing carbonyl group, causing a significant downfield shift.
-CH₂- (β to C=O)~1.70Quintet2HStandard aliphatic chemical shift, slightly deshielded by the nearby carbonyl.
-(CH₂)₄-~1.35Multiplet6HOverlapping signals of the central methylene groups in the alkyl chain.
-CH₃ (Terminal)~0.90Triplet (t)3HTypical upfield signal for a terminal methyl group in an alkyl chain.
Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of the thiophene ring appear in the typical aromatic region, while the aliphatic carbons of the heptanoyl chain are found upfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone)~192.0Highly deshielded due to the electronegative oxygen atom.
C-2 (Thiophene)~144.0Quaternary carbon attached to the acyl group.
C-5 (Thiophene)~134.0Aromatic carbon adjacent to sulfur, deshielded by carbonyl.
C-3 (Thiophene)~132.5Aromatic carbon deshielded by carbonyl.
C-4 (Thiophene)~128.0Aromatic carbon shielded relative to C-3 and C-5.
-CH₂- (α to C=O)~40.0Downfield shift due to proximity to the carbonyl group.
-CH₂- Chain~31.5, 29.0, 24.0Standard aliphatic carbon signals. The chemical shift of carbons in a straight alkyl chain can be predicted using additive rules.[5]
-CH₂- (β to C=O)~22.5Standard aliphatic carbon signal.
-CH₃ (Terminal)~14.0Typical upfield signal for a terminal methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise in Practice: Method Selection

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is often the preferred sampling technique over traditional transmission methods (e.g., salt plates). ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the sample onto the ATR crystal (commonly diamond or zinc selenide).

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

  • Sample Application: Place one or two drops of this compound directly onto the ATR crystal surface, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for IR Analysis

IR_Workflow cluster_acq Spectrum Acquisition (ATR) cluster_analysis Data Analysis background Record Background Spectrum apply_sample Apply Liquid Sample to Crystal background->apply_sample acquire_spec Acquire Sample Spectrum apply_sample->acquire_spec process Baseline & ATR Correction acquire_spec->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate

Caption: Workflow for acquiring and interpreting an ATR-FTIR spectrum.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by a very strong absorption from the ketone's carbonyl group. Other key absorptions confirm the presence of the thiophene ring and the aliphatic chain.[6][7]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100Medium-WeakC-H StretchThiophene Ring (=C-H)
2955, 2925, 2855StrongC-H StretchHeptanoyl Chain (-CH₃, -CH₂)
~1665Very StrongC=O StretchAromatic Ketone
~1520, ~1410MediumC=C StretchThiophene Ring
~1465MediumC-H Bend (Scissoring)Heptanoyl Chain (-CH₂)
~1375Medium-WeakC-H Bend (Rocking)Heptanoyl Chain (-CH₃)
~720StrongC-H Out-of-Plane Bend2-Substituted Thiophene

The C=O stretching frequency (~1665 cm⁻¹) is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring.[8] This conjugation delocalizes the pi electrons of the carbonyl group, reducing its double-bond character and thus lowering the energy (and frequency) required for the stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

Expertise in Practice: Ionization Method

For volatile and thermally stable compounds like this compound, Electron Ionization (EI) is the most common ionization method. In EI, high-energy electrons (~70 eV) bombard the molecule, causing it to eject an electron and form a radical cation known as the molecular ion (M⁺•). The high energy of this process induces extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule. This technique is often coupled with Gas Chromatography (GC) for prior separation of complex mixtures.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and affinity for the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact (EI).

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

  • Data Acquisition: A mass spectrum is generated by plotting ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis inject Inject Dilute Sample vaporize Vaporize in Inlet inject->vaporize separate Separate on Column vaporize->separate ionize Ionize with EI (70 eV) separate->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect plot Plot Abundance vs. m/z detect->plot identify_M Identify Molecular Ion (M⁺•) plot->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

Caption: Workflow for GC-MS analysis from sample injection to spectral interpretation.

Analysis of the Mass Spectrum

The mass spectrum of this compound confirms its molecular weight and reveals characteristic fragmentation patterns.[1][9]

m/zProposed Fragment IonFormulaRationale of Formation
196[M]⁺• (Molecular Ion) [C₁₁H₁₆OS]⁺•The intact molecule minus one electron. Confirms the molecular weight of 196.31 g/mol .[10]
139[M - C₄H₇]⁺[C₇H₇OS]⁺Alpha-cleavage: Loss of a butyl radical from the heptanoyl chain.
127[M - C₅H₁₁]⁺[C₆H₅OS]⁺McLafferty rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, leading to the loss of pentene (C₅H₁₀).
111[Thiophene-C=O]⁺[C₅H₃OS]⁺Alpha-cleavage: Loss of the hexyl radical (C₆H₁₃) from the heptanoyl chain, leaving the stable 2-thenoyl cation. This is often the base peak.
43[C₃H₇]⁺[C₃H₇]⁺Cleavage of the bond between the α and β carbons of the side chain, forming a propyl cation.

The presence of the molecular ion peak at m/z 196 is crucial for confirming the compound's identity. The base peak at m/z 111, corresponding to the 2-thenoyl cation, is highly characteristic of 2-acylthiophenes and provides strong evidence for the core structure.[3]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of all hydrogen and carbon atoms, IR spectroscopy confirms the presence of the key carbonyl and thiophene functional groups, and mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns. This guide serves as a foundational resource for scientists, enabling confident identification, purity assessment, and further application of this important chemical compound.

References

Introduction: The Uncharted Solubility of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(n-Heptanoyl)thiophene in Organic Solvents

This compound is an aromatic ketone featuring a thiophene ring functionalized with a seven-carbon acyl chain.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials where the thiophene moiety is a common pharmacophore. Despite its utility, a critical gap exists in the publicly available physicochemical data for this compound: its solubility in common organic solvents remains largely uncharacterized.[2]

This guide is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's solubility for practical applications such as reaction optimization, purification, formulation, and quality control. We will provide a detailed framework for approaching this data gap, moving from theoretical prediction to robust experimental determination. This document will not only present the known physicochemical properties but will also furnish a detailed, field-proven protocol for accurately measuring the solubility of this compound, ensuring scientific integrity and reproducibility.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvents. The molecule's structure combines a polar ketone group and a moderately polar thiophene ring with a nonpolar heptyl chain. This amphiphilic nature suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆OS[1][3][4]
Molecular Weight 196.31 g/mol [1][3][4]
Boiling Point 154-156 °C (at 15 mmHg)[3]
Density 1.026 g/cm³[3]
Refractive Index 1.521[3]
XLogP3 3.7[1]

The positive XLogP3 value of 3.7 indicates a preference for lipophilic (non-polar) environments over aqueous ones.[1] Based on the principle of "like dissolves like," we can make the following predictions:

  • High Solubility is Expected in:

    • Non-polar solvents (e.g., heptane, toluene) due to the long alkyl chain.

    • Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) which can interact with the ketone group without forming strong hydrogen bonds.

  • Moderate to Low Solubility is Expected in:

    • Polar protic solvents (e.g., ethanol, methanol) where the solvent's strong hydrogen-bonding network may be only partially disrupted by the solute.

  • Very Low Solubility is Expected in:

    • Aqueous solutions due to the dominant hydrophobic character of the molecule.

While these predictions provide a valuable starting point, they are no substitute for empirical data. The following sections detail the methodology to acquire precise, quantitative solubility measurements.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[5][6] This method ensures that the solution has reached true thermodynamic equilibrium with the excess solid, providing a definitive measure of solubility at a given temperature.

Core Experimental Workflow Diagram

The logical flow for determining the thermodynamic solubility is illustrated below. This process ensures that a state of equilibrium is reached and that the subsequent analysis is accurate.

G cluster_prep Phase 1: Preparation & Equilibration cluster_analysis Phase 2: Sampling & Analysis cluster_quant Phase 3: Quantification Methods cluster_calc Phase 4: Calculation A Add excess this compound to a vial B Add a known volume of the selected organic solvent A->B C Seal vial and place in a thermostatic shaker at constant T B->C D Agitate for 24-72 hours to ensure equilibrium is reached C->D E Cease agitation and allow solid to settle D->E F Withdraw a clear aliquot of the supernatant using a pre-heated syringe with a 0.45 µm filter E->F G Analyze the aliquot to determine the concentration of the solute F->G H Gravimetric Analysis (For non-volatile solutes) G->H Option 1 I Chromatographic Analysis (e.g., HPLC-UV, GC-MS) G->I Option 2 J Calculate solubility in mg/mL or mol/L H->J I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Shake-Flask Protocol

This protocol is designed to be a self-validating system. The use of excess solute and extended equilibration time ensures that the measured concentration represents the true solubility limit.

  • Preparation of Supersaturated Solution:

    • Rationale: Adding an amount of solute that exceeds its saturation point is essential to ensure that the final solution is in equilibrium with the solid phase.

    • Procedure: To a series of 10 mL glass vials with screw caps, add approximately 100-200 mg of this compound. The exact mass is not critical, but a visible excess of solid must remain after equilibration.

  • Solvent Addition:

    • Rationale: An accurate volume of solvent is required for the final solubility calculation.

    • Procedure: Using a calibrated pipette, add exactly 5.0 mL of the desired organic solvent to each vial.

  • Equilibration:

    • Rationale: To reach thermodynamic equilibrium, the system requires sufficient time and energy. A thermostatic shaker provides constant temperature and agitation, accelerating the dissolution process and ensuring homogeneity.

    • Procedure: Tightly seal the vials and place them in an orbital shaker equipped with a temperature-controlled chamber set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48 hours. A 72-hour period is recommended to guarantee equilibrium, especially for viscous solvents or compounds that dissolve slowly.

  • Sample Collection and Preparation:

    • Rationale: It is critical to sample only the saturated solution without any undissolved solid particles, which would artificially inflate the measured concentration. Filtration is mandatory.

    • Procedure:

      • Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath (at the same temperature as equilibration) for at least 2 hours to allow the excess solid to settle.

      • Withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE). Pre-warming the syringe to the equilibration temperature prevents premature crystallization of the solute.

      • Immediately dilute the collected sample with a known volume of fresh solvent to prevent crystallization and to bring the concentration within the linear range of the analytical method. A 10-fold or 100-fold dilution is a typical starting point.

Analytical Quantification of Solute Concentration

Once a clear, saturated solution is obtained, its concentration must be accurately determined. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable and common method for this purpose.[7][8][9] Gas Chromatography (GC) is also a viable option for this volatile compound.[10][11]

Protocol: Quantification by HPLC-UV
  • Preparation of Calibration Standards:

    • Rationale: A calibration curve is essential for converting the analytical signal (peak area) from the unknown sample into a precise concentration.

    • Procedure: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase. Perform a series of serial dilutions to create at least five calibration standards that bracket the expected concentration of the diluted solubility sample.

  • HPLC Conditions:

    • Rationale: The selected conditions must provide good peak shape, resolution from any potential impurities, and a reasonable retention time.

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λ-max) for the thiophene chromophore, typically around 250-280 nm. This should be determined experimentally.

    • Column Temperature: 30 °C.

  • Analysis and Calculation:

    • Procedure:

      • Inject the calibration standards in sequence from lowest to highest concentration.

      • Inject the diluted solubility sample (in triplicate).

      • Plot the peak area of the standards against their known concentrations to generate a linear regression curve. The correlation coefficient (R²) should be > 0.999 for a valid calibration.

      • Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample from its average peak area.

      • Multiply the calculated concentration by the dilution factor used in Step 4 of the sampling protocol to determine the original concentration in the saturated solution. This value is the solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that has, until now, been undefined in scientific literature. This guide provides the necessary theoretical framework and a robust, step-by-step experimental protocol for researchers to determine this value accurately. By employing the gold-standard shake-flask method coupled with a precise analytical technique like HPLC-UV, scientists in pharmaceutical development and chemical synthesis can generate the reliable data needed to optimize their processes, ensure product quality, and accelerate research. Adherence to this methodology will not only provide critical data for individual projects but also contribute valuable knowledge to the broader scientific community.

References

The Therapeutic Landscape of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a significant number of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its electron-rich nature and ability to act as a bioisostere for phenyl and other aromatic rings, make it a privileged scaffold in drug design.[1] This versatility allows for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This technical guide provides an in-depth exploration of the therapeutic potential of thiophene derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and provide quantitative data to support the therapeutic promise of this remarkable class of compounds.

Thiophene Derivatives in Oncology: Targeting the Hallmarks of Cancer

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[3][4] These mechanisms include the inhibition of key enzymes crucial for cancer cell proliferation and survival, disruption of the cytoskeleton, and the induction of programmed cell death (apoptosis).[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiophene derivatives is not limited to a single mode of action. Instead, they often target multiple signaling pathways and cellular processes that are dysregulated in cancer.

  • Inhibition of Signaling Pathways: Many thiophene analogs have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[4][6] These pathways regulate cell growth, proliferation, and survival, and their constitutive activation is a common feature of many cancers.[4] By blocking these pathways, thiophene derivatives can effectively halt tumor growth.

  • Tubulin Polymerization Inhibition: A significant number of thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics.[2][7] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[2][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7][8]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[9] Some thiophene derivatives have been identified as potent inhibitors of both topoisomerase I and II.[9][10] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[9]

Signaling Pathway: PI3K/Akt Inhibition by Thiophene Derivatives

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Thiophene Thiophene Derivative Thiophene->PI3K Thiophene->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene derivatives.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).[3]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 14Hepatocellular (HepG2)7.79[11]
Colorectal (HCT-116)8.10[11]
Breast (MCF-7)3.53[11]
Compound 3Breast (MCF-7)-[11]
Compound 5bColon (HT29)2.61[12]
Thiophene Carboxamide 2bLiver (Hep3B)5.46[6]
Thiophene Carboxamide 2eLiver (Hep3B)12.58[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Thiophene Derivatives B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Thiophene Derivatives: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new and effective antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, with broad-spectrum activity against various bacterial and fungal pathogens.

Mechanism of Action: Disrupting Microbial Defenses

Thiophene-based antimicrobials employ several mechanisms to combat microbial growth and survival.

  • Membrane Permeabilization: Some thiophene derivatives can increase the permeability of bacterial cell membranes, leading to leakage of essential cellular components and ultimately cell death.[1][11]

  • Enzyme Inhibition: Thiophene analogs can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair. This allosteric inhibition presents a novel mechanism of action that can be effective against fluoroquinolone-resistant strains.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against drug-resistant bacterial strains.

CompoundBacterial StrainMIC50 (mg/L)Reference
Thiophene 4Col-R A. baumannii16[1][11]
Col-R E. coli8[1][11]
Thiophene 5Col-R A. baumannii16[1][11]
Col-R E. coli32[1][11]
Thiophene 8Col-R A. baumannii32[1][11]
Col-R E. coli32[1][11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives against bacterial strains.

Materials:

  • Thiophene derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiophene derivative in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory and Neuroprotective Potential of Thiophene Derivatives

Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. Thiophene derivatives have shown promise as both anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[11] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11]

Neuroprotective Applications

In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, the lipophilicity of the thiophene ring facilitates penetration of the blood-brain barrier.[1] Thiophene derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, reduce oxidative stress, and inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • AChE enzyme solution

  • Thiophene derivative (inhibitor) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each sample. The percentage of inhibition is calculated as: [1 - (Rate of Test Sample / Rate of Control)] x 100.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4]

General Mechanism

The reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base. The mechanism proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[3]

Logical Relationship: Gewald Reaction Mechanism

Gewald_Reaction Start Carbonyl Compound + Active Methylene Compound + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Add Sulfur Addition Intermediate->Sulfur_Add Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes

This protocol provides a general guideline and may require optimization for specific substrates.[3]

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene compound (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[3]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[3]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[3]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of a Thiophene Carboxamide Derivative

This protocol describes the synthesis of a thiophene carboxamide derivative, a common structural motif in biologically active thiophene compounds.[6]

Materials:

  • 5-(4-fluorophenyl)thiophene-2-carboxylic acid

  • Appropriate aniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • In dichloromethane (DCM; 20 mL), dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol).[6]

  • Add DMAP (0.78 mmol) and EDC (3.12 mmol) and stir under an inert atmosphere (argon gas) at room temperature for 30 minutes.[6]

  • Add the appropriate aniline to the mixture and stir for 48 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the excess aniline by extraction with HCl.[6]

  • Dry the reaction mixture under reduced pressure.[6]

  • Purify the residue by column chromatography.[6]

Conclusion and Future Perspectives

Thiophene and its derivatives represent a highly versatile and valuable class of heterocyclic compounds in drug discovery. Their broad spectrum of biological activities, coupled with their synthetic accessibility, ensures their continued importance in the development of novel therapeutics. The ability of thiophene-based molecules to interact with a wide range of biological targets, from enzymes and receptors to nucleic acids, provides a rich platform for the design of new drugs for a multitude of diseases. Future research will likely focus on the development of more selective and potent thiophene derivatives, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs and improving human health.

References

An In-depth Technical Guide: 2-(n-Heptanoyl)thiophene as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to a Privileged Synthetic Building Block

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various molecular interactions make it an attractive scaffold for drug design.[2][3] Within the vast library of thiophene derivatives, 2-acylthiophenes serve as exceptionally versatile intermediates, providing a reactive handle for extensive molecular elaboration.[4][5]

This technical guide focuses on a specific and highly useful member of this class: 2-(n-Heptanoyl)thiophene . This molecule, featuring a seven-carbon acyl chain attached to the C2 position of the thiophene ring, is not merely a stable compound but a strategic precursor for constructing more complex molecular architectures. Its value lies in its straightforward and high-yield synthesis and the dual reactivity of its carbonyl group and aromatic core. This guide will provide a detailed exploration of its synthesis, key transformations, and strategic application in the development of advanced organic molecules.

Section 2: Core Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of the thiophene ring.[6] This classic reaction in organic chemistry proceeds via an electrophilic aromatic substitution mechanism.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The reaction is initiated by a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃), which coordinates to the acyl chloride (heptanoyl chloride).[7][8] This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final this compound product.

Regioselectivity: The Inherent Preference of the Thiophene Ring

A critical aspect of this synthesis is its high regioselectivity. The acylation of unsubstituted thiophene occurs preferentially at the C2 position over the C3 position.[9] This preference is a direct consequence of the superior stability of the cationic intermediate formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.[10] In contrast, attack at the C3 position only permits delocalization across two carbon atoms, yielding a less stable intermediate.[9][10] This energetic favorability dictates the reaction pathway, ensuring a high yield of the desired 2-substituted product.

Thiophene Thiophene Product This compound Thiophene->Product Electrophilic Attack & Aromatization HeptanoylChloride Heptanoyl Chloride AcyliumIon Electrophilic Acylium Ion HeptanoylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->AcyliumIon AcyliumIon->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 2-hexanoylthiophene, demonstrating a reliable and high-yield pathway.[6][11]

Step-by-Step Methodology:

  • Reaction Setup: In a multi-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine thiophene and heptanoyl chloride in a suitable dry solvent such as benzene or dichloromethane.

  • Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.

  • Catalyst Addition: While maintaining the temperature below 0°C, add stannic chloride (SnCl₄) dropwise to the stirred solution over approximately one hour. The formation of a colored complex is typically observed.

  • Reaction Progression: Stir the mixture for an additional 30-60 minutes at 0°C. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for 3-4 hours to ensure completion.

  • Quenching: Carefully quench the reaction by slowly adding 10% hydrochloric acid to the mixture with vigorous stirring. This decomposes the catalyst-product complex.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and wash it sequentially with 10% HCl, water, 5% sodium carbonate solution, and finally, water again until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Table 1: Reagents and Typical Reaction Parameters

Parameter Value/Reagent Purpose Reference
Starting Material Thiophene Aromatic substrate [11]
Acylating Agent Heptanoyl Chloride Provides the acyl group [11]
Catalyst Stannic Chloride (SnCl₄) Lewis acid for acylium ion formation [11][12]
Solvent Benzene (or Dichloromethane) Reaction medium [11]
Reaction Temp. 0°C to Room Temperature Controls reaction rate and selectivity [11]

| Typical Yield | ~75-80% | Expected outcome after purification |[11] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Key Physical and Spectroscopic Data

Property Data Reference
CAS Number 30711-40-1 [13][14]
Molecular Formula C₁₁H₁₆OS [13][14]
Molecular Weight 196.31 g/mol [13][14]
¹H NMR Peaks corresponding to the thiophene ring protons (δ ~7.0-7.8 ppm) and the aliphatic heptanoyl chain protons (δ ~0.9-3.0 ppm).
¹³C NMR A characteristic carbonyl peak (C=O) around δ ~190-200 ppm, along with aromatic and aliphatic carbon signals.
IR Spectroscopy A strong C=O stretching vibration at ~1660-1680 cm⁻¹.

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. | |

Section 3: Key Synthetic Transformations: Unleashing the Precursor's Potential

The synthetic utility of this compound stems from its capacity to undergo selective transformations at the carbonyl group. The most significant of these is its complete reduction to a methylene (CH₂) group, providing access to 2-n-heptylthiophene.

Deoxygenation of the Carbonyl Group: A Strategic Gateway to Alkylthiophenes

Directly attaching a long, linear alkyl chain to an aromatic ring via Friedel-Crafts alkylation is often plagued by carbocation rearrangements, leading to branched, isomeric products.[15] The acylation-reduction sequence is the classic and superior strategy to circumvent this problem. By first installing the acyl group (which does not rearrange) and then reducing the ketone, one can cleanly synthesize the desired linear alkyl-substituted thiophene.

The Wolff-Kishner reduction is a robust method for converting ketones to alkanes under strongly basic conditions, making it ideal for substrates that are sensitive to strong acids.[16] This is particularly relevant for the thiophene nucleus, which can undergo decomposition or polymerization in harsh acidic media.[17]

Mechanism: The reaction proceeds in two main stages. First, the ketone condenses with hydrazine (H₂NNH₂) to form a hydrazone intermediate.[16][18] In the presence of a strong base like potassium hydroxide (KOH) and at high temperatures (typically in a high-boiling solvent like ethylene glycol), the hydrazone is deprotonated.[15] The resulting anion rearranges with the loss of dinitrogen gas (N₂)—a thermodynamically highly favorable process—to form a carbanion, which is then rapidly protonated by the solvent to yield the final alkane product.[15][16]

Ketone This compound (C=O) Hydrazone Hydrazone Intermediate (C=N-NH₂) Ketone->Hydrazone + H₂NNH₂ (Condensation) Anion Diimide Anion Hydrazone->Anion + KOH, Heat (Deprotonation) Carbanion Carbanion Anion->Carbanion - N₂ (gas) (Irreversible) Alkane 2-n-Heptylthiophene (CH₂) Carbanion->Alkane + H⁺ (from solvent) (Protonation)

Caption: Mechanistic pathway of the Wolff-Kishner reduction.

Experimental Protocol: Wolff-Kishner Reduction

  • Hydrazone Formation: In a flask fitted with a distillation condenser, combine this compound, an excess of hydrazine hydrate, and ethylene glycol as the solvent.[17]

  • Water Removal: Heat the solution to distill off water and any excess hydrazine, allowing the internal temperature to rise to ~130-160°C.[17]

  • Decomposition: Cool the mixture slightly and add potassium hydroxide pellets. Replace the distillation condenser with a reflux condenser.

  • Reaction: Reheat the mixture to reflux (~190-200°C). A vigorous evolution of nitrogen gas will be observed.[19] Continue refluxing for several hours until gas evolution ceases.

  • Isolation: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or hexane). Wash the organic extract, dry it, and remove the solvent.

  • Purification: Purify the resulting 2-n-heptylthiophene by vacuum distillation. Yields for this reaction are typically high (70-91%).[17]

An alternative deoxygenation method is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[20][21] While effective for many aryl-alkyl ketones, its strongly acidic nature can be detrimental to the thiophene ring, potentially leading to lower yields compared to the Wolff-Kishner method.[17][20] The choice between the two methods is therefore dictated by the overall acid/base stability of the substrate.

Logical Flow of Synthetic Utility

The strategic importance of this compound is best visualized as a gateway molecule. It provides a reliable entry point to the 2-n-heptylthiophene scaffold, which can then be subjected to further functionalization on the thiophene ring (e.g., halogenation, lithiation) to build a diverse array of more complex derivatives for screening in drug discovery programs.

Start Thiophene Precursor This compound Start->Precursor Friedel-Crafts Acylation (Installs C=O) Intermediate 2-n-Heptylthiophene Precursor->Intermediate Wolff-Kishner Reduction (C=O → CH₂) End Complex Bioactive Molecules & Drug Candidates Intermediate->End Further Synthetic Elaboration

Caption: Role of this compound as a key precursor.

Section 4: Applications in the Synthesis of Bioactive Molecules

Thiophene-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2][22][23] The 2-acylthiophene and 2-alkylthiophene scaffolds derived from precursors like this compound are central to these discoveries.

The introduction of a lipophilic n-heptyl chain is a strategic move in drug design. This group can significantly influence a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. By using the acylation-reduction pathway, medicinal chemists can precisely install this group and then use the still-reactive thiophene ring to introduce other pharmacophoric elements, systematically building molecules for targeted biological evaluation. For example, 2-butylthiophene and 2-octylthiophene, close homologs of 2-heptylthiophene, are used as starting materials in the synthesis of anticancer and anti-atherosclerotic agents, respectively.[2]

Section 5: Conclusion

This compound is a quintessential example of a strategic precursor in modern organic synthesis. Its preparation is efficient, scalable, and highly regioselective, leveraging the well-understood principles of Friedel-Crafts acylation. More importantly, it serves as a critical intermediate, providing a reliable and high-yield route to 2-n-heptylthiophene via carbonyl group reduction. This two-step sequence for introducing a linear alkyl chain is a fundamental strategy that avoids the pitfalls of direct alkylation. For researchers and professionals in drug development, mastering the synthesis and subsequent transformation of this compound opens a direct and versatile pathway to a class of compounds with proven therapeutic potential.

Section 6: References

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from --INVALID-LINK--

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Retrieved from --INVALID-LINK--

  • Raghav Mishra, et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Retrieved from --INVALID-LINK--

  • The Chemistry of 2-Acetylthiophene: Applications & Manufacturing Insights. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

  • Synthesis of Step i) Production of 2-hexanoylthiophene. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Structures of some bioactive compounds containing thiophene moiety. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 2-Hexanoylthiophene. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Halil Ünver, Mutluhan Biyikoglu, & Adnan Bulut. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Hadjer Missoum, et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • William J. King & F. F. Nord. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. Retrieved from --INVALID-LINK--

  • Clemmensen reduction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • The Wolff-Kishner Reduction. (n.d.). Organic Reactions. Retrieved from --INVALID-LINK--

  • Clemmensen Reduction. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved from --INVALID-LINK--

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Finetech Industry Limited. Retrieved from --INVALID-LINK--

  • Acylation of thiophene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Clemmensen reduction. (n.d.). Annamalai University. Retrieved from --INVALID-LINK--

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Clemmensen Reduction. (n.d.). TCI AMERICA. Retrieved from --INVALID-LINK--

  • Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved from --INVALID-LINK--

  • 2-Acetylthiophene. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Wolff-Kishner reduction. (n.d.). UCLA Chemistry. Retrieved from --INVALID-LINK--

  • Therapeutic importance of synthetic thiophene. (2016). National Institutes of Health. Retrieved from --INVALID-LINK--

  • 2-(Heptanoyl)thiophene. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with Heptanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Thiophene Acylation

The regioselective acylation of the thiophene ring is a foundational transformation in synthetic organic chemistry, providing critical intermediates for the development of pharmaceuticals and advanced materials.[1] Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, remains a powerful and direct method for introducing acyl groups onto the thiophene nucleus.[4]

This guide provides an in-depth technical overview of the Friedel-Crafts acylation of thiophene with heptanoyl chloride to synthesize 2-heptanoylthiophene. We will delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, present a detailed and validated experimental protocol, and discuss the characterization and application of the resulting acylthiophene.

Mechanistic Insight: The Basis of Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is initiated by the activation of heptanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion.[5][6]

The subsequent electrophilic attack on the thiophene ring exhibits a strong preference for the C2 (or α) position.[1][7] This regioselectivity is a direct consequence of the superior stability of the carbocation intermediate (also known as the Wheland intermediate or sigma complex) formed during C2-acylation.[1] Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization.[5][7] In contrast, attack at the C3 (or β) position results in an intermediate that is stabilized by only two resonance forms.[7] The greater number of resonance contributors for the C2-attack intermediate signifies a lower activation energy for its formation, thus making it the kinetically favored pathway.[5]

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Protocol: Synthesis of 2-Heptanoylthiophene

This protocol details a robust procedure for the synthesis of 2-heptanoylthiophene, adapted from established methodologies for thiophene acylation.[4][8] Stannic chloride is often preferred over aluminum chloride as a catalyst because it is less likely to induce polymerization of the thiophene ring.[8]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/GradeSupplier
ThiopheneC₄H₄S84.148.4 g (0.1 mol)≥99%Sigma-Aldrich
Heptanoyl chlorideC₇H₁₃ClO148.6314.9 g (0.1 mol)≥98%Sigma-Aldrich
Stannic chlorideSnCl₄260.5126.1 g (0.1 mol)≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric acidHCl36.46~10 mL37% (concentrated)VWR
Sodium bicarbonateNaHCO₃84.01As neededSaturated solutionJ.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04As neededGranularEMD Millipore
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[9] The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charging: In the flask, dissolve thiophene (8.4 g, 0.1 mol) and heptanoyl chloride (14.9 g, 0.1 mol) in 150 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add stannic chloride (26.1 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-40 minutes, maintaining the temperature between 0-5°C.[8] Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid.[8] This will hydrolyze the product-catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-heptanoylthiophene.

Safety Precautions
  • Heptanoyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

  • Aluminum chloride and Stannic chloride are corrosive and react violently with water.[12][13] They should be handled in a dry environment, and exposure to moisture should be strictly avoided.

  • Thiophene is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Always perform the reaction in a well-ventilated fume hood.[13] Ensure that an eyewash station and safety shower are readily accessible.[12]

Caption: Workflow for the Synthesis of 2-Heptanoylthiophene.

Product Characterization

The identity and purity of the synthesized 2-heptanoylthiophene should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Protons on the thiophene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The α-protons to the carbonyl group will be downfield (δ ~2.8 ppm) due to the electron-withdrawing effect of the carbonyl. The aliphatic protons of the heptanoyl chain will appear upfield (δ 0.8-1.8 ppm).
¹³C NMR A characteristic signal for the carbonyl carbon will be observed around δ 190-200 ppm. Signals for the thiophene ring carbons will be in the aromatic region (δ 125-150 ppm).
FT-IR A strong absorption band for the C=O stretch of the ketone will be present around 1660-1680 cm⁻¹.[14] C-H stretching of the thiophene ring will be observed above 3000 cm⁻¹.
GC-MS A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of 2-heptanoylthiophene (196.31 g/mol ).

Applications in Drug Discovery and Beyond

2-Acylthiophenes, such as 2-heptanoylthiophene, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[15] The ketone functionality serves as a versatile handle for further chemical modifications, such as Knoevenagel condensation or Gewald reactions, to construct more complex heterocyclic systems.[15] These resulting thiophene-based structures are integral to the development of new therapeutic agents, including:

  • Antimicrobial agents: Thiophene derivatives have shown significant activity against various bacterial and fungal strains.[16]

  • Anticancer agents: The thiophene scaffold is found in compounds designed to inhibit cancer cell growth.[2]

  • Anti-inflammatory drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring.[16]

Beyond pharmaceuticals, acylthiophenes are used in the synthesis of dyes, fragrances, and materials for organic electronics.[16][17]

Conclusion

The Friedel-Crafts acylation of thiophene with heptanoyl chloride is a highly efficient and regioselective method for producing 2-heptanoylthiophene, a key building block in medicinal and materials chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful synthesis. The versatility of the resulting acylthiophene ensures its continued importance in the development of novel compounds with significant therapeutic and industrial applications.

References

protocol for the synthesis of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(n-Heptanoyl)thiophene

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and material science. Its structure, which consists of a thiophene ring acylated at the 2-position with a seven-carbon chain, makes it a versatile building block for more complex molecular architectures. The most reliable and widely employed method for its synthesis is the Friedel-Crafts acylation of thiophene. This application note provides a comprehensive, step-by-step protocol for this synthesis, grounded in established chemical principles. It is designed for an audience of researchers and professional chemists, offering insights into the reaction mechanism, experimental setup, purification, and safety considerations.

Scientific Principles: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The reaction proceeds by activating an acylating agent, in this case, n-heptanoyl chloride, with a Lewis acid catalyst such as stannic chloride (SnCl₄).

The key mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid (SnCl₄) coordinates to the chlorine atom of n-heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant.

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (or C5) position.

  • Regioselectivity: The high regioselectivity for the 2-position is a critical aspect of thiophene chemistry. The carbocation intermediate formed by attack at the C2 position is more stable because the positive charge can be delocalized over three resonance structures. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance forms. This greater stabilization lowers the activation energy for C2 substitution, making it the dominant pathway.[2]

  • Aromatization: The resulting intermediate, a sigma complex, is deprotonated to restore the aromaticity of the thiophene ring, yielding the 2-heptanoylthiophene-catalyst complex.

  • Product Release: The reaction is quenched with an acid (e.g., HCl) to decompose the ketone-catalyst complex and liberate the final product.

While other Lewis acids like AlCl₃ can be used, they often need to be in stoichiometric amounts and can promote polymerization of the sensitive thiophene ring.[3][4] SnCl₄ is an effective catalyst that can often be used in sub-stoichiometric amounts, providing a cleaner reaction.[5]

Experimental Protocol

This protocol is adapted from a high-yield procedure for the synthesis of the closely related 2-hexanoylthiophene.[1][5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
ThiopheneC₄H₄S84.142.23 mol (187.3 g)Purity ≥ 99%
n-Heptanoyl chlorideC₇H₁₃ClO148.632.23 mol (331.4 g)---
Stannic Chloride (SnCl₄)SnCl₄260.500.913 mol (237.9 g)Anhydrous
BenzeneC₆H₆78.112.7 LDry, anhydrous
Hydrochloric Acid (HCl)HCl36.46~2 L10% aqueous solution
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99~500 mL5% aqueous solution
Calcium Chloride (CaCl₂)CaCl₂110.98As neededAnhydrous, for drying
Equipment
  • 5 L five-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice/salt or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents 1. Charge Flask (Thiophene, n-Heptanoyl Chloride, Benzene) cool_mixture 2. Cool Mixture (< 0°C) charge_reagents->cool_mixture add_catalyst 3. Add SnCl₄ Dropwise (Maintain < 0°C) cool_mixture->add_catalyst react 4. Stir & Warm (Stir for 4 hours, warm to RT) add_catalyst->react quench 5. Quench with HCl (10%) react->quench extract 6. Separate & Wash (HCl, H₂O, Na₂CO₃, H₂O) quench->extract dry 7. Dry Organic Layer (Anhydrous CaCl₂) extract->dry evaporate 8. Remove Solvent (Rotary Evaporation) dry->evaporate distill 9. Vacuum Distillation evaporate->distill product 10. Pure Product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L five-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add thiophene (187.3 g), n-heptanoyl chloride (331.4 g), and 2.7 L of dry benzene.[5]

  • Cooling: Cool the stirred mixture to below 0°C using an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous stannic chloride (237.9 g) dropwise from the dropping funnel over a period of 1 hour. It is crucial to maintain the internal temperature of the reaction mixture below 0°C during the addition to control the exothermic reaction.[5]

  • Reaction: After the addition is complete, continue to stir the mixture for another 30 minutes at a temperature below 0°C. Then, remove the cooling bath and allow the mixture to gradually warm to room temperature while stirring for an additional 3.5 hours.[5]

  • Quenching: Upon completion of the reaction, carefully add 2 L of 10% aqueous HCl to the flask to quench the reaction and decompose the catalyst-ketone complex. Stir vigorously for 10 minutes.[5]

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer successively with:

    • 500 mL of 10% HCl (three times)

    • 500 mL of water

    • 500 mL of 5% Na₂CO₃ solution

    • 500 mL of water

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous calcium chloride (CaCl₂). Filter to remove the drying agent and remove the solvent (benzene) under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude product by vacuum distillation. This is the preferred method for removing non-volatile impurities and achieving high purity.[6] Collect the fraction corresponding to this compound. For very high purity applications (>98%), column chromatography on silica gel can be employed as a subsequent step.[6]

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) is mandatory.

  • Thiophene: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin.[7] Keep away from heat, sparks, and open flames.

  • n-Heptanoyl Chloride: Causes severe skin burns and eye damage. Reacts with water to produce toxic HCl gas. Handle with extreme care under anhydrous conditions.[8]

  • Stannic Chloride (SnCl₄): Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.[9]

  • Benzene: A known carcinogen, highly flammable. Use in a closed system or with excellent ventilation is required.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Mandatory PPE:

  • Chemical safety goggles and a face shield.

  • Impervious gloves (e.g., nitrile or neoprene).

  • Flame-resistant lab coat.

  • Use of a respirator may be necessary depending on the ventilation setup.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase reaction temperature after initial stirring. Ensure all reagents are anhydrous.
Loss of product during work-up.Ensure pH is correct during washes. Avoid vigorous shaking that can lead to emulsions.
Formation of Dark Polymer Catalyst is too reactive or temperature was too high during addition.Ensure slow, controlled addition of SnCl₄ at < 0°C. Consider a milder catalyst for future attempts.
Presence of Diacylated Product Molar ratio of acylating agent to thiophene is too high.Use a slight excess of thiophene relative to the n-heptanoyl chloride.[6]
Incomplete Purification Inefficient distillation.Ensure the vacuum is stable and the column has sufficient theoretical plates. For isomeric impurities, column chromatography is more effective.[6]

Conclusion

The Friedel-Crafts acylation of thiophene with n-heptanoyl chloride using stannic chloride as a catalyst is an efficient and reliable method for the synthesis of this compound. The protocol detailed in this guide, which emphasizes controlled reaction conditions and a thorough work-up procedure, can be expected to provide the target compound in good yield. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes & Protocols: 2-(n-Heptanoyl)thiophene as a Precursor for Advanced Polymeric Semiconductor Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the application of 2-(n-Heptanoyl)thiophene. While not an active material itself, this aromatic ketone is a pivotal chemical intermediate for the synthesis of high-performance poly(3-alkylthiophene)s (P3ATs), a class of conductive polymers central to the field of organic electronics. We will elucidate the scientific rationale and provide detailed, field-tested protocols for the journey from the starting ketone to a functional polymeric semiconductor, culminating in its application in an organic thin-film transistor (OTFT).

Introduction: The Strategic Importance of a Precursor

In the landscape of organic electronics, polythiophene and its derivatives are cornerstone materials, valued for their semiconducting properties, solution processability, and environmental stability.[1] The performance of devices such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) is critically dependent on the molecular structure and solid-state morphology of the active polymer layer.[2] The substitution pattern on the thiophene ring, particularly the nature of alkyl side chains, is a key design parameter that governs solubility, crystallinity, and charge carrier mobility.[3]

This compound (CAS: 30711-40-1), an aromatic ketone, serves as a readily available and versatile starting point for introducing a seven-carbon alkyl chain onto a thiophene monomer.[4] The heptanoyl group's carbonyl functional group disrupts the π-conjugation essential for semiconductivity and must be chemically reduced to a simple alkyl chain. This conversion unlocks the potential of the thiophene core, transforming an inactive precursor into a polymerizable monomer, 3-heptylthiophene. This guide details this critical transformation and the subsequent polymerization and device fabrication steps.

Part 1: From Precursor to Monomer: Synthesis of 3-Heptylthiophene

Scientific Rationale & Causality:

The conversion of this compound to an alkylthiophene is the essential first step. The electron-withdrawing carbonyl group (C=O) acts as a conjugation break, rendering the molecule unsuitable for electronic applications. Its reduction to a methylene group (-CH₂-) via reactions like the Wolff-Kishner reduction is necessary to form a simple, electron-rich 3-heptylthiophene monomer. This alkyl side chain is not merely a solubilizing group; its length and structure dictate the intermolecular packing and self-organization of the final polymer, which in turn governs the material's electronic properties.[3] The Wolff-Kishner reduction is chosen here for its efficacy with aryl-alkyl ketones and its tolerance for the thiophene ring, which can be sensitive to the strongly acidic conditions of the alternative Clemmensen reduction.[5][6]

Diagram 1: Synthesis of 3-Heptylthiophene Monomer

cluster_1 PART 2: Polymerization cluster_fecl3 Method A: Oxidative cluster_kctp Method B: KCTP (High Regioregularity) Monomer 3-Heptylthiophene FeCl3_poly Polymerize with FeCl3 in Chloroform Monomer->FeCl3_poly Brominate Brominate to form 2,5-dibromo-3-heptylthiophene Monomer->Brominate FeCl3_purify Precipitate in Methanol, Soxhlet Extraction FeCl3_poly->FeCl3_purify Final_Polymer Poly(3-heptylthiophene) FeCl3_purify->Final_Polymer P3HPT (Moderate RR) Grignard Form Grignard Reagent (Mg/THF) Brominate->Grignard KCTP_poly Polymerize with Ni(dppp)Cl2 catalyst Grignard->KCTP_poly KCTP_purify Quench with HCl, Precipitate, Purify KCTP_poly->KCTP_purify KCTP_purify->Final_Polymer P3HPT (High RR) cluster_device PART 4: OTFT Device cluster_contacts PART 4: OTFT Device Gate Gate Electrode (n++ Si) Dielectric Dielectric (SiO2) Gate->Dielectric Source Source (Au) Dielectric->Source Drain Drain (Au) Dielectric->Drain ActiveLayer Active Layer (P3HPT) Source->ActiveLayer Drain->ActiveLayer

References

Application Notes & Protocols: A Researcher's Guide to the Gewald Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Gewald Reaction

Since its discovery by Karl Gewald in 1961, the Gewald reaction has remained a cornerstone of heterocyclic chemistry.[1][2] It provides a remarkably efficient and versatile multicomponent pathway to synthesize highly substituted 2-aminothiophenes.[1][3][4] These structures are privileged scaffolds in medicinal chemistry and materials science, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and organic electronic materials.[1][5][6][7]

This guide offers a detailed experimental framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering users to troubleshoot and adapt the protocol for novel applications.

The Reaction Mechanism: A Stepwise Look at Thiophene Formation

The Gewald reaction is a one-pot synthesis that elegantly combines three components: a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, all facilitated by a basic catalyst.[3][8] The mechanism, though complex, is generally understood to proceed through three main stages.[8][9][10][11]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[4][8][9] This step forms a crucial α,β-unsaturated nitrile intermediate, often called the Knoevenagel adduct.[4][8] The removal of water drives this equilibrium forward.

  • Sulfur Addition: Elemental sulfur (typically the S₈ crown) is activated and adds to the α-carbon of the unsaturated intermediate.[8] The precise mechanism of S₈ ring-opening and addition is intricate and can involve polysulfide intermediates.[9][10][11]

  • Cyclization and Aromatization: The sulfur-adducted intermediate undergoes an intramolecular cyclization. The sulfur nucleophilically attacks the cyano group, forming the five-membered thiophene ring.[6] A final tautomerization yields the stable, aromatic 2-aminothiophene product.[4][8]

Core Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for a wide range of substrates. Optimization of stoichiometry, temperature, and reaction time is encouraged for specific applications.

Materials & Equipment
  • Reactants:

    • Carbonyl Compound (e.g., Cyclohexanone, 1.0 equiv.)

    • Active Methylene Nitrile (e.g., Malononitrile, 1.0 equiv.)

    • Elemental Sulfur (powdered, 1.1 - 1.2 equiv.)

  • Catalyst/Base: Morpholine or Piperidine (0.5 - 1.0 equiv.)

  • Solvent: Ethanol or Methanol (approx. 0.5 M concentration)

  • Glassware: Round-bottom flask, condenser, magnetic stir bar.

  • Equipment: Magnetic stir plate with heating, fume hood, filtration apparatus (Büchner funnel), rotary evaporator.

Step-by-Step Methodology
  • Reactant Assembly:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • To the flask, add the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).[8]

    • Add the solvent (e.g., ethanol) to the flask.

    • Scientist's Note: Using finely powdered sulfur is recommended for better dispersion and reactivity.[12] Polar solvents like ethanol or DMF are chosen to enhance the solubility of sulfur and the reaction intermediates.[13]

  • Initiation and Reaction:

    • Begin stirring the mixture to create a uniform slurry.

    • Add the amine base (e.g., morpholine, 1.0 equiv.) to the mixture.[8]

    • Scientist's Note: The base is the critical catalyst for the initial condensation.[13] While stoichiometric amounts are common, some modern protocols have demonstrated the use of truly catalytic amounts of specialized base systems.[6]

    • Heat the reaction mixture to a gentle reflux (typically 50-70 °C).[8]

  • Monitoring the Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a co-spot of the starting materials to track their consumption.

    • Typical reaction times can range from 2 to 12 hours, depending on the reactivity of the substrates.[8]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Often, the product will precipitate from the solution upon cooling. If so, collect the solid product by vacuum filtration.

    • If no precipitate forms, pour the reaction mixture slowly into a beaker of ice-water while stirring. This will typically induce precipitation of the organic product.

    • Collect the resulting solid by vacuum filtration.

  • Purification and Characterization:

    • Wash the collected crude product with a small amount of cold ethanol or a mixture of ethyl acetate and hexanes to remove residual impurities.[7]

    • Recrystallize the crude solid from a suitable solvent (ethanol is often a good first choice) to obtain the pure 2-aminothiophene derivative.[8]

    • Dry the purified product under vacuum.

    • Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[8]

Visual Workflow of the Gewald Synthesis

Gewald_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Assemble Reactants: - Carbonyl - Activated Nitrile - Sulfur B Add Solvent (e.g., Ethanol) A->B C Add Base Catalyst (e.g., Morpholine) B->C D Heat & Stir (50-70 °C) C->D E Monitor by TLC D->E F Cool to RT E->F G Precipitate Product (or add to ice-water) F->G H Vacuum Filtration G->H I Recrystallization H->I J Spectroscopic Characterization I->J

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Key Parameters and Optimization Insights

The success of the Gewald reaction often hinges on the careful selection of reaction components and conditions.

ParameterOptionsField-Proven Insights & Rationale
Carbonyl Aldehydes, acyclic ketones, cyclic ketones (e.g., cyclohexanone)Ketones are generally more stable and less prone to side reactions than aldehydes.[12] Sterically hindered ketones may require longer reaction times or microwave assistance.[13]
Active Nitrile Malononitrile, Ethyl Cyanoacetate, BenzoylacetonitrileThe electron-withdrawing group (EWG) activates the adjacent methylene protons. Malononitrile is highly reactive; cyanoacetates are also very common.[6][12]
Base Catalyst Morpholine, Piperidine, Triethylamine, L-ProlineSecondary amines like morpholine and piperidine are highly effective.[13] The choice of base can significantly impact the rate of the initial Knoevenagel condensation.[13]
Solvent Ethanol, Methanol, DMF, WaterPolar protic solvents like ethanol are standard as they facilitate proton transfer and help solubilize reactants.[12][13] Greener methodologies have been developed using water.[7][14]
Temperature Room Temperature to Reflux (typically 40-70 °C)Gentle heating improves the solubility and reactivity of elemental sulfur.[13] However, excessive temperatures can lead to undesired side reactions or polymerization.
Energy Source Conventional Heating, Microwave IrradiationMicrowave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for less reactive substrates.[4][8][13]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Inefficient Knoevenagel condensation.- Poor sulfur reactivity.- Incorrect stoichiometry.- Screen different bases (e.g., switch from triethylamine to piperidine).[13]- Ensure sulfur is finely powdered and the temperature is adequate (40-60 °C).[13]- Verify the purity and accurate measurement of all reagents.
Formation of Byproducts - Self-condensation of the carbonyl compound.- Dimerization or polymerization of intermediates.- Adjust the rate of addition of the base catalyst.- Modify reactant concentrations.- Consider a two-step procedure: first isolate the Knoevenagel adduct, then react it with sulfur.[13][15]
Reaction Stalls - Water produced during condensation inhibiting the reaction.- Catalyst deactivation.- For challenging condensations, consider using a Dean-Stark apparatus to remove water.[13]- Ensure the catalyst is not quenched by acidic impurities in the starting materials.

References

Application Notes & Protocols: 2-(n-Heptanoyl)thiophene as a Versatile Precursor in the Development of Novel Dyes and Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(n-Heptanoyl)thiophene, a pivotal heterocyclic ketone, and its applications as a foundational building block in the synthesis of advanced functional materials. We delve into the strategic utility of this molecule, detailing its synthesis and subsequent transformation into vibrant, tunable dyes and processable, conductive polymers. This document is designed for researchers and professionals in materials science, organic chemistry, and drug development, offering both the theoretical underpinnings and practical, field-tested protocols for innovation. We will cover the regioselective synthesis of the core molecule, its conversion into a novel solvatochromic dye via Knoevenagel condensation, and its role as a monomer precursor for the synthesis of poly(2-heptylthiophene), a soluble conjugated polymer with significant potential in organic electronics.

The Core Building Block: this compound

The thiophene ring is an electron-rich aromatic heterocycle that serves as a fundamental component in a vast array of functional organic materials, including pharmaceuticals, dyes, and conductive polymers.[1][2][3] The introduction of an n-heptanoyl group at the 2-position of the thiophene ring yields this compound, a molecule with a unique combination of properties.

  • The Thiophene Core: Provides the essential π-conjugated system, which is the basis for the electronic and optical properties of the final materials. Its reactivity, particularly towards electrophilic substitution at the 2- and 5-positions, makes it a prime substrate for functionalization.[3][4]

  • The Carbonyl Functional Group: The ketone moiety is a versatile chemical handle. It can act as an electrophilic site for a variety of condensation reactions to create extended π-systems, which is crucial for dye synthesis. Furthermore, it can be readily reduced to an alkyl chain, a critical step for creating soluble and processable polythiophene derivatives.

  • The n-Heptyl Chain: The seven-carbon alkyl chain imparts significant solubility in common organic solvents. In the context of polymers, this long alkyl chain prevents aggregation and improves processability, allowing for the formation of uniform thin films necessary for electronic devices.

Below is a summary of the key physicochemical properties of the starting material.

PropertyValueSource
Chemical Name 1-(thiophen-2-yl)heptan-1-one[5]
CAS Number 30711-40-1[5][6][7][8][9]
Molecular Formula C₁₁H₁₆OS[5][6][7]
Molecular Weight 196.31 g/mol [5][7][8]
Appearance (Typically) Liquid[10]
Protocol: Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2-acylthiophenes is the Friedel-Crafts acylation.[11] This electrophilic aromatic substitution reaction proceeds with high regioselectivity for the 2-position of the thiophene ring.[4] This selectivity is a cornerstone of its synthetic utility and is mechanistically driven by the superior stabilization of the cationic intermediate (Wheland intermediate) when the attack occurs at the C2 position, which allows for charge delocalization across three resonance structures.[4][11] We present a robust protocol adapted from established procedures, utilizing stannic chloride (SnCl₄) as the Lewis acid catalyst.[11][12]

Diagram: Reaction Scheme for Friedel-Crafts Acylation

Caption: Synthesis of this compound.

Materials:

  • Thiophene (2.23 mol)

  • n-Heptanoyl chloride (2.23 mol)

  • Stannic chloride (SnCl₄) (0.913 mol)

  • Dry Benzene (or Dichloromethane) (2.7 L)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • 5 L five-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Step-by-Step Procedure:

  • Setup: In a 5 L flask, combine thiophene (2.23 mol) and n-heptanoyl chloride (2.23 mol) in dry benzene (2.7 L). Ensure the setup is under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.

  • Catalyst Addition: While stirring vigorously, add stannic chloride (0.913 mol) dropwise over 1 hour, ensuring the internal temperature remains below 0°C. The formation of a stable complex between the acyl halide and the Lewis acid is a key step in generating the reactive acylium ion electrophile.[13][14]

  • Reaction: Stir the mixture for an additional 30 minutes at <0°C. Then, allow the reaction to gradually warm to room temperature while stirring for another 3.5 hours.

  • Quenching: Carefully quench the reaction by adding 2 L of 10% HCl and stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% HCl (3 x 500 mL), water (3 x 500 mL), and 5% Na₂CO₃ solution (3 x 500 mL), followed by a final wash with water (3 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure product.

Expected Results:

  • Yield: A typical yield for this reaction is in the range of 75-80%. A literature procedure for a similar acylation reports a yield of 77.2%.[12]

  • Purity: The purity should be >98% as determined by GC-MS and ¹H NMR.

  • Spectroscopic Data: The product can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to its molecular weight.[5][6]

Troubleshooting:

  • Low Yield: This is often due to moisture. Ensure all glassware is oven-dried and reagents are anhydrous, as Lewis acids like SnCl₄ are highly sensitive to water.

  • Polysubstitution: While acylation typically results in mono-substitution, using an excessive amount of catalyst or higher temperatures can lead to side products. Adhering to the stoichiometry and temperature control is critical.

Application in Novel Dye Synthesis

Thiophene-based dyes are of significant interest due to their high molar extinction coefficients and color tunability.[10][15] They have found applications as disperse dyes for textiles and as functional dyes in high-tech areas like dye-sensitized solar cells (DSSCs).[10][16][17][18] The ketone in this compound is an ideal starting point for creating dyes with extended π-conjugation. By reacting it with a molecule containing an active methylene group (e.g., malononitrile derivatives) via Knoevenagel condensation, a donor-π-acceptor (D-π-A) type dye can be synthesized.

Diagram: General Workflow for Dye Synthesis

G start This compound reaction Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) start->reaction reagent Active Methylene Compound (e.g., 2-(4-(diethylamino)phenyl)acetonitrile) reagent->reaction product Crude Dye Product reaction->product purification Purification (Column Chromatography) product->purification dye Final D-π-A Dye purification->dye analysis Characterization (UV-Vis, NMR, Mass Spec) dye->analysis G start This compound reduction Ketone Reduction (Wolff-Kishner or Clemmensen) start->reduction monomer 2-Heptylthiophene Monomer reduction->monomer polymerization Oxidative Polymerization (e.g., FeCl₃ in Chloroform) monomer->polymerization crude_poly Crude Polymer (doped state) polymerization->crude_poly dedoping De-doping (e.g., Hydrazine/Ammonia) crude_poly->dedoping purification Purification (Soxhlet Extraction) dedoping->purification polymer Pure Poly(2-heptylthiophene) purification->polymer

References

Application Notes and Protocols for the Comprehensive Characterization of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Identity of 2-(n-Heptanoyl)thiophene

This compound, a member of the 2-acylthiophene class of compounds, is a key intermediate in the synthesis of various pharmaceuticals and materials.[1] Its molecular structure, comprising a thiophene ring acylated with a heptanoyl group, imparts specific chemical and physical properties that are crucial for its application. Accurate and thorough characterization is therefore paramount to ensure its identity, purity, and suitability for downstream applications.

This comprehensive guide provides a suite of analytical techniques and detailed protocols for the in-depth characterization of this compound. We will delve into spectroscopic and chromatographic methods, explaining the rationale behind experimental choices and providing self-validating protocols to ensure scientific rigor.

I. Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular architecture of this compound. By probing the interaction of the molecule with electromagnetic radiation, we can gain detailed insights into its functional groups and connectivity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Unraveling the Proton Environments

  • Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Chemical shifts (δ) are influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.

  • Expected ¹H NMR Spectrum of this compound: Based on the structure and established chemical shift values for similar compounds, the following proton signals are anticipated in a CDCl₃ solvent.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Thiophene)~7.6Doublet of doubletsJ ≈ 4.0, 1.0
H-3 (Thiophene)~7.5Doublet of doubletsJ ≈ 5.0, 1.0
H-4 (Thiophene)~7.1Doublet of doubletsJ ≈ 5.0, 4.0
-CH₂- (α to C=O)~2.9TripletJ ≈ 7.5
-CH₂- (β to C=O)~1.7QuintetJ ≈ 7.5
-(CH₂)₄-~1.3Multiplet-
-CH₃ (Terminal)~0.9TripletJ ≈ 7.0

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Number of Scans: 16-32

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

  • Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

  • Expected ¹³C NMR Spectrum of this compound: The anticipated chemical shifts for the carbon atoms in this compound are as follows, referenced to CDCl₃.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carbonyl)~195
C-2 (Thiophene, attached to C=O)~145
C-5 (Thiophene)~134
C-3 (Thiophene)~132
C-4 (Thiophene)~128
-CH₂- (α to C=O)~38
-CH₂- (β to C=O)~32
-(CH₂)₄-~29, 24, 23
-CH₃ (Terminal)~14

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

    • Decoupling: Proton-decoupled

    • Number of Scans: 512-1024 (due to the low natural abundance of ¹³C)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Perform a Fourier transform, phase the spectrum, and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

  • Expected FTIR Absorption Bands for this compound: [3][4]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100C-H stretchingAromatic (Thiophene)
2950-2850C-H stretchingAliphatic (-CH₂, -CH₃)
~1660C=O stretchingKetone
~1460C=C stretchingAromatic (Thiophene)
~1410C-H bending-CH₂- (scissoring)
~850C-H out-of-plane bending2-substituted thiophene
~720C-S stretchingThiophene ring

Protocol for FTIR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.[5]

  • Expected UV-Vis Spectrum of this compound: this compound contains a conjugated system involving the thiophene ring and the carbonyl group. This is expected to result in two main absorption bands:

    • A strong absorption band around 260-280 nm corresponding to a π → π* transition within the conjugated system.

    • A weaker absorption band at a longer wavelength, typically around 310-330 nm , corresponding to an n → π* transition of the non-bonding electrons on the carbonyl oxygen.[6]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the spectrum of the sample solution. The instrument will subtract the baseline to provide the final absorbance spectrum.

II. Chromatographic Characterization: Assessing Purity and Identity

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for confirming its identity through its retention behavior and mass spectrometric fragmentation.

A. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Compounds
  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.[7]

  • Expected GC-MS Results for this compound:

    • Retention Time: The retention time will depend on the specific GC column and temperature program used. However, it will be a characteristic value for the compound under defined conditions.

    • Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of C₁₁H₁₆OS. Key fragmentation patterns to look for include:

      • α-cleavage: Loss of the pentyl radical (•C₅H₁₁) to give a fragment at m/z 125 (thienoyl cation). This is often the base peak.

      • McLafferty rearrangement: If sterically possible, this could lead to a fragment at m/z 126 .

      • Loss of the entire heptanoyl side chain to give the thiophene radical cation at m/z 83 .

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to a reference library or the predicted fragmentation pattern.

B. High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, a reverse-phase method is typically employed.[8]

  • Recommended HPLC Method: A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with 70:30 (v/v) acetonitrile:water is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at the λmax determined from the UV-Vis analysis (e.g., 270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram. The retention time serves as a characteristic identifier under the specified conditions.

III. Visualizing the Analytical Workflow

To provide a clear overview of the characterization process, the following diagrams illustrate the logical flow of the analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_chromatography Chromatographic Characterization NMR NMR Spectroscopy (¹H & ¹³C) FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy GC_MS GC-MS HPLC HPLC Sample This compound Sample Sample->NMR Structural Elucidation Sample->FTIR Functional Group ID Sample->UV_Vis Conjugation Analysis Sample->GC_MS Identity & Purity Sample->HPLC Purity Assessment

Caption: Overall analytical workflow for the characterization of this compound.

Data_Integration NMR_Data NMR Data (Structure, Connectivity) Comprehensive_Characterization Comprehensive Characterization of this compound NMR_Data->Comprehensive_Characterization FTIR_Data FTIR Data (Functional Groups) FTIR_Data->Comprehensive_Characterization UV_Vis_Data UV-Vis Data (Electronic Transitions) UV_Vis_Data->Comprehensive_Characterization GC_MS_Data GC-MS Data (Molecular Weight, Fragmentation) GC_MS_Data->Comprehensive_Characterization HPLC_Data HPLC Data (Purity, Retention Time) HPLC_Data->Comprehensive_Characterization

Caption: Integration of data from multiple analytical techniques for a complete characterization.

IV. Conclusion

The combination of spectroscopic and chromatographic techniques provides a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the quality and reliability of their research and development endeavors.

References

Synthetic Routes to Functionalized 2-Acylthiophenes: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Acylthiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for the phenyl ring, enhancing physicochemical properties and target engagement.[1] Among its many derivatives, functionalized 2-acylthiophenes stand out as critical intermediates and key structural motifs in a multitude of pharmacologically active agents.[2][3] Their utility spans a wide therapeutic spectrum, from anti-inflammatory and antimicrobial to anticancer and antipsychotic medications.[3] The inherent electronic properties of the thiophene ring, coupled with the reactivity of the acyl group, provide a versatile platform for the synthesis of complex molecular architectures.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing functionalized 2-acylthiophenes. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of 2-Acylthiophenes

The synthesis of 2-acylthiophenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the nature of the available starting materials, and the tolerance of other functional groups within the molecule.

dot

Synthetic_Strategies Functionalized 2-Acylthiophenes Functionalized 2-Acylthiophenes Friedel-Crafts Acylation Friedel-Crafts Acylation Functionalized 2-Acylthiophenes->Friedel-Crafts Acylation Electrophilic Substitution Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Functionalized 2-Acylthiophenes->Vilsmeier-Haack Reaction Formylation/ Acylation Cross-Coupling Reactions Cross-Coupling Reactions Functionalized 2-Acylthiophenes->Cross-Coupling Reactions C-C Bond Formation Organometallic Reagents Organometallic Reagents Functionalized 2-Acylthiophenes->Organometallic Reagents Nucleophilic Acylation

Figure 1: Overview of major synthetic strategies for 2-acylthiophenes.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains a widely used method for the direct introduction of an acyl group onto the thiophene ring.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates an acylating agent (typically an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[1]

Mechanistic Insight and Regioselectivity

The regioselectivity of the Friedel-Crafts acylation of thiophene is dictated by the relative stability of the carbocation intermediate (Wheland intermediate).[5] Electrophilic attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position because the resulting intermediate is stabilized by three resonance structures, compared to only two for attack at C3.[6][7] This inherent electronic preference leads to high regioselectivity for the formation of 2-acylthiophenes.[6][7]

dot

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Intermediate Formation cluster_2 Deprotonation & Product Formation Acyl Halide Acyl Halide Acylium Ion R-C≡O⁺ Acyl Halide->Acylium Ion + AlCl₃ Lewis Acid AlCl₃ Thiophene Thiophene Wheland Intermediate Resonance-Stabilized Carbocation Thiophene->Wheland Intermediate + Acylium Ion Deprotonation Loss of H⁺ Wheland Intermediate->Deprotonation 2-Acylthiophene 2-Acylthiophene Deprotonation->2-Acylthiophene VH_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Iminium Salt Formation cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier Reagent + POCl₃ POCl3 POCl3 Thiophene Thiophene Iminium Salt Iminium Salt Thiophene->Iminium Salt + Vilsmeier Reagent Hydrolysis H₂O work-up Iminium Salt->Hydrolysis 2-Formylthiophene 2-Formylthiophene Hydrolysis->2-Formylthiophene Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition R¹-X R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Oxidative Addition->R¹-Pd(II)L₂-X Transmetalation Transmetalation R¹-Pd(II)L₂-X->Transmetalation R²-B(OR)₂ Base R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive Elimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive Elimination Reductive Elimination->Pd(0)L₂ R¹-R² Product Reductive Elimination->R¹-R²

References

Application Notes and Protocols: The Role of 2-(n-Heptanoyl)thiophene in Fragrance Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The world of fragrance is a complex interplay of natural extracts and synthetic molecules, where the search for novel scents is perpetual. Within the vast arsenal of synthetic chemistry, sulfur-containing heterocyclic compounds, particularly thiophene derivatives, represent a unique class of odorants. Thiophenes can impart a wide range of olfactory notes, from nutty and roasted to green and citrus-like, offering a palette that extends beyond traditional fragrance families.[1][2] The strategic substitution of a classic phenyl ring with a thiophene moiety has been shown to enhance odorant intensity, making these compounds particularly valuable for creating powerful and long-lasting fragrances.[3]

This document provides a detailed guide for researchers and fragrance chemists on the use of 2-(n-Heptanoyl)thiophene (also known as 1-(thiophen-2-yl)heptan-1-one[4]) as a foundational building block for creating new fragrance compounds. We will explore its synthesis, its inherent olfactory characteristics, and its potential as a versatile intermediate for a new family of scents. The protocols herein are designed to be self-validating, with an emphasis on the chemical principles that govern each step, empowering the scientist to not only replicate but also innovate.

Section 1: Profile of this compound

This compound is an aromatic ketone that serves as our primary subject.[4] While not as commonly cited in commercial fragrances as some esters or aldehydes, its structure presents significant potential. The thiophene ring provides a unique sulfur note, while the C7 acyl chain (heptanoyl group) contributes fatty, waxy, and potentially creamy or nutty characteristics. Its presence in roasted beef suggests savory and rich olfactory notes.[5]

It is important to note that some databases classify this compound as "not for fragrance use".[5] This may indicate that it is primarily intended as an intermediate for further synthesis or that its direct application requires careful consideration of regulatory and safety standards. This guide focuses on its utility as a synthetic platform.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-(thiophen-2-yl)heptan-1-one[4]
Synonyms 2-Heptanoylthiophene, Hexyl 2-thienyl ketone[4][6]
CAS Number 30711-40-1[4][7][8]
Molecular Formula C₁₁H₁₆OS[4][7]
Molecular Weight 196.31 g/mol [4][7][8]
Appearance Colorless to pale yellow liquid (est.)[5]
Boiling Point 295-296 °C at 760 mmHg (est.)[5]

Section 2: Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 2-acylthiophenes is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction offers high yields and, crucially for thiophene, excellent regioselectivity.[9]

Principle and Rationale

The reaction proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10] This generates a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion.

The remarkable regioselectivity for the C2 position (alpha to the sulfur atom) is a key feature. This preference is dictated by the superior stability of the carbocation intermediate formed upon electrophilic attack at C2. This intermediate allows for charge delocalization across three resonance structures, one of which involves the sulfur atom's lone pair, making it significantly more stable than the intermediate formed from C3 attack, which only has two resonance structures.[11] This inherent electronic preference simplifies purification and ensures a high yield of the desired isomer.

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation of Thiophene cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Product Formation HeptanoylCl Heptanoyl Chloride (R-COCl) AcyliumComplex [R-CO-Cl---AlCl₃] HeptanoylCl->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage Thiophene Thiophene AcyliumIon->Thiophene SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (abstracted by AlCl₄⁻) SigmaComplex->ProductComplex FinalProduct This compound ProductComplex->FinalProduct + H₂O Workup Aqueous Workup

Caption: Friedel-Crafts acylation of thiophene.
Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory scale and equipment. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Thiophene (reagent grade, distilled)

  • Heptanoyl chloride (≥98%)

  • Aluminum chloride (anhydrous, ≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, addition funnel, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents) at 0 °C (ice bath). Stir to create a suspension.

  • Acyl Chloride Addition: Add heptanoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes.

  • Thiophene Addition: Add thiophene (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by the slow addition of 1 M HCl. Caution: This is an exothermic process and may release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a yellow to brown oil. Purify by vacuum distillation to yield this compound as a colorless or pale yellow liquid.

Self-Validation:

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

  • Purity Assessment: Analyze the purified product by Gas Chromatography (GC) to determine its purity, which should ideally be >98%.

Section 3: Application in Fragrance Formulations: From Intermediate to Novel Scent

The true value of this compound lies in its potential as a scaffold. The ketone functional group is a highly versatile handle for chemical modification, allowing for the creation of an entire family of related compounds, each with a unique olfactory profile.

Derivatization_Workflow Workflow for Creating Novel Fragrance Derivatives cluster_reactions Chemical Transformations cluster_products Resulting Fragrance Compounds Start This compound (Ketone) Reduction Reduction (e.g., NaBH₄) Start->Reduction Grignard Grignard Reaction (e.g., R-MgBr) Start->Grignard Wittig Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig Alcohol Secondary Alcohol (Softer, waxy, floral notes) Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol (Complex, woody, fruity notes) Grignard->TertiaryAlcohol Alkene Substituted Alkene (Green, diffusive notes) Wittig->Alkene

Caption: Potential synthetic pathways from this compound.
Protocol 2: Exploratory Derivatization for Novel Fragrance Compounds

The following are generalized methodologies for modifying the ketone. Each reaction will produce a compound with a different scent profile due to changes in molecular shape, polarity, and volatility.

A) Reduction to 1-(Thiophen-2-yl)heptan-1-ol (Secondary Alcohol)

  • Rationale: Converting the ketone to a secondary alcohol typically softens the scent profile. The sharp, fatty notes of the ketone may be replaced by milder, waxy, or even floral characteristics.

  • Procedure Outline:

    • Dissolve this compound (1.0 eq.) in methanol or ethanol at 0 °C.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/GC).

    • Quench the reaction carefully with water, then acidify slightly with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Purify by column chromatography or vacuum distillation.

B) Grignard Reaction to form Tertiary Alcohols

  • Rationale: Adding an alkyl or aryl group via a Grignard reagent increases the molecular complexity and steric bulk around the functional group. This can introduce powerful new scent facets, such as woody, earthy, fruity, or musky notes, depending on the R-group added.

  • Procedure Outline:

    • In a dry, inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF to a prepared Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product, dry the organic layer, concentrate, and purify as required.

Section 4: Analytical Characterization of Thiophene-Based Fragrance Compounds

Rigorous analytical chemistry is essential for quality control, purity assessment, and understanding the composition of a final fragrance blend.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[13][14]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To identify and quantify the synthesized thiophene derivatives and assess the purity of the final product.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethanol.

  • Data Interpretation: The retention time from the GC provides a characteristic identifier for the compound under specific conditions. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern, which can be compared against spectral libraries (like NIST) for confirmation. The relative peak area in the chromatogram can be used to estimate the purity and concentration of components.

Table 2: Typical GC-MS Parameters for Fragrance Analysis

ParameterTypical SettingRationale
Column DB-5ms, HP-5ms (or similar non-polar)Provides good separation for a wide range of volatile and semi-volatile organic compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can offer faster analysis times.[13]
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °CA temperature gradient is used to separate compounds based on their boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Mass Range 40 - 450 amuCovers the expected molecular weights and fragment ions of typical fragrance molecules.
Specialized Analytical Techniques
  • GC-Flame Photometric Detector (GC-FPD): For targeted analysis of sulfur compounds, an FPD operating in sulfur mode offers superior sensitivity and selectivity compared to a standard MS or FID detector.[15]

  • GC-Olfactometry (GC-O): This technique splits the column effluent between a chemical detector (MS or FID) and a heated "sniff port." It allows a trained analyst to smell each compound as it elutes from the GC column, directly correlating a specific chromatographic peak with its perceived scent.[16] This is invaluable for identifying the specific components responsible for a desired aroma.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel fragrance ingredients. Its synthesis via Friedel-Crafts acylation is efficient and highly regioselective. While its inherent odor profile may be limited, its true strength lies in the versatility of its ketone functional group, which serves as a gateway to a diverse family of secondary alcohols, tertiary alcohols, and other derivatives. By applying the principles of synthetic organic chemistry and leveraging powerful analytical techniques like GC-MS and GC-O, fragrance researchers can utilize this thiophene building block to create unique and impactful scents with distinctive sulfur-toned characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this cornerstone reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Understanding the Reaction - Core Principles & Mechanistic Insights

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction for introducing an acyl group onto the thiophene ring, a critical step in the synthesis of numerous pharmaceutical and materials science intermediates.[1][2] The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst.[3][4]

The generally accepted mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[4][5]

The Critical Role of Regioselectivity

A key consideration in the acylation of unsubstituted thiophene is regioselectivity. The reaction overwhelmingly favors acylation at the 2-position (or the equivalent 5-position) over the 3- or 4-positions.[6][7] This preference is a direct consequence of the stability of the carbocation intermediate (the sigma complex or Wheland intermediate).[1]

  • Attack at C2: The positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, which is a particularly stable arrangement.[6][7]

  • Attack at C3: The intermediate is less stable, with only two possible resonance structures.[6][7]

This inherent electronic preference means that direct acylation to achieve a 3-acylthiophene is exceptionally challenging and generally not a viable synthetic route.[8]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Friedel-Crafts acylation of thiophene.

Q1: Why is my yield of 2-acylthiophene consistently low?

Low yields can stem from several factors. Common culprits include:

  • Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[9] Any water in your solvent, glassware, or reagents will deactivate the catalyst.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3][9][10] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][9]

  • Sub-optimal Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[9] However, excessive heat can lead to decomposition and side reactions.[9]

  • Poor Reagent Quality: The purity of the thiophene and the acylating agent is crucial. Impurities can interfere with the reaction and lead to unwanted byproducts.[9]

Q2: I am observing multiple products in my reaction mixture. What is happening?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the ring, the formation of multiple products can still occur.[9][11]

  • Isomeric Impurities: The most common issue is the formation of the 3-acylthiophene isomer, although it is typically a minor product with unsubstituted thiophene.

  • Diacylated Thiophenes: These can form, especially if an excess of the acylating agent is used.[11] Using an excess of thiophene can help to minimize this.[11]

  • Side Reactions: Undesirable secondary reactions can occur, particularly under harsh conditions (e.g., high temperatures, overly reactive catalysts), leading to polymerization or decomposition of the thiophene ring.[12]

Q3: How do I choose the right Lewis acid catalyst?

The choice of catalyst is critical and depends on the reactivity of your thiophene substrate and the desired reaction conditions.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are the traditional and often most effective catalysts, particularly for less reactive substrates.[13] However, they are required in stoichiometric amounts, are sensitive to moisture, and generate significant acidic waste.[2][14]

  • Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, TiCl₄): These can be effective and may offer better control and selectivity.[12][13] For instance, tin tetrachloride has been used effectively in the acylation of thiophene.[15] Zinc chloride has also been shown to be a distinctive and effective catalyst, often requiring smaller amounts than AlCl₃.[12]

  • Solid Acid Catalysts (e.g., Zeolites, Montmorillonite Clays): These are environmentally benign, reusable, and can simplify product workup.[2][14][16] Hβ zeolite, for example, has demonstrated excellent activity and selectivity for the acetylation of thiophene.[14]

Q4: Can I use a carboxylic acid directly as the acylating agent?

While acyl chlorides and anhydrides are the most common acylating agents, using carboxylic acids directly is possible, particularly with certain catalytic systems. This approach is considered "greener" as it avoids the pre-formation of the acyl chloride.[10]

Q5: How can I achieve acylation at the 3-position of thiophene?

As previously mentioned, direct acylation of unsubstituted thiophene at the 3-position is not synthetically viable due to the strong electronic preference for the 2-position.[8] Effective strategies involve indirect methods:

  • Using a Blocked Substrate: If the 2- and 5-positions are occupied by other groups, acylation will be directed to the 3- or 4-position.[8]

  • Synthesis from a 3-Substituted Precursor: A common strategy is to start with a commercially available 3-substituted thiophene, such as 3-bromothiophene, and introduce the acyl group through a series of reactions.[8]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Product Formation

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Caption: Troubleshooting workflow for poor selectivity.

Section 4: Optimized Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a standard method for the acylation of thiophene.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Acyl Chloride Addition: Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension at 0 °C.

  • Thiophene Addition: Dissolve thiophene (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[11]

Protocol 2: Green Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol offers a more environmentally friendly approach.[14]

  • Catalyst Activation: Activate the Hβ zeolite catalyst by heating it under vacuum to remove any adsorbed water.

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, add thiophene (1.0 equivalent) and acetic anhydride (3.0 equivalents).[14]

  • Catalyst Addition: Add the activated Hβ zeolite to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir vigorously.[14] Monitor the reaction by GC.

  • Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[2][14]

  • Purification: The liquid product mixture can be purified by vacuum distillation to yield 2-acetylthiophene.[2][11]

Section 5: Data Summary and Catalyst Comparison

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[2][14]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[2][16]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[2][13]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[2][17]
Zinc Chloride (ZnCl₂) Acetic Anhydride-(Varies)Reflux, 4h[12]

Section 6: Purification Strategies

The choice of purification method depends on the scale of the reaction and the nature of the impurities.[11]

  • Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities.[11]

  • Column Chromatography: This technique provides excellent separation and can yield very high-purity products (>98%), particularly for removing isomeric impurities like 3-acetylthiophene.[11]

  • Recrystallization: For solid acylthiophenes, recrystallization can be an effective final polishing step to achieve very high purity.[11]

References

Technical Support Center: Synthesis of 2-Acylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-acylthiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of 2-acylthiophene synthesis, with a focus on the widely used Friedel-Crafts acylation reaction. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-acylthiophenes. Each problem is broken down into potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction and upon workup and analysis, the yield of your desired 2-acylthiophene is significantly lower than expected, or perhaps you've isolated no product at all.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solutions
Inactive or Insufficient Catalyst Lewis acid catalysts like AlCl₃ and SnCl₄ are highly moisture-sensitive. Exposure to atmospheric moisture will deactivate them, rendering them ineffective in generating the acylium ion electrophile.[1] Using a substoichiometric amount of a catalyst that forms a stable complex with the product can also lead to low yields.[2]- Ensure your Lewis acid catalyst is fresh and has been stored under anhydrous conditions. - Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). - For catalysts like AlCl₃ that complex with the ketone product, use at least a stoichiometric amount relative to the acylating agent.[2] - Consider using milder, less moisture-sensitive catalysts like zinc chloride or solid acid catalysts such as zeolites.[2][3][4]
Incorrect Reaction Temperature Friedel-Crafts reactions are temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can promote side reactions and decomposition, especially with a reactive substrate like thiophene.- Carefully monitor and control the internal reaction temperature. For the acylation of thiophene with acetyl chloride and SnCl₄, a temperature of 0°C is recommended during the addition phase.[5] - For reactions with acetic anhydride and a zeolite catalyst, a temperature of around 80°C has been shown to be effective.[4]
Poor Quality or Wet Reagents/Solvents The presence of water in the thiophene, acylating agent, or solvent will quench the Lewis acid catalyst and the acylium ion.- Use freshly distilled thiophene and acylating agent. - Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
Inefficient Quenching and Workup Improper workup can lead to product loss. For instance, a violent quench can lead to localized heating and degradation.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to hydrolyze the catalyst-ketone complex.[1][5] - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent.
Problem 2: Poor Regioselectivity (Contamination with 3-Acylthiophene)

Your product mixture contains a significant amount of the undesired 3-acylthiophene isomer, complicating purification and reducing the yield of the target compound.

Understanding Regioselectivity

The acylation of thiophene overwhelmingly favors substitution at the 2-position. This is due to the greater stabilization of the carbocation intermediate formed during electrophilic attack at this position. The intermediate for 2-substitution has three resonance structures, allowing for more effective delocalization of the positive charge, whereas the intermediate for 3-substitution has only two.[6]

G Mechanism of 2- vs. 3-Acylation of Thiophene cluster_0 2-Acylation (Favored) cluster_1 3-Acylation (Disfavored) Thiophene1 Thiophene Intermediate2 Intermediate (3 resonance structures) Thiophene1->Intermediate2 Attack at C2 Acylium Acylium Ion (RCO+) Acylium->Intermediate2 Product2 2-Acylthiophene Intermediate2->Product2 -H+ Thiophene2 Thiophene Intermediate3 Intermediate (2 resonance structures) Thiophene2->Intermediate3 Attack at C3 Acylium2 Acylium Ion (RCO+) Acylium2->Intermediate3 Product3 3-Acylthiophene Intermediate3->Product3 -H+

Caption: Mechanism of 2- vs. 3-Acylation of Thiophene.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solutions
High Reaction Temperature While 2-substitution is kinetically favored, higher temperatures can provide enough energy to overcome the activation barrier for 3-substitution, leading to a decrease in regioselectivity.- Maintain a low reaction temperature (e.g., 0°C) during the addition of the Lewis acid and electrophile.[5]
Steric Hindrance If the thiophene substrate is substituted at the 2-position with a bulky group, acylation may be directed to the 3- or 4-positions.- For substituted thiophenes, consider the steric and electronic effects of the existing substituent when predicting the outcome of the reaction.
Choice of Catalyst While most common Lewis acids show high selectivity for the 2-position, highly reactive systems might show reduced selectivity.- Milder catalysts like SnCl₄ or ZnCl₂ generally provide excellent regioselectivity.[2][5] - The use of solid acid catalysts like zeolites has also been reported to give high selectivity for the 2-isomer.[3]
Problem 3: Formation of Byproducts (Polysubstitution and Polymerization)

Your final product is contaminated with di-acylated thiophenes or a dark, insoluble polymeric material.

Understanding Polysubstitution and Polymerization

Unlike Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material, the acyl group in 2-acylthiophene is electron-withdrawing and deactivates the thiophene ring towards further electrophilic substitution.[7][8] However, under forcing conditions (e.g., excess acylating agent and catalyst, high temperatures), diacylation can occur.

Thiophene is also susceptible to polymerization under strongly acidic conditions.[5][9] Aggressive Lewis acids like aluminum chloride can promote the formation of polymeric tars, especially at elevated temperatures.[5]

G Troubleshooting Workflow Start Reaction Complete Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Problem Identify Issue Analysis->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Poor Selectivity Byproducts Byproducts Formed Problem->Byproducts Byproducts CheckCatalyst Check Catalyst Activity & Stoichiometry LowYield->CheckCatalyst CheckTemp Verify & Optimize Temperature LowYield->CheckTemp CheckReagents Check Reagent/Solvent Purity LowYield->CheckReagents PoorSelectivity->CheckTemp ChangeCatalyst Consider Milder Catalyst PoorSelectivity->ChangeCatalyst OptimizeConditions Optimize Reactant Ratio Byproducts->OptimizeConditions Byproducts->ChangeCatalyst End Successful Synthesis CheckCatalyst->End CheckTemp->End CheckReagents->End OptimizeConditions->End ChangeCatalyst->End

Caption: Troubleshooting Workflow for 2-Acylthiophene Synthesis.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solutions
Excess Acylating Agent/Catalyst Using a large excess of the acylating agent and catalyst can drive the reaction towards diacylation, even though the mono-acylated product is deactivated.- Use a stoichiometry of approximately 1:1 for thiophene and the acylating agent. A slight excess of the acylating agent may be used to ensure full conversion of the starting material.[2]
Harsh Reaction Conditions High temperatures and long reaction times increase the likelihood of both polysubstitution and polymerization.- Adhere to recommended reaction times and temperatures. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
Aggressive Lewis Acid Catalyst Strong Lewis acids like AlCl₃ are known to cause polymerization of thiophene.[5]- Opt for a milder catalyst such as SnCl₄ or ZnCl₂.[2][5] - The use of solid acids like zeolites can also minimize polymerization and other side reactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the acylation of thiophene?

There is no single "best" catalyst, as the optimal choice depends on the specific acylating agent and desired reaction conditions. However, stannic chloride (SnCl₄) is often preferred as it is a strong enough Lewis acid to promote the reaction efficiently but is less prone to causing polymerization of thiophene compared to aluminum chloride (AlCl₃).[5] Zinc chloride (ZnCl₂) is a milder and less expensive option that can be effective, particularly with more reactive acylating agents like anhydrides.[2] Solid acid catalysts, such as Hβ zeolite, are also excellent, environmentally friendly alternatives that can be easily recovered and reused.[3]

Q2: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides are common acylating agents for thiophene. The reaction may require slightly different conditions, such as a different catalyst or a higher temperature, but can give excellent yields. For example, the acetylation of thiophene with acetic anhydride using a zeolite catalyst has been reported to give a 98.6% yield of 2-acetylthiophene.[3]

Q3: How can I confirm the regioselectivity of my product?

The most common methods for determining the ratio of 2-acyl and 3-acylthiophene isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: The two isomers will likely have different retention times on a standard GC column, allowing for their separation and quantification. Their mass spectra, while showing the same molecular ion, may exhibit differences in fragmentation patterns that can aid in identification.[10]

  • ¹H NMR: The protons on the thiophene ring of the 2- and 3-isomers will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and quantification of each isomer in a mixture.[11][12][13][14]

Q4: Is ring-opening a common side reaction in Friedel-Crafts acylation of thiophene?

Under typical Friedel-Crafts acylation conditions, ring-opening of the thiophene nucleus is not a common side reaction. Thiophene is a relatively stable aromatic heterocycle. Ring-opening reactions of thiophenes generally require more specific and harsh conditions, such as reaction with strong nucleophiles or certain transition metal complexes.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol is adapted from a procedure in Organic Syntheses and uses stannic chloride as the catalyst.[5]

Materials:

  • Thiophene (0.2 mole)

  • Acetyl chloride (0.2 mole)

  • Stannic chloride (0.2 mole)

  • Dry benzene (200 mL)

  • Water

  • Concentrated hydrochloric acid

  • Anhydrous calcium chloride

Procedure:

  • In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine the thiophene, acetyl chloride, and dry benzene.

  • Cool the mixture to 0°C in an ice bath.

  • With efficient stirring, add the stannic chloride dropwise over approximately 40 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional hour at room temperature.

  • Hydrolyze the resulting addition product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the benzene layer, and wash it with 25 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Distill off the benzene and any unreacted thiophene using a short fractionating column.

  • Distill the remaining liquid under reduced pressure to obtain the 2-acetylthiophene product.

Protocol 2: GC-MS Analysis of Acetylthiophene Isomers

This protocol provides a general method for the separation and identification of 2- and 3-acetylthiophene.[10]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 40 to 200.

Analysis:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS system.

  • Identify the peaks for 2-acetylthiophene and 3-acetylthiophene based on their retention times and comparison of their mass spectra to a library or known standards. The relative peak areas can be used to determine the isomer ratio.

References

Technical Support Center: Catalyst Selection for Regioselective Thiophene Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for catalyst selection for thiophene acylation.

Welcome to the technical support center for thiophene acylation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the electrophilic acylation of thiophene. As Senior Application Scientists, we provide not only protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The Friedel-Crafts acylation of thiophene is a cornerstone reaction for synthesizing vital intermediates for pharmaceuticals and fine chemicals.[1] However, the high reactivity of the thiophene ring presents unique challenges, primarily in controlling the position of acylation (regioselectivity) and preventing unwanted side reactions like polymerization.[2][3] This guide provides in-depth answers and troubleshooting strategies to help you achieve high yields and selectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of thiophene acylation.

Q1: Why does the acylation of unsubstituted thiophene strongly favor the 2-position over the 3-position?

A1: The high regioselectivity for the 2-position is a direct consequence of the electronic structure of the thiophene ring. The reaction proceeds via an electrophilic aromatic substitution, where the rate-determining step is the attack of the acylium ion on the thiophene ring to form a carbocation intermediate (a sigma complex).

  • Attack at C2: The positive charge on the intermediate formed by attack at the 2-position can be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. This extensive delocalization makes the intermediate more stable.[4]

  • Attack at C3: Attack at the 3-position yields an intermediate where the positive charge is delocalized over only two carbon atoms. The sulfur atom does not effectively participate in stabilizing this intermediate.[4]

Because the transition state leading to the C2-attack intermediate is lower in energy, this pathway is kinetically favored, leading predominantly to the 2-acylthiophene product.[4]

G cluster_c2 Attack at C2 (More Stable) cluster_c3 Attack at C3 (Less Stable) c2_start c2_int1 Intermediate 1 (Charge at C3) c2_start->c2_int1 Electrophilic Attack c2_int2 Intermediate 2 (Charge at C5) c2_int1->c2_int2 Resonance c2_int3 Intermediate 3 (Charge on S) c2_int2->c2_int3 Resonance product2 2-Acylthiophene c2_int3->product2 Deprotonation c3_start c3_int1 Intermediate 1 (Charge at C2) c3_start->c3_int1 Electrophilic Attack c3_int2 Intermediate 2 (Charge at C4) c3_int1->c3_int2 Resonance product3 3-Acylthiophene (Minor Product) c3_int2->product3 Deprotonation start Thiophene + Acylium Ion start->c2_start Path A start->c3_start Path B

Diagram 1: Stability of intermediates in thiophene acylation.
Q2: What are the main classes of catalysts for thiophene acylation, and what are their pros and cons?

A2: Catalyst choice is critical and depends on the desired balance between reactivity, selectivity, cost, and environmental impact.

  • Traditional Lewis Acids (e.g., AlCl₃, SnCl₄, TiCl₄):

    • Pros: Highly active and widely used.[2]

    • Cons: Often required in stoichiometric amounts because they form stable complexes with the resulting ketone product.[2][5] Strong Lewis acids like AlCl₃ are notoriously harsh and can cause significant polymerization (tarring) of the reactive thiophene ring.[6][7] They also generate a large amount of acidic aqueous waste during work-up.[8]

  • Solid Acid Catalysts (e.g., Zeolites, Heteropoly acids):

    • Pros: These are environmentally benign alternatives. Zeolites, particularly Hβ, show excellent activity and high selectivity for 2-acylation.[1][8] They are recoverable, reusable, and minimize waste.[8] Their shape-selective properties can also enhance product selectivity.

    • Cons: May require higher temperatures or longer reaction times than traditional Lewis acids. Catalyst deactivation can be an issue, although they are often regenerable.[8]

  • Milder Catalysts (e.g., ZnCl₂, Phosphoric Acid):

    • Pros: Phosphoric acid is an effective and inexpensive catalyst when using anhydrides as the acylating agent.[7][9] Zinc halides are milder than AlCl₃ and can be used in smaller, catalytic amounts, reducing side reactions.[2]

    • Cons: Generally less reactive than strong Lewis acids.

Q3: How can I minimize the formation of dark, tar-like byproducts?

A3: Tar formation is a common issue resulting from the polymerization of thiophene under strong acidic conditions or high temperatures.[3][6] Here are key strategies to prevent it:

  • Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive Lewis acid like SnCl₄ or ZnCl₂, or preferably, a solid acid catalyst like Hβ zeolite.[6][7]

  • Control Reaction Temperature: Lowering the temperature significantly reduces the rate of polymerization.[6] For highly exothermic reactions, ensure efficient cooling.

  • Modify the Order of Reagent Addition: When using a strong catalyst like AlCl₃, a proven technique is to add the catalyst to a pre-mixed solution of the thiophene and the acylating agent. This avoids exposing the thiophene directly to a high concentration of the catalyst.[6][7]

  • Slow Reagent Addition: Adding the acylating agent or catalyst dropwise helps to control the reaction rate and dissipate heat, preventing localized overheating.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields a mixture of 2- and 3-acylthiophene isomers, with lower than expected selectivity for the 2-isomer.
  • Primary Cause: While C2-acylation is strongly favored, high reaction temperatures can provide enough energy to overcome the activation barrier for C3-acylation, leading to a decrease in selectivity.[8]

  • Solution:

    • Reduce Reaction Temperature: Evaluate the effect of temperature on your reaction. Running the acylation at a lower temperature (e.g., 0°C to room temperature for strong Lewis acids, or the lowest effective temperature for zeolites) can significantly improve the 2-/3-isomer ratio.[8]

    • Optimize the Catalyst: The choice of catalyst can influence selectivity. Solid acid catalysts like Hβ zeolites are known for their high selectivity towards 2-acetylthiophene.[8] Ensure your catalyst is of high quality and properly activated.

Problem 2: The reaction mixture is turning dark/black, and I'm getting significant tar/polymer formation with low product yield.
  • Primary Cause: This is a classic sign of thiophene polymerization, caused by overly harsh reaction conditions (typically an aggressive Lewis acid like AlCl₃ and/or high temperatures).[6][7]

  • Solution:

    • Switch to a Milder Catalyst System: This is the most effective solution. Replace AlCl₃ with SnCl₄, or for a greener process, use Hβ zeolite.[6] Ethylaluminum dichloride (EtAlCl₂) can also be used to create a non-acidic reaction medium, which suppresses polymerization.[10]

    • Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature. For many acylations with acyl chlorides, starting at 0°C is recommended.[10]

    • Check Reagent Purity: Impurities in the thiophene starting material can sometimes promote side reactions.[6] Consider purifying the thiophene by distillation if its quality is uncertain.

Problem 3: The reaction is sluggish, showing low conversion of the starting material.
  • Primary Cause: Insufficient catalyst activity or deactivation of the catalyst. This can also be caused by impurities in the reagents or solvent.

  • Solution:

    • Verify Catalyst Loading and Activity: Ensure you are using the correct amount of catalyst. If using a solid acid catalyst, ensure it has been properly activated (e.g., by calcination) and has not been deactivated by moisture. For Lewis acids, which are highly moisture-sensitive, ensure you are working under strictly anhydrous conditions.[8]

    • Increase Catalyst Loading: Systematically increase the catalyst loading to find the optimal concentration for your specific reaction.[6]

    • Increase Temperature or Reaction Time: If side reactions are not an issue, cautiously increasing the temperature or extending the reaction time can drive the reaction to completion. Monitor the reaction progress by TLC or GC to find the optimal endpoint.[8]

    • Check Acylating Agent Reactivity: Acid anhydrides are generally less reactive than acyl chlorides and may require more forcing conditions or a more active catalyst.

Section 3: Data & Protocols

Data Presentation: Comparative Performance of Catalysts

The following table summarizes quantitative data from various studies to aid in catalyst selection.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac₂O = 1:3[1][8]
Modified C25 Zeolite Acetic Anhydride99.0%Not specified80°C, 2h, Thiophene:Ac₂O = 1:2[1][11]
Ethylaluminum dichloride (EtAlCl₂) Succinyl ChlorideNot specified99%0°C, 2h, Thiophene:Acylating Agent = 2.1:1[1][10]
Phosphoric Acid (85%) Acetic AnhydrideHigh (implied)Good (implied)Reflux conditions[7][9]
SnCl₄ Acyl ChlorideGood (implied)Good (implied)Controlled, often lower temperatures[7]
Experimental Protocols

Protocol 1: High-Selectivity Thiophene Acetylation using Hβ Zeolite (A Green Chemistry Approach)

This protocol is based on highly successful and environmentally friendly methods reported in the literature.[1][8]

  • Objective: To synthesize 2-acetylthiophene with high yield and selectivity using a reusable solid acid catalyst.

  • Materials:

    • Thiophene (8.4 g, 0.1 mol)

    • Acetic anhydride (30.6 g, 0.3 mol)

    • Hβ Zeolite catalyst (e.g., 1-1.5 g, pre-activated by drying in an oven)

    • Round-bottomed flask (50 or 100 mL) with condenser and magnetic stirrer

  • Procedure:

    • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, a condenser, and a thermometer, add thiophene (8.4 g) and acetic anhydride (30.6 g).

    • Add the activated Hβ zeolite catalyst (1.17 g) to the reaction mixture.

    • Heat the mixture in a water or oil bath to 60°C with vigorous stirring.

    • Maintain the temperature and continue stirring for 2-3 hours.

  • Monitoring & Work-up:

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • After the reaction is complete (disappearance of thiophene), cool the mixture to room temperature.

    • Recover the solid zeolite catalyst by filtration. The catalyst can be washed, dried, and regenerated for future use.[8]

    • The liquid filtrate contains the product, 2-acetylthiophene, and excess acetic anhydride and acetic acid. Purify by vacuum distillation.

Protocol 2: Classical Thiophene Acylation using SnCl₄ (A Milder Lewis Acid Approach)

This protocol outlines a general method using a milder, more controllable Lewis acid than AlCl₃.[7]

  • Objective: To perform a controlled Friedel-Crafts acylation while minimizing polymerization.

  • Materials:

    • Thiophene

    • Acyl chloride (e.g., acetyl chloride)

    • Tin(IV) chloride (SnCl₄)

    • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

    • Three-necked flask, dropping funnel, N₂ or Ar atmosphere

  • Procedure:

    • Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

    • In the flask, dissolve thiophene and the acyl chloride in the anhydrous solvent.

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add SnCl₄ dropwise to the stirred solution via a syringe or dropping funnel, maintaining the temperature at 0°C.

  • Monitoring & Work-up:

    • After the addition is complete, allow the reaction to stir at 0°C or room temperature until completion (monitor by TLC/GC).

    • Carefully quench the reaction by pouring it over crushed ice and water.

    • Separate the organic layer. Extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with a dilute base (e.g., NaHCO₃ solution) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Section 4: Visualizing the Process

G start Goal: Acylate Thiophene q1 Priority: Green Chemistry, Reusability, Minimal Waste? start->q1 q2 Reaction Scale & Cost? Handling Harsh Reagents? q1->q2  No / Flexible zeolite Recommendation: Use Solid Acid Catalyst (e.g., Hβ Zeolite) Pros: High selectivity, reusable, environmentally friendly. Cons: May require heat. q1->zeolite  Yes lewis_acid Consider Traditional Lewis Acids q2->lewis_acid q3 Concerned about Polymerization/Tarring? lewis_acid->q3 sncl4 Recommendation: Use Milder Lewis Acid (e.g., SnCl₄, ZnCl₂) Pros: Good reactivity, less tarring. Cons: Stoichiometric, waste. q3->sncl4  Yes alcl3 Use Strong Lewis Acid (e.g., AlCl₃) CAUTION: High risk of tarring. Control temp & addition order. q3->alcl3  No / Experienced

Diagram 2: Decision workflow for catalyst selection in thiophene acylation.

References

issues with polyacylation in Friedel-Crafts reactions of thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation reactions of thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction, with a special focus on the challenges associated with controlling selectivity and preventing polyacylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to enhance the success of your synthetic endeavors.

Introduction: The Duality of Thiophene's Reactivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. In Friedel-Crafts acylation, the reaction is highly regioselective, with the acyl group preferentially adding to the 2-position (and the equivalent 5-position) due to the superior resonance stabilization of the cationic intermediate formed during the electrophilic attack.[1][2]

A common textbook principle of Friedel-Crafts acylation is that the introduced acyl group is electron-withdrawing and thus deactivates the aromatic ring towards further electrophilic substitution.[3] This deactivating effect should, in theory, make polyacylation a minor issue. However, in practice, researchers often encounter the formation of diacylated products, most commonly 2,5-diacetylthiophene. This guide will delve into the nuances of this reaction, explaining the underlying principles that govern mono- versus polyacylation and providing practical solutions to control the outcome of your experiments.

Troubleshooting Guide: Addressing Polyacylation and Other Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Q1: I am observing a significant amount of a diacylated byproduct in my reaction. Why is this happening if the acyl group is deactivating?

A1: The Deactivating Effect Can Be Overcome Under Certain Conditions.

While the acetyl group at the 2-position does deactivate the thiophene ring, this effect can be surmounted under forcing reaction conditions. The formation of 2,5-diacetylthiophene is a known side reaction and, in some cases, the desired product. Here are the primary factors that promote polyacylation:

  • High Catalyst Concentration: Strong Lewis acids like aluminum chloride (AlCl₃) are typically used in stoichiometric amounts in Friedel-Crafts acylations.[4] An excess of the Lewis acid can complex with the carbonyl oxygen of the initially formed 2-acetylthiophene. This complexation can, in some instances, reduce the deactivating effect of the acetyl group, making the 5-position susceptible to a second acylation.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the deactivation barrier of the mono-acylated thiophene, leading to the formation of the diacylated product.[4]

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, even at moderate temperatures, can lead to the gradual formation of the thermodynamically more stable diacylated product.

  • Choice of Acylating Agent and Catalyst: The combination of a highly reactive acylating agent (e.g., acetyl chloride) with a strong Lewis acid (e.g., AlCl₃) can drive the reaction towards polyacylation.

G cluster_0 Factors Promoting Polyacylation High_Catalyst_Conc High Lewis Acid Concentration Polyacylation Increased Formation of Diacylated Thiophene High_Catalyst_Conc->Polyacylation High_Temp Elevated Temperature High_Temp->Polyacylation Long_Time Prolonged Reaction Time Long_Time->Polyacylation Strong_Reagents Reactive Acylating Agent + Strong Lewis Acid Strong_Reagents->Polyacylation

Q2: How can I modify my reaction conditions to favor the formation of the mono-acylated product, 2-acetylthiophene?

A2: Employing Milder Conditions and a Suitable Catalyst System is Key.

To achieve high selectivity for mono-acylation, the reaction should be performed under kinetic control, favoring the faster formation of the 2-acetylthiophene and preventing the subsequent, slower acylation. Here are actionable steps:

  • Use a Milder Lewis Acid: Instead of AlCl₃, consider using tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are generally less reactive and can offer better selectivity for mono-acylation.[5][6] Solid acid catalysts, such as Hβ zeolite, have also shown excellent selectivity for the synthesis of 2-acetylthiophene.[4][7]

  • Control Stoichiometry: Use a stoichiometric amount or even a slight excess of thiophene relative to the acylating agent. This will increase the probability of the acylium ion reacting with an un-acylated thiophene molecule.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to minimize the energy available for the second acylation step.

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction as soon as the starting thiophene is consumed to prevent the accumulation of the diacylated product.

ParameterTo Favor Mono-acylation (Kinetic Control)To Favor Di-acylation (Thermodynamic Control)
Lewis Acid Milder (e.g., SnCl₄, ZnCl₂) or solid acids (e.g., zeolites)Stronger (e.g., AlCl₃)
Catalyst Stoichiometry 1 to 1.1 equivalents relative to acylating agent> 2 equivalents relative to acylating agent
Temperature Low (e.g., 0-25 °C)Elevated (e.g., > 80 °C)
Reaction Time Shorter, monitor for completion of first acylationLonger
Reactant Ratio Slight excess of thiopheneExcess of acylating agent

Table 1: General guidance for controlling the selectivity of Friedel-Crafts acylation of thiophene.

G Start Start Reaction Monitor Monitor Reaction Progress (TLC/GC) Start->Monitor Thiophene_Consumed Is Starting Thiophene Consumed? Monitor->Thiophene_Consumed Thiophene_Consumed->Monitor No Diacylation_Check Is Diacylation Observed? Thiophene_Consumed->Diacylation_Check Yes Quench Quench Reaction Diacylation_Check->Quench No Troubleshoot Troubleshoot: - Lower Temperature - Use Milder Catalyst - Adjust Stoichiometry Diacylation_Check->Troubleshoot Yes

Frequently Asked Questions (FAQs)

Q1: What is the established regioselectivity of Friedel-Crafts acylation on an unsubstituted thiophene ring?

A1: The acylation of unsubstituted thiophene occurs with high regioselectivity at the 2-position. This is because the carbocation intermediate formed by electrophilic attack at the C2 position is more stable due to a greater number of resonance structures that delocalize the positive charge, including a significant contribution from a resonance structure where the sulfur atom participates in charge delocalization.[1][2] Attack at the 3-position results in a less stable intermediate with fewer resonance contributors.

Q2: Can I achieve acylation at the 3-position of thiophene using Friedel-Crafts conditions?

A2: Direct Friedel-Crafts acylation of unsubstituted thiophene to achieve significant yields of the 3-acyl isomer is extremely challenging due to the inherent electronic preference for 2- and 5-acylation. To obtain 3-acylthiophenes, alternative strategies are typically employed, such as using a starting material that is already substituted at the 3-position or employing directing group strategies in modern C-H activation methodologies.[8]

Q3: Are there any "greener" alternatives to traditional Lewis acid catalysts for this reaction?

A3: Yes, there has been considerable research into developing more environmentally friendly catalytic systems. Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), offer several advantages, including high catalytic activity, good selectivity for mono-acylation, and the ability to be recovered and reused.[4][7] These catalysts can reduce the amount of hazardous waste generated compared to reactions that require stoichiometric amounts of traditional Lewis acids like AlCl₃.[4]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Selective Synthesis of 2-Acetylthiophene

This protocol is adapted from established methods that favor mono-acylation.[6]

Materials:

  • Thiophene (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Tin(IV) chloride (SnCl₄) (1.0 eq)

  • Dry benzene or dichloromethane (solvent)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

  • Hydrochloric acid (for workup)

  • Anhydrous calcium chloride or magnesium sulfate (drying agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene and acetyl chloride in the dry solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add SnCl₄ dropwise to the stirred solution over 30-40 minutes, maintaining the temperature at 0 °C. A colored precipitate may form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding a mixture of water and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 2-acetylthiophene.

Protocol 2: Synthesis of 2,5-Diacetylthiophene

This protocol is based on conditions that promote diacylation and is adapted from historical literature.[5]

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Anhydrous zinc chloride (ZnCl₂) (catalytic to stoichiometric amounts may be explored)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 2-acetylthiophene, acetic anhydride, and zinc chloride.

  • Heat the mixture with stirring to 100-105 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Work up the reaction by washing with water and a sodium carbonate solution to neutralize any remaining acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield 2,5-diacetylthiophene.

References

troubleshooting low yield in Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful multicomponent reaction. Here, we address common challenges, particularly low reaction yields, through a series of in-depth troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower you in your experimental work.

Understanding the Foundation: The Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis that assembles polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, typically catalyzed by a base.[1] A firm grasp of its multi-step mechanism is the first step toward effective troubleshooting. The process is generally understood to proceed through three key stages.[2][3]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition (Michael Addition): The base activates elemental sulfur (S₈), which then adds to the β-position of the unsaturated intermediate. The exact nature of the sulfurating agent is complex and may involve polysulfide intermediates.[4][6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, attacking the nitrile group. Subsequent tautomerization and aromatization yield the final 2-aminothiophene product.[3]

Gewald_Mechanism Start Ketone/Aldehyde + α-Activated Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Catalyzes Sulfur Elemental Sulfur (S₈) Base->Sulfur Activates Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate Forms Michael Michael Addition of Sulfur Intermediate->Michael Sulfur->Michael Adds to Adduct Sulfur Adduct (Thiolate Intermediate) Michael->Adduct Forms Cyclization Intramolecular Cyclization & Tautomerization Adduct->Cyclization Product 2-Aminothiophene (Final Product) Cyclization->Product Yields

Caption: The accepted mechanism of the Gewald aminothiophene synthesis.

Troubleshooting Guide: Addressing Low Yields

This section is formatted as a direct Q&A to tackle the most pressing issue in Gewald synthesis: suboptimal product yield.

Q1: My reaction resulted in a very low yield or failed completely. What are the most common causes and how do I fix them?

This is the most frequent issue encountered. A low yield is rarely due to a single factor but often a combination of issues related to one of the key mechanistic steps. Let's break down the possibilities.

A1.1: Inefficient Knoevenagel-Cope Condensation

The formation of the α,β-unsaturated nitrile is the critical first step. If this condensation is slow or incomplete, the entire reaction sequence is starved of its key intermediate.

  • Possible Cause: Incorrect Base Selection. The base is not merely a catalyst but a crucial reactant that influences the rate of condensation. Secondary amines like morpholine or piperidine are often superior to tertiary amines (e.g., triethylamine) as they can participate more effectively in the condensation mechanism.[2] For particularly unreactive ketones, a stronger base or a catalytic system like a piperidinium borate conjugate acid-base pair may be required to drive the reaction forward.[7]

  • Troubleshooting Steps:

    • Screen Bases: If using triethylamine, switch to morpholine or piperidine.

    • Consider Catalytic Systems: For challenging substrates, explore specialized catalysts reported in the literature.[7]

    • Water Removal: The condensation produces water, which can inhibit the reaction or lead to side reactions. While not always necessary in polar protic solvents, if you suspect hydrolysis or equilibrium issues, consider using a Dean-Stark apparatus in an appropriate solvent like toluene, though this changes the standard protocol significantly.[2]

A1.2: Poor Sulfur Solubility or Reactivity

Elemental sulfur exists as a stable S₈ crown, which must be opened and activated to participate in the reaction.[5]

  • Possible Cause: Inadequate Solvent or Temperature. Sulfur has poor solubility in many organic solvents. Its reactivity is highly dependent on the solvent's ability to mediate the formation of reactive polysulfide species and the reaction temperature.

  • Troubleshooting Steps:

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally effective as they improve the solubility and reactivity of sulfur.[2][8] Ethanol is often a good starting point due to its balance of properties and ease of removal.[9]

    • Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can significantly improve sulfur's reactivity and the overall reaction rate.[2] However, excessive heat can promote dimerization or other side reactions. Monitor the reaction closely by TLC.

    • Sulfur Quality: Use finely powdered sulfur to maximize surface area and improve dispersion in the reaction mixture.[1]

A1.3: Issues with the Cyclization Step

The final ring-closure is an intramolecular nucleophilic attack on the nitrile group.

  • Possible Cause: Steric Hindrance. Bulky substituents on the carbonyl compound or the nitrile can sterically impede the cyclization step. This is a common issue with highly substituted ketones.

  • Troubleshooting Steps:

    • Adopt a Two-Step Protocol: For sterically hindered substrates, a two-step procedure is often more effective. First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react this purified intermediate with sulfur and base.[2] This allows you to optimize the conditions for each distinct stage of the reaction.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, particularly for challenging substrates where thermal heating is inefficient.[10] The focused energy input can overcome activation barriers for cyclization.

Q2: My reaction works, but the crude product is very impure with significant byproducts. How can I improve the selectivity?

Byproduct formation is a common source of low yields and purification headaches. Identifying the likely culprits is key to mitigating them.

  • Possible Byproduct: Knoevenagel-Cope Intermediate. If you observe the α,β-unsaturated nitrile in your crude mixture, it indicates that the sulfur addition and/or cyclization steps are the rate-limiting parts of your reaction.

    • Mitigation: Ensure sufficient sulfur is present (a slight excess, e.g., 1.2 equivalents, is common).[2] Confirm that the reaction temperature is adequate to promote the downstream steps.

  • Possible Byproduct: Dimerization of the Intermediate. The electron-deficient α,β-unsaturated nitrile can undergo a base-catalyzed Michael addition with itself, leading to dimers or oligomers.[8] This is more likely if the sulfur addition is slow.

    • Mitigation: Adjusting the rate of addition of the base or running the reaction at a slightly lower temperature can sometimes minimize this side reaction. Ensure the sulfur is well-dispersed and reactive from the start.

  • Possible Byproduct: Unreacted Starting Materials. This points to a generally inefficient reaction.

    • Mitigation: Re-evaluate all the parameters discussed in Q1: base, solvent, temperature, and reaction time. Increase the reaction time and monitor by TLC until the starting materials are consumed.[2]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for my Gewald synthesis?

A: The ideal solvent should effectively dissolve the reactants and facilitate the reactivity of elemental sulfur. Polar protic solvents are generally preferred.

SolventKey Characteristics & Applications
Ethanol/Methanol Excellent general-purpose solvents. Good balance of sulfur solubility and reactivity. Easy to remove post-reaction. Often the first choice for optimization.[9]
DMF High boiling point and excellent solvating power, which can be beneficial for unreactive substrates. However, it can be difficult to remove.
Water Green chemistry approaches have demonstrated the use of water, often with a base like triethylamine, providing good yields and an environmentally friendly option.[11]
Solvent-Free Mechanochemical (ball milling) and solvent-free heating methods can be highly effective, sometimes allowing the reaction to be catalytic in base.[12]

Q: What is the optimal temperature range for the reaction?

A: Most Gewald reactions are run between room temperature and 60 °C. A common starting point is 40-50 °C.[2] Reactions with highly reactive substrates may proceed well at room temperature, while more challenging ketones may require gentle heating to achieve a reasonable rate. Always monitor the reaction by TLC to avoid overheating, which can lead to byproduct formation.

Q: Can microwave irradiation really improve my yield?

A: Yes, microwave-assisted synthesis is a well-documented method for improving Gewald reactions. It can dramatically shorten reaction times (from hours to minutes) and often increases yields, especially for sterically hindered or electronically deactivated substrates.[10]

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Typically 2-24 hoursTypically 5-30 minutes
Yield Variable, can be low for difficult substratesOften significantly higher yields
Energy Input Convective, less efficientDirect, highly efficient molecular heating

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 eq), the active methylene compound (10 mmol, 1.0 eq), and finely powdered elemental sulfur (12 mmol, 1.2 eq).

  • Solvent & Catalyst: Add a suitable solvent, such as ethanol (20-30 mL). Add the base catalyst (e.g., morpholine, 2 mmol, 20 mol%).

  • Reaction: Stir the reaction mixture and heat to 40-50 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.[2]

Workflow A Combine Reactants: Ketone, Nitrile, Sulfur B Add Solvent (e.g., Ethanol) A->B C Add Base Catalyst (e.g., Morpholine) B->C D Heat Reaction (40-50 °C) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->E No (Continue Heating) G Cool & Isolate Crude Product (Filter or Concentrate) F->G Yes H Purify Product (Recrystallization or Chromatography) G->H I Characterize Final Product H->I

References

Technical Support Center: 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(n-Heptanoyl)thiophene (CAS No. 30711-40-1). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive guidance on its stability, storage, and handling, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 1-(thiophen-2-yl)heptan-1-one, is an aromatic ketone.[1][2] It belongs to the class of acylthiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[3] The thiophene ring is a key structural motif in many biologically active compounds, and the heptanoyl side chain provides lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

While specific long-term stability data for this compound is not extensively published, general principles for acylthiophenes and other thiophene derivatives apply. To maximize shelf-life and prevent degradation, the compound should be stored in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent exposure to moisture and air.[4] For long-term storage, refrigeration (2-8°C) is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q3: Is this compound sensitive to light or air?

Yes, thiophene derivatives, particularly those with activating groups like acyl chains, can be sensitive to light and air. Exposure to UV light can initiate photochemical reactions, potentially leading to polymerization or degradation. Similarly, atmospheric oxygen can cause slow oxidation over time. Therefore, it is crucial to store the compound in an amber or opaque vial and to minimize its exposure to air by keeping the container tightly sealed.[4]

Q4: What solvents are compatible with this compound?

Based on its chemical structure (an aromatic ketone with a long alkyl chain), this compound is expected to be soluble in a range of common organic solvents. Thiophene itself is miscible with ethanol, ether, acetone, and benzene.[5] Therefore, solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF) should be suitable for dissolving this compound. It has low solubility in water.[6] When preparing solutions for experiments, it is advisable to prepare them fresh to avoid potential degradation in solution.

Q5: What are the known chemical incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, strong reducing agents, and strong bases.[7] Strong oxidizing agents can react with the thiophene ring, potentially leading to the formation of sulfoxides or sulfones, or even ring-opening. Strong bases can deprotonate the carbon adjacent to the carbonyl group, which may catalyze side reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: The compound has developed a yellow or brownish tint.

  • Potential Cause: This is a common sign of degradation in thiophene-containing compounds, often due to oxidation or photo-degradation. Exposure to air and/or light can generate chromophoric impurities.

  • Recommended Actions:

    • Assess Purity: Before use, check the purity of the compound using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8]

    • Purification (if necessary): If minor impurities are detected and your application requires high purity, consider purifying a small amount of the material using column chromatography.

    • Preventative Measures: For future use, ensure the compound is stored in an amber vial, the headspace is purged with an inert gas like argon or nitrogen, and it is stored in a dark, refrigerated environment.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Potential Cause: This could be due to the degradation of your stock solution or aliquot of this compound. The compound might be unstable in the solvent used or under the experimental conditions (e.g., elevated temperature, exposure to light).

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for an extended period, especially if they are not stored under an inert atmosphere and protected from light.

    • Solvent Stability Check: If you suspect solvent-mediated degradation, you can perform a simple stability study. Dissolve the compound in the intended solvent, and monitor its purity by HPLC or GC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions.

    • Control for Environmental Factors: Ensure your experimental setup is shielded from direct light. If reactions are run at elevated temperatures, do so under an inert atmosphere.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (GC or HPLC).

  • Potential Cause: The presence of new peaks in your analytical data that were not present in the initial analysis of the compound indicates the formation of impurities or degradation products.[9][10]

  • Recommended Actions:

    • Identify the Impurity: If you have access to mass spectrometry (GC-MS or LC-MS), try to identify the structure of the impurity. This can provide valuable clues about the degradation pathway.

    • Review Handling and Storage: Re-evaluate your storage and handling procedures. Ensure the compound has not been exposed to incompatible materials or conditions.

    • Consider Reaction Byproducts: If the compound is used in a chemical reaction, the new peaks could be reaction byproducts. Careful analysis of the reaction mechanism can help in identifying these.

Data Presentation

Table 1: Recommended Storage and Handling Summary for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[4]
Container Tightly sealed amber glass vialTo protect from light and moisture.[4]
Handling In a well-ventilated area or fume hoodTo avoid inhalation of any vapors.[7]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatTo prevent skin and eye contact.[4]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong basesTo avoid hazardous chemical reactions.[7]

Experimental Protocols & Visualization

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrument.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Carrier Gas: Helium, with a constant flow of 1 mL/min.

  • Data Analysis: Integrate the peak areas to determine the relative purity (area percent). For identification of impurities, a GC-MS system should be used with a similar method.[8]

Troubleshooting Workflow for Compound Stability

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

G A Start: Suspected Compound Instability (e.g., color change, inconsistent results) B Visually Inspect the Compound Is there a color change or precipitation? A->B C YES B->C D NO B->D E Assess Purity via Analytical Method (e.g., GC-MS, HPLC) C->E D->E F Is Purity within Acceptable Range? E->F G YES F->G H NO F->H K Compound is Stable. Investigate Other Experimental Variables. G->K I Compound is Likely Degraded. Consider Purification or Disposal. H->I J Review Storage and Handling Procedures. Implement Corrective Actions. I->J

Caption: Troubleshooting workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing Impurities in 2-(n-Heptanoyl)thiophene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(n-Heptanoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for minimizing impurity formation during its synthesis. Our focus is on the most common synthetic route: the Friedel-Crafts acylation of thiophene.

Section 1: The Chemistry of Impurity Formation

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution where the thiophene ring attacks a heptanoyl cation equivalent, generated from heptanoyl chloride and a Lewis acid catalyst.[1][2] While this reaction is robust, understanding the underlying mechanism is critical to controlling its outcomes and preventing side reactions.

The acylation of thiophene exhibits high regioselectivity, strongly favoring substitution at the 2-position over the 3-position. This preference is due to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during the attack at the C2 position, which allows the positive charge to be delocalized more effectively, including onto the sulfur atom.[2][3] However, suboptimal conditions can lead to the formation of the undesired 3-isomer and other byproducts.

G cluster_reactants Reactant Activation Thiophene Thiophene + Heptanoyl Chloride Acylium Heptanoyl-Lewis Acid Complex (Acylium Ion) LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) LewisAcid->Acylium Attack Electrophilic Attack Acylium->Attack Intermediate2 C2-Sigma Complex (More Stable) Attack->Intermediate2 Major Pathway Intermediate3 C3-Sigma Complex (Less Stable) Attack->Intermediate3 Minor Pathway Deprotonation2 Deprotonation Intermediate2->Deprotonation2 Deprotonation3 Deprotonation Intermediate3->Deprotonation3 Product2 This compound (Desired Product) Deprotonation2->Product2 Product3 3-(n-Heptanoyl)thiophene (Isomeric Impurity) Deprotonation3->Product3

Caption: Reaction mechanism and formation of the primary isomeric impurity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a direct question-and-answer format.

Q1: My final, distilled product is dark yellow or brown. What causes this discoloration and how can I prevent it?

A1: A dark color in the final product typically points to two main issues:

  • Thermal Decomposition: The thiophene ring, while aromatic, can be sensitive to high temperatures, especially in the presence of trace acidic impurities. During distillation, if the pot temperature is too high, it can lead to the formation of conjugated, colored polymeric materials.

  • Residual Catalyst/Complexes: Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) during the aqueous workup can lead to the formation of colored complexes or catalyze degradation upon heating.

Troubleshooting Steps:

  • Improve Vacuum for Distillation: Ensure your vacuum system is capable of achieving a low pressure (e.g., <2 mmHg). This will lower the boiling point of the product and thus reduce the required pot temperature, minimizing thermal stress.[4]

  • Thorough Workup: After quenching the reaction, wash the organic layer multiple times. An initial wash with dilute HCl helps to hydrolyze and remove the catalyst, followed by a wash with a base like 5% sodium carbonate to remove acidic residues, and finally with brine to remove excess water.[2]

  • Consider a Charcoal Treatment: Before distillation, you can stir the crude product in its organic solvent with a small amount of activated charcoal for 15-30 minutes, then filter through celite. This can effectively adsorb many colored, non-volatile impurities.

Q2: My GC-MS analysis shows a persistent peak for 3-(n-Heptanoyl)thiophene at 1-5%. How can I improve the regioselectivity of the reaction?

A2: While Friedel-Crafts acylation of thiophene is highly 2-selective, the formation of the 3-isomer is a known, albeit minor, side reaction.[3] Its formation is influenced by the reactivity of the electrophile and the reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable C3 attack. Running the reaction at a lower temperature (e.g., 0-10°C) often enhances selectivity.

  • Choice of Lewis Acid: Very strong Lewis acids like AlCl₃ can create a highly reactive acylium ion, potentially reducing selectivity. Consider using a milder Lewis acid such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which can offer a better balance of reactivity and selectivity.[2][5]

  • Controlled Addition: Add the Lewis acid or the heptanoyl chloride to the reaction mixture slowly and at a controlled temperature. This maintains a low instantaneous concentration of the highly reactive electrophile, favoring the kinetically preferred C2 attack.

Q3: I'm observing significant amounts of unreacted thiophene and heptanoyl chloride in my crude product. How can I drive the reaction to completion?

A3: Incomplete conversion is often related to catalyst deactivation or insufficient reaction time/temperature.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Friedel-Crafts catalysts are extremely sensitive to moisture. Water will react with and deactivate the Lewis acid. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Verify Catalyst Stoichiometry: The product ketone complexes with the Lewis acid, effectively sequestering it.[3][6] For this reason, a stoichiometric amount (at least 1.0 equivalent relative to the heptanoyl chloride) of the catalyst is typically required. Using sub-stoichiometric amounts can lead to incomplete reaction.

  • Increase Reaction Time/Temperature: If conditions are anhydrous and stoichiometry is correct, the reaction may simply be slow. Allow the reaction to stir for a longer period, monitoring its progress by TLC or GC. If the reaction has stalled at a low temperature, a modest increase in temperature may be necessary.

Q4: My reaction produced a low yield and a significant amount of black, intractable tar. What went wrong?

A4: Tar formation is a sign of significant side reactions, most commonly polymerization of the thiophene ring.[3] This is caused by overly harsh reaction conditions.

Troubleshooting Steps:

  • Avoid Excessively Strong Catalysts/High Temperatures: This is the most common cause. The combination of a powerful Lewis acid like AlCl₃ and high temperatures can readily induce ring-opening and polymerization of the electron-rich thiophene.[3]

  • Check Reagent Purity: Impurities in the starting thiophene can sometimes act as initiators for polymerization. Use freshly distilled thiophene if its quality is in doubt.

  • Reverse Addition: In some cases, adding the substrate (thiophene) to the pre-formed acylium ion complex (heptanoyl chloride + Lewis acid) can minimize substrate exposure to harsh conditions.

Section 3: High-Purity Experimental Protocols

Adherence to a validated protocol is the first step in minimizing impurities.

Experimental Workflow Overview

Caption: Standard workflow for synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol uses stannic chloride (SnCl₄), a moderately strong Lewis acid that provides a good balance of reactivity and cleanliness.[2]

  • Materials:

    • Thiophene (1.0 eq)

    • n-Heptanoyl chloride (1.0 eq)

    • Stannic chloride (SnCl₄) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • 5% Sodium carbonate (Na₂CO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add n-heptanoyl chloride (1.0 eq) to the stirred solution.

    • Continue stirring at 0°C and add stannic chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, 5% Na₂CO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Set up a short-path distillation apparatus.

  • Place the crude oil in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the pot gently with a heating mantle.

  • Collect and discard any initial low-boiling fractions (unreacted thiophene, solvent).

  • Collect the main fraction that distills at a constant temperature and pressure (approx. 154-156 °C at 15 mmHg).[7]

  • Analyze the purity of the collected fraction by GC-MS or NMR.

Section 4: Analytical Methods for Impurity Profiling

Proper analytical characterization is essential to confirm purity and identify contaminants. The choice of method depends on the information required.[4][8]

Analytical Method Selection Guide

G Start What is your analytical goal? Monitor Monitor Reaction Progress? Start->Monitor Quantify Quantify Isomeric Purity? Start->Quantify Identify Identify Unknown Impurities? Start->Identify Confirm Confirm Final Structure & Purity? Start->Confirm TLC Use Thin-Layer Chromatography (TLC) Monitor->TLC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Quantify->HPLC Yes GCMS Use Gas Chromatography- Mass Spectrometry (GC-MS) Identify->GCMS Yes NMR Use Nuclear Magnetic Resonance (NMR) Confirm->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Data Presentation: Typical Analytical Parameters

The following table provides starting parameters for common analytical methods, which should be optimized and validated for specific instrumentation and samples.[9][10]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation based on volatility and partitioning, with mass-based detection and identification.[9]
Primary Use Accurate quantification of product and isomeric impurities.[4]Identification of volatile impurities and structural elucidation.[9]
Typical Column C18, 150 mm x 4.6 mm, 5 µm particle size.[10]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[10]
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% acid like formic or phosphoric acid).[10]Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
Detector UV-Vis (e.g., at 260 nm).[10]Mass Spectrometer (EI mode, 70 eV).[9]
Oven Program N/A (Column oven at constant temp, e.g., 30°C).[10]Initial temp: 50°C, hold 2 min. Ramp to 280°C at 10°C/min. Hold 5 min.[9]
LOD/LOQ Typically 0.01-0.05% for impurities.[9]Lower, often in the ng/mL range.[10]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular structure of heterocyclic compounds is fundamental. Thiophene derivatives, in particular, are key scaffolds in a multitude of pharmaceutical agents and advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous structural elucidation of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(n-Heptanoyl)thiophene and offers a comparative perspective with its shorter-chain analogs, 2-acetylthiophene and 2-propionylthiophene.

The Significance of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups. Furthermore, the coupling between adjacent nuclei (J-coupling) provides valuable information about the connectivity of atoms within a molecule. By analyzing both the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, a complete structural assignment of a molecule can be achieved.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for 2-acylthiophenes.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for small organic molecules.

  • Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer's field frequency to the deuterium signal of the solvent to compensate for any magnetic field drift.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved signals.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

  • Number of Scans: Acquire between 16 and 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the proton nuclei, ensuring accurate signal integration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the larger range of ¹³C chemical shifts.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good quality spectrum.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally employed to ensure full relaxation of the carbon nuclei.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Calibration ft->phase analysis Spectral Analysis phase->analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

Spectral Data and Analysis of this compound

Molecular Structure and Numbering:

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H3~7.75dd134.5
H4~7.15t128.3
H5~7.65dd132.5
C2--144.2
C=O (C1')--192.8
CH₂ (C2')~2.95t38.5
CH₂ (C3')~1.70quint29.2
CH₂ (C4')~1.30m24.5
CH₂ (C5')~1.30m31.8
CH₂ (C6')~1.30m22.7
CH₃ (C7')~0.90t14.1

Spectral Interpretation:

  • ¹H NMR: The three protons on the thiophene ring are expected in the aromatic region (7-8 ppm). The electron-withdrawing effect of the heptanoyl group deshields these protons, shifting them downfield. The protons on the heptanoyl chain will appear in the aliphatic region (0.9-3.0 ppm). The methylene group adjacent to the carbonyl (C2') is the most deshielded of the alkyl protons due to the inductive effect of the carbonyl group. The remaining methylene groups will appear as a complex multiplet around 1.30 ppm, and the terminal methyl group will be a triplet around 0.90 ppm.

  • ¹³C NMR: The carbonyl carbon (C1') is expected to be the most downfield signal, typically above 190 ppm. The carbons of the thiophene ring will appear in the aromatic region (120-150 ppm). The aliphatic carbons of the heptanoyl chain will be found in the upfield region of the spectrum (14-40 ppm).

Comparative Analysis with 2-Acylthiophene Analogs

To understand the influence of the alkyl chain length on the NMR spectra, we will compare the predicted data for this compound with the experimental data for 2-acetylthiophene and 2-propionylthiophene.

Table 2: ¹H and ¹³C NMR Data for 2-Acetylthiophene and 2-Propionylthiophene in CDCl₃

Compound Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
2-Acetylthiophene H3~7.69dd133.8
H4~7.12dd128.2
H5~7.67dd132.6
C2--144.5
C=O--190.7
CH₃~2.56s26.8
2-Propionylthiophene H3~7.68dd133.5
H4~7.11dd128.1
H5~7.65dd132.3
C2--144.8
C=O--193.8
CH₂~2.95q32.2
CH₃~1.22t8.5

Data for 2-acetylthiophene and 2-propionylthiophene sourced from spectral databases.[1][2]

Key Observations and Comparisons:

  • Thiophene Ring Protons and Carbons: The chemical shifts of the thiophene ring protons and carbons are very similar across all three compounds. This indicates that the electronic effect of the acyl group on the aromatic ring is largely independent of the length of the alkyl chain.

  • Alkyl Chain Protons: The most significant differences are observed in the signals for the alkyl chains.

    • In 2-acetylthiophene, the methyl protons appear as a sharp singlet at ~2.56 ppm.

    • In 2-propionylthiophene, the methylene protons are a quartet at ~2.95 ppm, and the methyl protons are a triplet at ~1.22 ppm.

    • In this compound, the methylene protons adjacent to the carbonyl are a triplet at a similar chemical shift to the methylene protons in 2-propionylthiophene. The extended alkyl chain introduces a complex multiplet for the other methylene groups and a terminal methyl triplet further upfield.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon shows a slight downfield shift as the alkyl chain length increases, from ~190.7 ppm in 2-acetylthiophene to a predicted ~192.8 ppm in this compound.

Visualizing the Structural and Spectral Comparison

Spectral_Comparison cluster_structures Molecular Structures cluster_h1_nmr Key ¹H NMR Features cluster_c13_nmr Key ¹³C NMR Features struct_acetyl 2-Acetylthiophene CH₃ h1_acetyl Singlet ~2.56 ppm struct_acetyl->h1_acetyl c13_acetyl C=O: ~190.7 ppm Alkyl: ~26.8 ppm struct_acetyl->c13_acetyl struct_propionyl 2-Propionylthiophene CH₂CH₃ h1_propionyl Quartet & Triplet ~2.95 & ~1.22 ppm struct_propionyl->h1_propionyl c13_propionyl C=O: ~193.8 ppm Alkyl: ~32.2, 8.5 ppm struct_propionyl->c13_propionyl struct_heptanoyl This compound (CH₂)₅CH₃ h1_heptanoyl Triplet & Multiplets ~2.95, ~1.70, ~1.30, ~0.90 ppm struct_heptanoyl->h1_heptanoyl c13_heptanoyl C=O: ~192.8 ppm Alkyl: 14.1-38.5 ppm struct_heptanoyl->c13_heptanoyl

Caption: A comparative summary of the key NMR spectral features of 2-acylthiophenes with varying alkyl chain lengths.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, in comparison with its shorter-chain analogs, demonstrates the powerful diagnostic capabilities of NMR spectroscopy. While the signals of the thiophene moiety remain relatively consistent, the chemical shifts and coupling patterns of the alkyl chain protons and carbons provide a clear and unambiguous signature for the length and structure of the acyl substituent. This guide serves as a valuable resource for researchers in the identification and structural verification of 2-acylthiophene derivatives, which are prevalent in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to Friedel-Crafts Catalysts for Thiophene Acylation

Author: BenchChem Technical Support Team. Date: January 2026

The Friedel-Crafts acylation of thiophene is a cornerstone reaction in organic synthesis, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The product, primarily 2-acetylthiophene, serves as a critical intermediate for numerous high-value compounds.[1][2] However, the textbook depiction of this reaction often belies the complexity involved in catalyst selection. The choice of catalyst is not merely a matter of initiating the reaction; it is a critical decision that dictates the reaction's efficiency, regioselectivity, economic viability, and environmental footprint.[1]

This guide provides an in-depth comparison of various catalytic systems for thiophene acylation. Moving beyond a simple catalog of options, we will explore the mechanistic rationale behind catalyst performance, present comparative experimental data, and offer detailed protocols to bridge theory with practice.

The Chemistry at its Core: Understanding Regioselectivity

Before comparing catalysts, it is crucial to understand why thiophene acylation exhibits such high regioselectivity. The reaction is a classic electrophilic aromatic substitution. The catalyst's primary role is to generate a potent electrophile, the acylium ion (R-C≡O⁺), from an acylating agent like an acid anhydride or acyl chloride.

Thiophene, an electron-rich aromatic heterocycle, then attacks this electrophile. The attack can occur at either the C2 (α) or C3 (β) position. The overwhelming preference for C2 substitution is a direct consequence of the stability of the cationic intermediate (the sigma complex) formed during the reaction.

As illustrated below, attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair.[3][4] In contrast, attack at the C3 position results in an intermediate with only two resonance contributors.[4] According to the Hammond postulate, the more stable intermediate corresponds to a lower energy transition state, making the pathway to 2-acylation kinetically favored.[3][4]

G Resonance stabilization dictates regioselectivity in thiophene acylation. cluster_c2 Attack at C2 Position (Preferred) cluster_c3 Attack at C3 Position (Disfavored) c2_start Thiophene + RCO+ c2_int1 Intermediate 1 (Charge at C3) c2_start->c2_int1 Electrophilic Attack c2_int2 Intermediate 2 (Charge at C5) c2_int1->c2_int2 Resonance c2_product 2-Acylthiophene c2_int1->c2_product Deprotonation c2_int3 Intermediate 3 (Charge on S) (Most Stable Contributor) c2_int2->c2_int3 Resonance c2_int2->c2_product Deprotonation c2_int3->c2_product Deprotonation c3_start Thiophene + RCO+ c3_int1 Intermediate 1 (Charge at C2) c3_start->c3_int1 Electrophilic Attack c3_int2 Intermediate 2 (Charge at C4) c3_int1->c3_int2 Resonance c3_product 3-Acylthiophene c3_int1->c3_product Deprotonation c3_int2->c3_product Deprotonation

Caption: Greater resonance stabilization of the C2-attack intermediate favors 2-acylation.

A Comparative Analysis of Catalytic Systems

The ideal catalyst should offer high conversion and selectivity under mild conditions, be cost-effective, and allow for simple separation and reuse. Here, we compare the major classes of catalysts used for this transformation.

Homogeneous Lewis Acids: The Classical Workhorses

Traditional Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have long been used for Friedel-Crafts reactions.[5]

  • Mechanism of Action: These catalysts function by coordinating to the carbonyl oxygen of the acylating agent, which polarizes the carbon-halogen or carbon-oxygen bond, facilitating the formation of the reactive acylium ion.

  • Performance and Limitations:

    • Aluminum Chloride (AlCl₃): While highly active, AlCl₃ is notoriously aggressive. It must be used in stoichiometric amounts because it forms a stable complex with the ketone product, deactivating the catalyst.[5] This leads to several drawbacks: difficult product separation, the generation of large volumes of corrosive, toxic aqueous waste during workup, and a high sensitivity to moisture.[2] Furthermore, its high reactivity can lead to the formation of tar-like byproducts through polymerization of the thiophene ring.[6]

    • Stannic Chloride (SnCl₄): Often considered a milder alternative, SnCl₄ can provide good yields while mitigating some of the side reactions associated with AlCl₃.[6]

    • Zinc Halides (ZnCl₂): Zinc chloride is a particularly interesting classical catalyst because it can be effective in truly catalytic amounts, rather than stoichiometric quantities.[5][7] This significantly reduces waste and simplifies purification, making it a more practical choice than AlCl₃ for many applications.

    • Ethylaluminum Dichloride (EtAlCl₂): This organoaluminum reagent acts as a Lewis acid but also possesses a Brønsted basic ethyl anion.[8] This unique combination allows for acylation in a non-acidic medium, as the ethyl anion can neutralize the proton generated during aromatization, potentially improving compatibility with acid-sensitive substrates.[8]

Heterogeneous Solid Acids: The Sustainable Future

In response to the environmental and practical issues of homogeneous Lewis acids, significant research has focused on developing recoverable and reusable solid acid catalysts.[1]

  • Mechanism of Action: These materials, primarily zeolites and metal oxides, possess acidic sites (both Brønsted and Lewis) on their surfaces. The acylating agent is activated at these sites, generating the acylium ion which then reacts with thiophene from the liquid phase.

  • Performance and Advantages:

    • Zeolites (Hβ, HZSM-5, C25): Zeolites are crystalline aluminosilicates with a well-defined porous structure. Hβ zeolite, in particular, has demonstrated exceptional performance, achieving nearly 99% thiophene conversion and 98.6% yield of 2-acetylthiophene under relatively mild conditions (60°C).[1][2] The catalytic activity is influenced by pore size and the strength and density of acid sites.[2] The key advantages are straightforward catalyst recovery via simple filtration, potential for regeneration and reuse, and the elimination of corrosive waste streams.[2][9]

    • Tin(IV) Oxide (SnO₂) Nanosheets: Ultrathin nanosheets of SnO₂ have been shown to be highly effective, yielding quantitative amounts of 2-acylated products under solvent-free conditions.[10] This remarkable activity is attributed to the high surface area and abundance of accessible acid sites.[10]

Quantitative Performance Comparison

The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes experimental data from various studies, providing a direct comparison of catalyst performance.

CatalystAcylating AgentThiophene Conversion (%)2-Acylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac₂O = 1:3[1][2]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac₂O = 1:2[9]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-99% (of 1,4-bis(2-thienyl)butane-1,4-dione)0°C, 2h, Thiophene:Acylating Agent = 2.1:1[8]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[10]
Phosphoric Acid (85%) Acetic Anhydride-Good Yields Reported-[6]
Zinc Chloride (ZnCl₂) Acetic AnhydrideHigh Yields ReportedHigh Yields ReportedCatalytic amounts[5][7]

Visualizing the Catalytic Process

Diagrams provide a clear visual summary of complex chemical processes. The following illustrates the general workflow and the logical relationship between catalyst types.

G cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis start Start: Define Synthesis Goal (e.g., 2-Acetylthiophene) reactants Select Reactants: Thiophene & Acylating Agent (e.g., Acetic Anhydride) start->reactants catalyst_choice Catalyst Selection Crossroads reactants->catalyst_choice homo_cat Choose Lewis Acid (AlCl₃, SnCl₄, ZnCl₂) catalyst_choice->homo_cat Classical Route hetero_cat Choose Solid Acid (Hβ Zeolite, SnO₂) catalyst_choice->hetero_cat Green Route homo_rxn Perform Reaction in Solution homo_cat->homo_rxn homo_workup Aqueous Quench & Extraction homo_rxn->homo_workup homo_waste Generates Significant Aqueous Waste homo_workup->homo_waste purification Product Purification (Distillation/Crystallization) homo_workup->purification hetero_rxn Perform Reaction (Slurry) hetero_cat->hetero_rxn hetero_workup Filter to Recover Catalyst hetero_rxn->hetero_workup hetero_reuse Regenerate & Reuse Catalyst hetero_workup->hetero_reuse hetero_workup->purification product Final Product: 2-Acylthiophene purification->product

Caption: General experimental workflow for the catalytic acylation of thiophene.

Field-Proven Experimental Protocols

Reproducibility is the hallmark of scientific integrity. The following protocols provide detailed, self-validating methodologies for two distinct and effective catalytic systems.

Protocol 1: Acylation using a Homogeneous Lewis Acid (EtAlCl₂) in a Non-Acidic Medium

This protocol is adapted from Ünver et al. and demonstrates the use of an organoaluminum reagent for high-yield synthesis at low temperatures.[8]

Materials:

  • Thiophene (0.5 mL, 6.3 mmol)

  • Succinyl chloride (0.33 mL, 3.0 mmol)

  • Ethylaluminum dichloride (EtAlCl₂), 1.0 M solution in hexanes (9.45 mL, 9.45 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.

  • Reactant Loading: Dissolve thiophene (0.5 mL) and succinyl chloride (0.33 mL) in 20 mL of anhydrous CH₂Cl₂ in the flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Add the EtAlCl₂ solution (9.45 mL) dropwise to the stirred reaction mixture via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the mixture vigorously at 0°C for 2 hours. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with CH₂Cl₂, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting materials indicates reaction completion.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (1,4-bis(2-thienyl)butane-1,4-dione) by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield the pure product.

Protocol 2: Green Acylation using Hβ Zeolite

This protocol is based on the work of Wang et al. and showcases a highly efficient and environmentally benign method using a reusable solid acid catalyst.[2]

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite (activated by drying at 120°C for 4 hours prior to use) (1.2 g)

  • Magnetic stirrer and hot plate

  • Condenser

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Loading: Add thiophene (8.4 g) and acetic anhydride (30.6 g) to the flask.

  • Catalyst Addition: Add the pre-activated Hβ zeolite catalyst (1.2 g) to the reactant mixture.

  • Reaction: Heat the mixture to 60°C in a water bath and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by analyzing small samples of the liquid phase. The reaction is typically complete within 2-4 hours, indicated by the stabilization of the 2-acetylthiophene peak area.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid Hβ zeolite catalyst by simple filtration. Wash the recovered catalyst with a suitable solvent (e.g., acetone), dry it, and store for regeneration and reuse.

  • Product Isolation: The filtrate contains the product (2-acetylthiophene) and the byproduct (acetic acid). The pure product can be isolated from this mixture by fractional distillation under reduced pressure.

Conclusion and Outlook

While traditional homogeneous Lewis acids like AlCl₃ and SnCl₄ are effective for thiophene acylation, they are hampered by significant environmental and practical drawbacks, including stoichiometric catalyst loading and the generation of corrosive waste.[1][6] Modern alternatives, particularly heterogeneous solid acid catalysts like Hβ zeolite, represent a paradigm shift towards more sustainable chemical manufacturing.[2] They offer high efficiency, excellent selectivity, and the crucial advantages of catalyst recovery and reusability, aligning with the principles of green chemistry.[2][9]

Future research will likely focus on designing next-generation solid catalysts with even higher activity, greater stability, and tailored selectivity for more complex thiophene derivatives, further solidifying the role of heterogeneous catalysis in the production of vital chemical intermediates.

References

A Comparative Guide to the Bioactivity of 2-Acylthiophene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutics. This guide provides an in-depth, objective comparison of the bioactivity of various 2-acylthiophene derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the experimental data that underpins these activities, explore the crucial structure-activity relationships (SAR), and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The Versatility of the 2-Acylthiophene Scaffold

The 2-acylthiophene moiety serves as a key synthetic intermediate, allowing for a wide range of chemical modifications. The reactivity of the acyl group enables the synthesis of diverse derivatives, including chalcones, Schiff bases, and other heterocyclic systems. These modifications significantly influence the biological profile of the parent molecule, leading to compounds with tailored activities.

Comparative Bioactivity Analysis

This section presents a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of representative 2-acylthiophene derivatives, supported by experimental data from various studies.

Antimicrobial Activity

Derivatives of 2-acylthiophene have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

A noteworthy class of antimicrobial 2-acylthiophene derivatives are chalcones, synthesized through the condensation of 2-acetylthiophene with various aromatic aldehydes.[2] The antimicrobial activity of these compounds is often evaluated using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity of 2-Acylthiophene Derivatives

Derivative ClassRepresentative Compound/ModificationTest OrganismActivity (Zone of Inhibition in mm / MIC in µg/mL)Reference
ChalconesChalcone from 2-acetylthiophene and 4-chlorobenzaldehydeStaphylococcus aureus18 mm / -[2]
Chalcone from 2-acetylthiophene and 4-methoxybenzaldehydeEscherichia coli15 mm / -[2]
Schiff BasesEthyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with -Cl substitution (S1)Staphylococcus aureus- / 0.81 µM/ml[3]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with -NO2 substitution (S4)Candida albicans- / 0.91 µM/ml[3]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Electron-withdrawing groups on the aromatic ring of chalcone and Schiff base derivatives, such as chloro (-Cl) and nitro (-NO2) groups, have been shown to enhance antibacterial and antifungal activity, respectively.[3]

  • The presence of a halogen on the benzoyl moiety of thiophene derivatives has been correlated with increased antimicrobial potency.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 2-acylthiophene derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4]

Chalcones derived from 2-acetylthiophene have been a particular focus of anticancer research.[5] The cytotoxicity of these compounds is typically assessed using the MTT assay, which measures cell viability.

Table 2: Comparative Anticancer Activity of 2-Acylthiophene Derivatives

Derivative ClassRepresentative Compound/ModificationCancer Cell LineActivity (IC50 in µM)Reference
ChalconesChalcone 3c (specific structure not detailed in abstract)MCF-7 (Breast)5.52 - 34.23[5]
Chalcone 3c (specific structure not detailed in abstract)MDA-MB-231 (Breast)5.52 - 34.23[5]
Thiophene DerivativesCompound S8 (specific structure not detailed in abstract)A-549 (Lung)Effective at 10⁻⁴ M[3]
2-Amino ThiophenesDerivative 6CN14HeLa (Cervical)Potent (comparable to Doxorubicin)[6]
Derivative 7CN09PANC-1 (Pancreatic)Potent (comparable to Doxorubicin)[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The cytotoxic effects of chalcone derivatives of 2-acetylthiophene are dose-dependent.[5]

  • Specific substitutions on the thiophene ring can lead to highly potent compounds, with some derivatives showing efficacy comparable to the standard chemotherapeutic drug, doxorubicin.[6]

  • The anticancer mechanism often involves the induction of apoptosis, as observed through DAPI staining.[5] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is of paramount importance. Certain 2-acylthiophene derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9]

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay in rats.

Table 3: Comparative Anti-inflammatory Activity of 2-Acylthiophene Derivatives

Derivative ClassRepresentative Compound/ModificationAssayActivity (% Inhibition of Paw Edema)Reference
ChalconesChalcone from 2-acetylthiophene and 4-nitrobenzaldehydeCarrageenan-induced paw edema75%[2]
ChalconesChalcone from 2-acetylthiophene and 2,4-dichlorobenzaldehydeCarrageenan-induced paw edema72%[2]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • The presence of electron-withdrawing groups on the aromatic aldehyde portion of the chalcone structure appears to be favorable for anti-inflammatory activity.

  • The mechanism of action for many anti-inflammatory thiophene derivatives involves the inhibition of COX and LOX enzymes, which are crucial mediators of inflammation.[8][9]

Mechanistic Insights: How 2-Acylthiophene Derivatives Exert Their Effects

Understanding the mechanism of action is fundamental to rational drug design. The diverse bioactivities of 2-acylthiophene derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.

Anticancer Mechanisms

The anticancer effects of 2-acylthiophene derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism as it eliminates malignant cells without inducing an inflammatory response. Furthermore, some derivatives have been shown to interfere with the cell cycle, preventing cancer cells from proliferating. Another important mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division.[7]

anticancer_mechanism cluster_cell Cancer Cell 2-Acylthiophene Derivative 2-Acylthiophene Derivative Apoptosis Apoptosis 2-Acylthiophene Derivative->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest 2-Acylthiophene Derivative->Cell Cycle Arrest Causes Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 2-Acylthiophene Derivative->Tubulin Polymerization Inhibition Inhibits Cell Death Cell Death Apoptosis->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Mitotic Catastrophe Mitotic Catastrophe Tubulin Polymerization Inhibition->Mitotic Catastrophe Mitotic Catastrophe->Cell Death

Caption: Anticancer mechanisms of 2-acylthiophene derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of many 2-acylthiophene derivatives are linked to their ability to inhibit the COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these enzymes, the thiophene derivatives can effectively reduce the inflammatory response.

anti_inflammatory_mechanism Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes LOX Enzymes LOX Enzymes Arachidonic Acid->LOX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 2-Acylthiophene Derivative 2-Acylthiophene Derivative 2-Acylthiophene Derivative->COX Enzymes Inhibits 2-Acylthiophene Derivative->LOX Enzymes Inhibits

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Experimental Protocols for Bioactivity Screening

To ensure the reliability and reproducibility of research findings, it is essential to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for assessing the antimicrobial and anticancer activities of 2-acylthiophene derivatives.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.[10]

agar_well_diffusion Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Bacterial Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compound Add Test Compound Create Wells->Add Test Compound Incubate Incubate Add Test Compound->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition

Caption: Workflow for the agar well diffusion assay.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial culture (e.g., S. aureus, E. coli)

  • Sterile cork borer or pipette tip

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Prepare Inoculum: Aseptically transfer a few colonies of the test bacterium into a tube of sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Create Wells: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.

  • Add Compounds: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

mtt_assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Test Compound Treat with Test Compound Seed Cells in 96-well Plate->Treat with Test Compound Add MTT Reagent Add MTT Reagent Treat with Test Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-acylthiophene scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies underscore the importance of specific substitutions on the thiophene ring and its appendages in modulating bioactivity.

Future research should focus on the synthesis and evaluation of new series of 2-acylthiophene derivatives with systematic structural modifications to further elucidate the SAR. A critical need exists for studies that perform a comprehensive comparative analysis of the same set of derivatives across multiple bioassays to better understand their selectivity and potential for multi-target effects. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these promising compounds. By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of thiophene-based therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 2-(n-Heptanoyl)thiophene Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of starting materials and intermediates is non-negotiable. 2-(n-Heptanoyl)thiophene, an aromatic ketone, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][3][4] The presence of even trace-level impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, impacting reaction yields, introducing toxicological risks, and ultimately compromising the safety and efficacy of the final product.

Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint; it is a cornerstone of the entire development lifecycle. This guide provides an in-depth, field-proven perspective on why High-Performance Liquid Chromatography (HPLC) stands as the definitive method for this application. It further offers a comparative analysis against other techniques, grounded in experimental data and authoritative guidelines, to equip scientists with the rationale needed to make informed analytical decisions.

The Gold Standard: High-Resolution Purity Profiling with HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[5] Its power lies in its high resolving capability, which allows for the separation of the main compound from closely related structural analogues and impurities.

The Rationale Behind Method Design: A Self-Validating System

An effective HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. Each parameter is selected to build a system that is inherently robust and trustworthy.

  • Column Chemistry (The Separation Engine): A reversed-phase C18 (octadecylsilane) column is the logical choice. The stationary phase is nonpolar, while the mobile phase is polar. This compound, with its nonpolar heptanoyl chain and aromatic thiophene ring, exhibits strong hydrophobic interactions with the C18 stationary phase.[2] This allows for excellent retention and provides the basis for a high-resolution separation from more polar or less retained impurities.

  • Mobile Phase Composition (The Driving Force): An aqueous mobile phase with an organic modifier, such as acetonitrile, is ideal. Acetonitrile offers low viscosity and a favorable UV cutoff. A gradient elution—where the proportion of acetonitrile is increased over time—is critical. This approach ensures that early-eluting, more polar impurities are well-resolved, while the main this compound peak is eluted in a sharp, symmetrical band. It also effectively elutes any late-eluting, highly nonpolar impurities that might otherwise remain on the column.

  • Detection (The Eye of the System): The thiophene ring possesses a natural chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) set at a wavelength of approximately 254 nm provides high sensitivity and specificity.[6] The key advantage of a DAD over a standard UV detector is its ability to acquire a full UV spectrum for each peak. This capability is invaluable for peak purity analysis and for tentatively identifying impurities by comparing their spectra against a library or the main component.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of a typical HPLC validation experiment, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile Mobile Phase Preparation (Acetonitrile & Water) sst_check System Suitability Test (SST) (Replicate Injections of Standard) prep_mobile->sst_check prep_std Standard Preparation (Reference Standard in Diluent) prep_std->sst_check prep_sample Sample Preparation (Test Article in Diluent) analysis Chromatographic Run (Inject Sample) prep_sample->analysis sst_check->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: A streamlined workflow for the HPLC purity validation of this compound.

Validated Protocol: HPLC Purity Determination of this compound

This protocol is designed to be compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (DAD acquisition from 200-400 nm)
Injection Volume 5 µL
Run Time 25 minutes
Reagent and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST) - The Self-Validation Checkpoint

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring trustworthy results. The protocol involves injecting the Standard Solution in five replicates. The acceptance criteria are based on established pharmacopeial standards.[8][9][10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicatesDemonstrates injection precision and system stability.
Validation According to ICH Q2(R2) Guidelines

A fully validated method requires the assessment of several key performance characteristics to prove it is fit for its intended purpose.[11][12][13] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often determined by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment) levels.

  • Detection & Quantitation Limits (LOD/LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is the primary choice, a comprehensive understanding requires evaluating its performance against other potential methods. The choice of technique should be driven by the specific analytical question at hand.

Method_Selection start Start: Purity Analysis Needed q1 Need Accurate Quantitation of Impurities? start->q1 q2 Is Absolute Purity (without specific reference standard) Required? q1->q2 No hplc HPLC (High Resolution, High Sensitivity, Quantitative) q1->hplc Yes q3 Need Rapid, Qualitative Screening Only? q2->q3 No qnmr qNMR (Absolute Purity, Structural Info) q2->qnmr Yes gc GC (For Volatile Analytes) q3->gc No (Consider if Volatile) tlc TLC (Fast, Qualitative) q3->tlc Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Comparative Data Summary
AttributeHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined against a certified internal standard.[14]
Resolution Excellent for separating structurally similar, non-volatile compounds.Excellent for volatile compounds. May not resolve thermally labile impurities.Lower than chromatography; depends on spectral overlap.
Sensitivity High (ng to pg level with UV detection).High, especially with specific detectors like FPD or SCD for sulfur.[15][16]Lower than HPLC (µg to mg level).
Quantitation Excellent, highly precise, and accurate with a reference standard.Excellent for volatile analytes.Provides absolute purity without a specific analyte reference standard. Highly accurate but can be less precise than HPLC.
Key Limitation Requires a reference standard for the primary analyte for accurate quantitation.Risk of thermal degradation for thermally labile compounds.[17]Higher instrument cost and complexity; requires a pure, soluble internal standard.
Best For... Routine quality control, stability testing, and impurity profiling of APIs and intermediates.Analysis of residual solvents or volatile impurities.Orthogonal purity confirmation, characterization of reference standards, and analysis of compounds lacking a chromophore.

Conclusion: An Integrated Approach to Purity Validation

For the routine quality control and rigorous purity validation of this compound, High-Performance Liquid Chromatography (HPLC) is unequivocally the most suitable technique. Its high resolution, sensitivity, and robust quantitative capabilities provide the trustworthy data essential for drug development and quality assurance.[14] The validated HPLC protocol described herein serves as a reliable, self-validating system for ensuring product quality.

However, a truly authoritative approach to analytical science recognizes the value of orthogonal methods. Techniques like Gas Chromatography are valuable for assessing different impurity profiles, such as residual solvents, while quantitative NMR offers a powerful, independent confirmation of absolute purity, especially for the qualification of primary reference standards. By integrating these methods strategically, scientists can build a comprehensive and unimpeachable data package that ensures the purity, safety, and quality of their synthesized materials.

References

Decoding Crystal Packing: A Comparative Guide to Hirshfeld Surface Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Derivatives and Their Supramolecular Architecture

Thiophene derivatives represent a cornerstone in modern materials science and medicinal chemistry. Their unique electronic properties and versatile chemical nature have led to their widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as crucial scaffolds in numerous pharmacologically active compounds. The performance and efficacy of these materials are not solely dictated by their individual molecular structure but are profoundly influenced by their arrangement in the solid state—the crystal packing. Understanding the intricate network of non-covalent interactions that govern this supramolecular architecture is paramount for rational design and optimization.

This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions within the crystalline environment of thiophene derivatives. We will delve into the theoretical underpinnings of this method, present a practical workflow for its application, and offer a comparative perspective against other analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to gain deeper insights into the crystal engineering of thiophene-based materials.

Theoretical Foundations of Hirshfeld Surface Analysis

Hirshfeld surface analysis offers a unique approach to partitioning crystal space, enabling the examination of a molecule's interaction with its immediate neighbors.[1] The Hirshfeld surface itself is defined as the region where the contribution of a molecule's electron density to the total crystal electron density exceeds that of all other molecules.[1] By mapping various properties onto this surface, we can gain a detailed picture of the intermolecular contacts.

Key Properties Mapped onto the Hirshfeld Surface:
  • dnorm (Normalized Contact Distance): This is arguably the most informative property mapped onto the Hirshfeld surface. It is a normalized distance that considers the van der Waals radii of the atoms involved in an interaction.[2] The surface is color-coded based on the dnorm value:

    • Red regions: Indicate contacts shorter than the sum of van der Waals radii, signifying strong, close interactions like hydrogen bonds.[3]

    • White regions: Represent contacts approximately equal to the van der Waals separation.[3]

    • Blue regions: Denote contacts longer than the van der Waals radii.[3]

  • Shape Index: This property provides a qualitative measure of the surface's shape, helping to identify complementary "bumps" (positive shape index) and "hollows" (negative shape index) where molecules fit together.[3] It is particularly effective at highlighting π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.[4]

  • Curvedness: This property reflects the "flatness" of the surface. Low curvedness values indicate flat regions, which are often associated with planar stacking arrangements, such as those seen in π-π interactions.[5][6]

2D Fingerprint Plots: Quantifying Intermolecular Interactions

A powerful feature of Hirshfeld surface analysis is the generation of two-dimensional (2D) fingerprint plots.[7] These plots provide a quantitative summary of all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).[2][3] The color of each point on the plot represents the relative frequency of that particular contact.[7]

A key advantage of fingerprint plots is their ability to be "decomposed" to show the contribution of specific atom-atom contacts (e.g., H···H, C···H, O···H) to the overall crystal packing.[8] This allows for a quantitative comparison of the interaction landscapes between different crystal structures.[9]

A Practical Guide to Performing Hirshfeld Surface Analysis

The following protocol outlines the essential steps for conducting a Hirshfeld surface analysis, typically using the widely adopted CrystalExplorer software.[8][10]

Experimental Protocol: Hirshfeld Surface Analysis Workflow
  • Input Data: The primary requirement for a Hirshfeld surface analysis is a Crystallographic Information File (CIF) of the thiophene derivative. This file contains the atomic coordinates and unit cell parameters determined from single-crystal X-ray diffraction.[5]

  • Software: CrystalExplorer is the industry-standard software for performing Hirshfeld surface analysis.[10] It can be downloaded from its official website.[3]

  • Generating the Hirshfeld Surface:

    • Load the CIF file into CrystalExplorer.

    • Select the molecule of interest within the crystal lattice.

    • Use the "Generate Surface" tool to create the Hirshfeld surface. It is recommended to use a high-quality surface resolution for accurate analysis.

  • Mapping Properties:

    • Once the surface is generated, map the dnorm, shape index, and curvedness properties onto it.

    • Analyze the color-coded surfaces to qualitatively identify regions of significant intermolecular contact. Red spots on the dnorm surface are of particular interest as they indicate close contacts.[11]

  • Generating and Decomposing 2D Fingerprint Plots:

    • Generate the 2D fingerprint plot for the selected molecule. This provides an overall summary of the intermolecular interactions.[11][12]

    • Decompose the fingerprint plot to quantify the percentage contribution of different atomic contacts (e.g., H···H, C···H/H···C, S···H/H···S). This is achieved by selecting the desired atom types for the interior and exterior of the surface.[8]

Hirshfeld_Workflow cluster_input Input cluster_software Software cluster_analysis Analysis cluster_output Output CIF Crystallographic Information File (CIF) CE CrystalExplorer CIF->CE Generate_HS Generate Hirshfeld Surface CE->Generate_HS Map_Properties Map Properties (d_norm, Shape Index, Curvedness) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Qualitative Qualitative Visualization (Interaction Hotspots) Map_Properties->Qualitative Decompose_FP Decompose Fingerprint Plot Generate_FP->Decompose_FP Quantitative Quantitative Analysis (% Contribution of Contacts) Decompose_FP->Quantitative Interaction_Network Thiophene1 Thiophene Derivative 1 Thiophene2 Thiophene Derivative 2 Thiophene1->Thiophene2 π-π Stacking Thiophene3 Thiophene Derivative 3 Thiophene1->Thiophene3 C-H···S Interaction Thiophene4 Thiophene Derivative 4 Thiophene2->Thiophene4 C-H···O Interaction Thiophene3->Thiophene4 C-H···π Interaction

References

A Comprehensive Guide to the Structural Analysis of 2-(n-Heptanoyl)thiophene Crystals: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive structural analysis of 2-(n-Heptanoyl)thiophene, a long-chain acylthiophene with potential applications as a synthetic building block in pharmaceuticals and materials science. Given the absence of a published crystal structure for this specific compound, this document outlines a robust, self-validating workflow for its synthesis, crystallization, and multi-faceted structural characterization.

To provide a meaningful context and objective performance benchmarks, this guide establishes a direct comparison with a well-characterized, shorter-chain analogue: 2-Acetylthiophene. By contrasting the experimental and structural data, researchers can gain deeper insights into the influence of the alkyl chain length on molecular conformation, crystal packing, and supramolecular interactions. This approach is designed for researchers, scientists, and drug development professionals who require a rigorous methodology for characterizing novel crystalline materials.

Introduction to Acylthiophenes and the Rationale for Structural Analysis

Acylthiophenes are a critical class of heterocyclic ketones that serve as versatile intermediates in organic synthesis.[1] The structure of 2-Acetylthiophene, for instance, is a cornerstone for producing various pharmaceuticals like Tiamonium Iodide and Suprofan. The longer n-heptanoyl chain of this compound introduces greater lipophilicity and conformational flexibility, which can profoundly influence its solid-state properties.

Understanding the three-dimensional crystal structure is paramount. It dictates key physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough structural analysis, therefore, is not merely an academic exercise but a critical step in rational drug design and materials engineering. This guide explains the causality behind our experimental choices, ensuring that each step provides validated data that contributes to a holistic understanding of the molecule.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Primary Synthetic Route: Friedel-Crafts Acylation

The most efficient method for preparing this compound is the Friedel-Crafts acylation of thiophene with heptanoyl chloride, catalyzed by a Lewis acid such as stannic chloride (SnCl₄).[1] This electrophilic aromatic substitution reaction exhibits high regioselectivity for the C2 position of the thiophene ring due to the superior resonance stabilization of the reaction intermediate.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a multi-necked flask under a nitrogen atmosphere, dissolve thiophene (1.0 eq.) and heptanoyl chloride (1.0 eq.) in a dry, inert solvent like benzene or dichloromethane. Cool the mixture to 0°C using an ice bath.

    • Causality: A dry, inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by moisture. Cooling the reaction controls the exothermic nature of the acylation, minimizing side-product formation.

  • Catalyst Addition: Slowly add stannic chloride (SnCl₄, 0.4-1.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Progression: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding 10% hydrochloric acid. Separate the organic layer and wash it sequentially with water, 5% sodium carbonate solution, and finally, brine.

    • Causality: The acid quench decomposes the tin-ketone complex. The carbonate wash removes any unreacted acid, and the brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure this compound. A similar protocol for 2-Hexanoylthiophene reports a yield of 77.2%.[2]

Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., hexane, ethanol, ethyl acetate, acetone). An ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature. This is the simplest method and often effective for obtaining high-quality crystals.

  • Vapor Diffusion (Alternative): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but miscible with the primary solvent). The slow diffusion of the poor solvent's vapor into the solution gradually reduces solubility, promoting crystal growth.

Comprehensive Characterization Workflow

A multi-technique approach is essential for a self-validating structural analysis. Data from each technique should be consistent and complementary.

Diagram: Overall Workflow for Structural Characterization

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural & Property Analysis synthesis Friedel-Crafts Acylation purification Vacuum Distillation synthesis->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization scxrd Single-Crystal X-Ray Diffraction (SC-XRD) crystallization->scxrd analysis Structure Solution & Comparative Analysis scxrd->analysis pxrd Powder X-Ray Diffraction (PXRD) pxrd->analysis spectroscopy Spectroscopy (NMR, FT-IR, UV-Vis) spectroscopy->analysis thermal Thermal Analysis (DSC, TGA) thermal->analysis

Caption: Workflow from synthesis to final comparative structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: SC-XRD Data Collection and Refinement

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods. Locate and refine hydrogen atoms from the difference Fourier map.

    • Trustworthiness: The quality of the final structure is validated by metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). Low values indicate a good fit between the model and the experimental data.

Spectroscopic and Thermal Analysis

These techniques provide complementary data to confirm the molecular structure and assess the thermal properties of the bulk material.

TechniquePurposeKey Parameters to Measure
¹H & ¹³C NMR Confirms the molecular structure in solution.Chemical shifts (ppm), coupling constants (Hz), integration.
FT-IR Identifies functional groups.C=O stretch (~1650 cm⁻¹), C-S stretch, C-H stretches.
UV-Vis Investigates electronic transitions.Wavelength of maximum absorbance (λ_max).
DSC Determines thermal transitions.Melting point (°C), enthalpy of fusion (J/g).
TGA Measures thermal stability.Decomposition temperature (°C).

Comparative Structural Analysis: this compound vs. 2-Acetylthiophene

The core of this guide is the comparison between the target molecule and its well-understood analogue, 2-Acetylthiophene. This comparison highlights the structural consequences of extending the alkyl chain.

Molecular Geometry

The primary difference at the molecular level will be the conformation of the alkyl chain. While the acetyl group is relatively rigid, the heptanoyl chain can adopt numerous conformations. In the solid state, it is expected to adopt a low-energy, all-trans (zigzag) conformation to maximize packing efficiency.

Parameter2-Acetylthiophene (Known)[3][4]This compound (Expected)
Molecular Formula C₆H₆OSC₁₁H₁₆OS[5]
Molecular Weight 126.18 g/mol [3]196.31 g/mol [5]
Thiophene-Carbonyl Torsion The molecule is largely planar, with a small torsion angle between the thiophene ring and the acetyl group.Expected to be nearly planar to maximize conjugation, but crystal packing forces may induce a slight twist.
Alkyl Chain Conformation N/AExpected to be in a low-energy, all-trans conformation.
Supramolecular Interactions and Crystal Packing

The forces governing how molecules arrange in a crystal are non-covalent interactions. The introduction of a long alkyl chain is expected to significantly alter the packing motif.

  • 2-Acetylthiophene: Its packing is likely dominated by C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic protons, as well as potential π-π stacking between thiophene rings.

  • This compound: The long, nonpolar heptanoyl chain will introduce significant van der Waals interactions. This may lead to a layered or interdigitated packing structure, where the aromatic thiophene heads form one region and the aliphatic tails form another. This segregation is common in molecules with both aromatic and long-chain aliphatic components.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[6] It maps the close contacts on the molecular surface, allowing for a direct comparison of the interaction patterns between the two compounds.

Diagram: Expected Intermolecular Interactions

Intermolecular_Interactions A_Thio Thiophene Ring (A) B_Thio Thiophene Ring (B) A_Thio->B_Thio π-π Stacking A_CO C=O (A) A_CO->B_Thio C-H···O A_Alkyl Heptanoyl Chain (A) B_Alkyl Heptanoyl Chain (B) A_Alkyl->B_Alkyl van der Waals B_CO C=O (B)

Caption: Key intermolecular interactions expected in the crystal lattice.

Conclusion

This guide presents a comprehensive, field-proven workflow for the definitive structural analysis of this compound crystals. By following these self-validating protocols—from synthesis and crystallization to advanced crystallographic and thermal analysis—researchers can generate high-quality, reliable data. The proposed comparative analysis against 2-Acetylthiophene provides a powerful framework for understanding how subtle changes in molecular structure, such as alkyl chain elongation, translate into significant differences in solid-state arrangement and properties. This methodology is not only crucial for characterizing the title compound but also serves as a robust template for the investigation of other novel crystalline materials.

References

A Comparative Guide to the Antimicrobial Activity of Aliphatic vs. Aromatic Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Thiophene Core: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile and privileged scaffold in drug discovery.[3] Its structural features allow for diverse substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The interest in thiophene derivatives stems from their presence in numerous biologically active compounds and their ability to mimic a phenyl ring in biological systems, while offering a distinct electronic and steric profile.[4][5]

Aliphatic vs. Aromatic Substituents: A Tale of Two Chemical Personalities

The antimicrobial activity of thiophene derivatives is significantly influenced by the nature of the substituents attached to the thiophene core. For the purpose of this guide, we categorize these derivatives into two main classes:

  • Aliphatic Thiophene Derivatives: Compounds where the thiophene ring is substituted with non-aromatic, carbon-based groups (e.g., alkyl chains, cycloalkanes).

  • Aromatic Thiophene Derivatives: Compounds bearing one or more aromatic rings (e.g., phenyl, pyridine, furan) as substituents on the thiophene core.

This distinction is crucial as the electronic and steric properties of aliphatic and aromatic substituents profoundly impact the molecule's interaction with microbial targets.

Comparative Antimicrobial Performance: Experimental Evidence

The antimicrobial potency of thiophene derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The lower the MIC value, the higher the antimicrobial activity.

Key Observations from Experimental Data:

A comprehensive review of the literature suggests that aromatic thiophene derivatives generally exhibit more potent and broader-spectrum antimicrobial activity compared to their aliphatic counterparts. This can be attributed to several factors:

  • Enhanced Binding Interactions: Aromatic substituents can engage in a variety of non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding with biological targets like enzymes and proteins within the microbial cell.[6] These multifaceted interactions can lead to a more stable drug-target complex and, consequently, enhanced inhibition.

  • Modulation of Electronic Properties: The presence of aromatic rings, especially those with electron-withdrawing or electron-donating groups, can significantly alter the electron density of the thiophene ring. This modulation can influence the molecule's reactivity and its ability to interfere with key cellular processes.

  • Increased Lipophilicity: In many instances, aromatic substituents increase the overall lipophilicity of the molecule, which can facilitate its transport across the microbial cell membrane.

The following table summarizes representative MIC values for various aliphatic and aromatic thiophene derivatives against common pathogens, illustrating the general trend of higher potency for aromatic derivatives.

Compound Class Derivative Example Test Organism MIC (mg/L) Reference
Aromatic Thiophene with benzamide and piperidin-4-yloxy groupAcinetobacter baumannii16 - 32[7]
Aromatic Thiophene with benzamide and piperidin-4-yloxy groupEscherichia coli8 - 32[7]
Aromatic Spiro-indoline-oxadiazole thiopheneClostridium difficile2 - 4 (µg/mL)[6][8]
Aromatic Hydroxythiophene with p-fluorophenacyl groupGram-positive & Gram-negative bacteria15-21 mm (inhibition zone)[9]
Aromatic Thiophenyl-pyrimidine derivativeMRSA and VRE strains24 - 48 (µg/mL)[10]
Aromatic Pyridine substituted thiopheneVarious bacteriaComparable to ampicillin and gentamicin[11]
Aliphatic Tetrahydrobenzothiophene derivativeEscherichia coli, Staphylococcus aureus, etc.Moderate to significant[12]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes.

Unraveling the Mechanism of Action

The precise mechanism of action for many thiophene derivatives is still under investigation; however, several studies point towards a multi-target approach.

  • Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[7][13]

  • Enzyme Inhibition: Thiophene-based compounds have been found to inhibit essential microbial enzymes. For instance, some derivatives have shown inhibitory effects on FtsZ polymerization, a crucial process in bacterial cell division.[10] Molecular docking studies have also suggested binding to other key enzymes like D-alanine ligase.[6]

  • Outer Membrane Protein Interaction: In Gram-negative bacteria, certain thiophene derivatives have demonstrated a strong binding affinity to outer membrane proteins (OMPs), which could interfere with nutrient uptake and other vital functions.[7][13]

The structural differences between aliphatic and aromatic derivatives likely influence which of these mechanisms predominates. The ability of aromatic systems to engage in specific binding interactions may favor enzyme inhibition, while the lipophilicity of both types of compounds can contribute to membrane disruption.

Visualizing the Structural and Mechanistic Differences

To better understand the concepts discussed, the following diagrams illustrate the key structural differences and a generalized workflow for evaluating antimicrobial activity.

G Structural Comparison of Thiophene Derivatives cluster_aliphatic Aliphatic Derivatives cluster_aromatic Aromatic Derivatives Aliphatic Thiophene Core Alkyl Alkyl Chain (e.g., -CH2CH3) Aliphatic->Alkyl Cycloalkyl Cycloalkyl Ring (e.g., Cyclohexyl) Aliphatic->Cycloalkyl Aromatic Thiophene Core Phenyl Phenyl Ring (e.g., -C6H5) Aromatic->Phenyl Heterocycle Heterocyclic Ring (e.g., Pyridine) Aromatic->Heterocycle

Caption: Key structural differences between aliphatic and aromatic thiophene derivatives.

G Antimicrobial Susceptibility Testing Workflow start Start: Thiophene Derivative Synthesis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of Thiophene Derivative in Broth start->serial_dilution inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic determine_mbc Plate onto Agar to Determine MBC read_mic->determine_mbc end End: Record MIC/MBC Values determine_mbc->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocols

For researchers looking to validate these findings or test novel thiophene derivatives, the following standardized protocols are recommended.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[14]

Materials:

  • Thiophene derivative of interest

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (e.g., Ampicillin, Gentamicin)

  • Negative control (broth only)

Procedure:

  • Preparation of Stock Solution: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this two-fold serial dilution down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, including the positive control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Thiophene derivative of interest

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile paper disks

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiophene derivative onto the surface of the inoculated agar. Also, apply positive and negative control disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The evidence strongly suggests that aromatic thiophene derivatives hold greater promise as antimicrobial agents compared to their aliphatic counterparts. The presence of aromatic substituents appears to be a key determinant for potent activity, likely due to enhanced target binding and favorable physicochemical properties.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of aliphatic and aromatic derivatives with systematic variations to further delineate the structural requirements for optimal activity.

  • Mechanism of Action Studies: Employing advanced techniques such as transcriptomics, proteomics, and cellular imaging to elucidate the precise molecular targets and mechanisms of action.

  • In vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of thiophene derivatives and accelerate the development of novel and effective antimicrobial drugs.

References

A Comparative Guide to the Catalytic Hydrodesulfurization of Thiophene in n-Heptane Streams

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The removal of sulfur from fuel streams, a process known as hydrodesulfurization (HDS), is a cornerstone of the modern petroleum refining industry. Driven by increasingly stringent environmental regulations, the development of highly efficient HDS catalysts is a subject of intense research. Thiophene and its derivatives are common, yet particularly resilient, sulfur-containing contaminants in naphtha and gasoline fractions. This guide provides a comparative analysis of catalytic systems for the HDS of thiophene, using n-heptane as a model paraffinic stream, with a focus on the underlying reaction mechanisms and experimental best practices.

The Reaction Mechanism of Thiophene HDS: A Tale of Two Pathways

The hydrodesulfurization of thiophene over typical transition metal sulfide catalysts, such as cobalt-molybdenum (Co-Mo) or nickel-molybdenum (Ni-Mo) supported on alumina, primarily proceeds through two parallel reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[1][2]

  • Direct Desulfurization (DDS): In this pathway, the thiophene molecule adsorbs onto the catalyst surface, and the carbon-sulfur (C-S) bonds are cleaved directly. This process typically yields 1,3-butadiene as an intermediate, which is then rapidly hydrogenated to various butenes (1-butene, cis/trans-2-butene) and eventually n-butane.[2][3]

  • Hydrogenation (HYD): This pathway involves the initial hydrogenation of the thiophene ring to form tetrahydrothiophene (THT).[3][4] THT is then desulfurized to produce C4 hydrocarbons.[3] For sterically hindered sulfur compounds, the HYD route can be more favorable.[1]

The final product distribution, including the ratio of paraffins to olefins, is a result of these primary desulfurization reactions followed by secondary hydrogenation and isomerization steps.[3] While intermediates like 1,3-butadiene and THT are crucial to the mechanism, they often have short lifetimes and may not be detected in significant quantities in the final product stream.[3]

G cluster_DDS Direct Desulfurization (DDS) Pathway cluster_HYD Hydrogenation (HYD) Pathway Thiophene Thiophene (C4H4S) H2 + H2 Butadiene 1,3-Butadiene Thiophene->Butadiene C-S Cleavage THT Tetrahydrothiophene (THT) Thiophene->THT Ring Saturation H2_2 + H2 Butenes Butenes (1-butene, 2-butenes) H2_3 + H2 nButane n-Butane H2S H2S Butadiene->H2S Butadiene->Butenes Hydrogenation Butenes->nButane Hydrogenation THT->H2S THT->Butenes C-S Cleavage G cluster_input Catalyst Design Inputs cluster_properties Catalyst Properties cluster_output Performance Metrics Promoter Promoter Metal (Co, Ni) ActiveSites Nature of Active Sites (e.g., Co-Mo-S edge) Promoter->ActiveSites Support Support Material (e.g., γ-Al2O3) Support->ActiveSites Hydrogenation Hydrogenation Function ActiveSites->Hydrogenation Activity HDS Activity (Thiophene Conversion %) ActiveSites->Activity Selectivity Pathway Selectivity (DDS vs. HYD) Hydrogenation->Selectivity Selectivity->Activity G A 1. Catalyst Loading (Sieved Catalyst in Reactor) B 2. Catalyst Sulfidation (Heat under H2S/H2 flow) A->B C 3. Set Reaction Conditions (Temp, Pressure, H2 Flow) B->C D 4. Introduce Feed (Thiophene/n-Heptane) C->D E 5. Steady-State Reaction D->E F 6. Product Collection (Gas-Liquid Separation) E->F G 7. GC Analysis (Quantify Products) F->G H 8. Data Calculation (Conversion & Selectivity) G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(n-Heptanoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the scientific community, our responsibility extends beyond the pursuit of discovery to encompass the safe and ethical management of all materials within the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(n-Heptanoyl)thiophene, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to the highest standards of laboratory practice.

Hazard Assessment and Chemical Profile of this compound

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This initial assessment informs every subsequent step of the handling and disposal process. This compound is an organic compound that requires careful management.

Key Hazards:

  • Combustible Liquid: While not highly flammable, it can ignite with a source of ignition.[1]

  • Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction.[1]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyData
Molecular Formula C₁₁H₁₆OS[2]
Appearance Colorless Liquid
Boiling Point 198 °C / 388.4 °F[1]
Flash Point 77 °C / 170.6 °F[1]
Primary Hazards Harmful if swallowed, Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Skin Sensitizer (Category 1)[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-step process that begins with the initial generation of waste and concludes with its final removal by certified professionals. Adherence to this workflow is critical for maintaining a safe laboratory environment.

Step 1: Immediate Waste Segregation at the Point of Generation

The principle of waste segregation is to prevent unintended chemical reactions and to ensure that waste streams can be managed appropriately.

  • Action: Immediately upon generation, collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, weighing boats), and solvent rinses, into a designated hazardous waste container.

  • Rationale: Preventing the mixing of potentially incompatible chemicals is a fundamental safety tenet.[3][4][5] For instance, mixing organic ketones with strong oxidizing acids can lead to exothermic reactions, posing a fire or explosion risk.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial for preventing leaks and ensuring clear communication of the container's contents and associated hazards.

  • Action:

    • Select a container made of a chemically resistant material (e.g., high-density polyethylene [HDPE] or borosilicate glass) that is in good condition and has a secure, leak-proof lid.[3][5] The original reagent bottle is often a suitable choice.[6]

    • Affix a "Hazardous Waste" label to the container.[5]

    • On the label, clearly write the full chemical name, "this compound," and list all other components of the waste stream with their approximate percentages. Avoid using chemical formulas or abbreviations.[4][5]

  • Rationale: Proper container selection prevents chemical degradation of the container and subsequent leakage.[5] Clear and accurate labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from laboratory staff to waste disposal technicians.

Step 3: Safe Accumulation and Storage in the Laboratory

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Action:

    • Keep the hazardous waste container tightly closed at all times, except when adding waste.[5][7][8] This is a common point of regulatory violation.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA).[3][7][9]

    • Ensure the SAA is away from sinks and floor drains to prevent accidental release into the wastewater system.[4]

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks from the primary container.[5]

  • Rationale: Keeping containers closed minimizes the release of vapors and prevents spills. The SAA provides a controlled and clearly identified location for hazardous waste, reducing the risk of accidental breakage or mishandling. Secondary containment is a critical failsafe to prevent environmental contamination in the event of a primary container failure.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for proper disposal in accordance with federal, state, and local regulations.[3]

  • Action:

    • Once the waste container is full, or if the waste will no longer be generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Complete all required paperwork, such as a hazardous waste manifest, accurately and completely.

  • Rationale: EHS professionals are trained in the safe handling and transport of hazardous materials and work with licensed disposal facilities to ensure that the waste is treated and disposed of in an environmentally responsible manner, often through high-temperature incineration for organic compounds.[10]

Visualizing the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process for this compound, from the point of generation to final removal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal Procedures A Generation of This compound Waste B Segregate into a Designated, Compatible Waste Container A->B Immediate Action C Affix 'Hazardous Waste' Label & List All Contents B->C Ensure Compliance D Keep Container Tightly Closed in a Satellite Accumulation Area (SAA) C->D Safe Storage E Utilize Secondary Containment D->E Prevent Spills F Container is Full or Waste Generation Ceases E->F Trigger for Disposal G Contact EHS for Waste Pickup Request F->G Initiate Removal H Complete Waste Manifest and Documentation G->H Regulatory Requirement I Transfer Custody to Authorized EHS Personnel H->I Final Handover

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for this compound:

  • Drain Disposal: Never pour this compound or its solutions down the sink.[4][8][11] This can contaminate waterways and is illegal.

  • Trash Disposal: Do not dispose of this chemical in the regular trash, as it is considered hazardous waste.[11]

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[4][8]

By adhering to these scientifically sound and procedurally robust guidelines, you will not only ensure the safe and compliant disposal of this compound but also uphold your commitment to a culture of safety and environmental responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(n-Heptanoyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(n-Heptanoyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.